Bigelovin is a biologically potent sesquiterpene lactone naturally occurring in several plant species within the genus Inula (Asteraceae family). It was first isolated from Inula helianthus-aquatica, a plant traditionally used in Yunnan, China for cancer treatment [1]. This compound has also been identified in other species including Inula hupehensis [2] [3] and Helenium donianum [4]. The traditional ethnomedicinal use of Inula species provides the pharmacological foundation for investigating its active components, with sesquiterpene lactones representing the characteristic and most biologically active constituents of these plants [5] [6].
The compound exists as a white to off-white solid powder with the molecular formula C₁₇H₂₀O₅ and a molecular weight of 304.342 g/mol [4]. Its CAS registry number is 3668-14-2, and it is commercially available for research purposes with a typical purity of ≥98% [4]. As a sesquiterpene lactone, this compound belongs to a class of natural products known for their structural diversity and broad biological activities, including significant anti-inflammatory and anti-tumor properties that have attracted substantial research interest in recent years [5].
The chemical structure of this compound is characterized by a complex tricyclic framework consisting of 3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione substituted with methyl groups at positions 4a and 8, a methylidene group at position 3, and an acetoxy group at position 4 [4]. The compound contains two α,β-unsaturated ketone moieties that are crucial for its biological activity, particularly its interaction with thiol groups in proteins and enzymes [7].
Structure-Activity Relationship (SAR) studies of sesquiterpene lactones including this compound have revealed several key structural requirements for optimal biological activity:
This compound has demonstrated potent antitumor activity against a diverse range of human cancer cell lines, with particular efficacy observed in models of colorectal cancer, liver cancer, and other malignancies. The following tables summarize comprehensive quantitative data on its antitumor effects:
Table 1: In Vitro Anticancer Activity of this compound Across Human Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ Value | Exposure Time | Key Findings | Reference |
|---|---|---|---|---|---|
| Colorectal Cancer | HCT-116 | 0.8-1.2 μM | 48 h | DR5 upregulation, ROS increase, G2/M arrest | [7] |
| Colorectal Cancer | HT-29 | 1.2 μM | 48 h | Caspase activation, DNA damage | [7] |
| Liver Cancer | HepG2 | 5-20 μM | 24-72 h | Apoptosis & autophagy via mTOR inhibition | [8] |
| Liver Cancer | SMMC-7721 | 5-20 μM | 24-72 h | ROS-mediated pathway activation | [8] |
| Various Cancers | Multiple lines* | 0.8-10.0 μM | 24-48 h | JAK2/STAT3 inhibition, apoptosis induction | [5] |
| Leukemia | U937 | Not specified | Not specified | Potent apoptotic activity | [1] |
Panel includes A549 (lung), MDA-MB-468 (breast), HeLa (cervix), HepG2 (liver), and others [2]
Table 2: In Vivo Antitumor Efficacy of this compound in Preclinical Models
| Cancer Model | Dosing Regimen | Key Outcomes | Mechanisms Confirmed | Reference |
|---|---|---|---|---|
| HCT-116 xenograft (nude mice) | 20 mg/kg, every 2 days | ~30% tumor volume reduction, ~60% tumor weight reduction | DR5 upregulation, ROS increase, apoptosis induction | [7] |
| HepG2 xenograft (nude mice) | 5, 10, 20 mg/kg, i.v., every 2 days | Dose-dependent tumor growth inhibition | Apoptosis & autophagy activation, mTOR pathway inhibition | [8] |
| Orthotopic colon tumor allograft (immunocompetent mice) | 1 mg/kg | Liver metastasis: 19.0%→9.5%, Lung metastasis: 19.2%→13.1% | IL6/STAT3 pathway inhibition, reduced angiogenesis | [9] |
| HCT-116 xenograft (comparison study) | 20 mg/kg | Superior efficacy vs. FOLFOX with fewer side effects | Caspase activation, PARP cleavage | [7] |
The selectivity of this compound for cancer cells is evidenced by its significantly higher IC₅₀ value in primary human colon cells (8.55 μM) compared to colorectal cancer cell lines (0.8-1.2 μM) after 48 hours of treatment [7]. This selective cytotoxicity profile enhances its potential as a therapeutic agent with reduced off-target effects.
This compound exerts its antitumor effects through multiple interconnected molecular pathways that induce apoptosis, inhibit proliferation, and suppress metastasis across various cancer types. The compound demonstrates a unique multi-target mechanism that includes:
This compound directly targets and inactivates JAK2 kinase through interaction with cysteine residues, leading to inhibition of both IL-6-induced and constitutive STAT3 activation [2] [3]. The IC₅₀ for STAT3 inhibition in HepG2/STAT3 cells is 3.37 μM, while the direct inhibition of JAK2 enzymatic activity shows an IC₅₀ of 44.24 μM in vitro [2] [3]. This mechanism is particularly effective in cancer cells with constitutively activated STAT3, and the inhibitory effects can be reversed by thiol-containing compounds like DTT and GSH, confirming the covalent modification of JAK2 [2] [3].
This compound significantly increases intracellular ROS levels, leading to oxidative stress that triggers both apoptotic and autophagic pathways [7] [8]. In liver cancer models, ROS generation inhibits the AKT/mTOR/p70S6K pathway, inducing a protective autophagy that when blocked enhances this compound-induced cell death [8]. The compound also upregulates Death Receptor 5 (DR5), activating caspase-8 and the extrinsic apoptosis pathway in colorectal cancer cells [7].
In zebrafish models, this compound demonstrates potent anti-angiogenic activity by significantly inhibiting the growth of subintestinal vessels and downregulating angiogenesis signaling components (Ang2 and Tie2) [1]. Additionally, it suppresses proliferation and Th1 cytokine production (IFN-γ, IL-2, IL-12) in human peripheral blood mononuclear cells (PBMCs) and inhibits monocyte adhesion to endothelial cells by downregulating inflammation-related cell adhesion molecules (ICAM-1, VCAM-1, E-selectin) [1].
This compound effectively suppresses colorectal cancer metastasis by interfering with the IL6/STAT3 pathway and cofilin-mediated actin dynamics, reducing epithelial-to-mesenchymal transition (EMT) and cancer cell motility [9]. In orthotopic colon tumor models, treatment significantly reduces spontaneous liver and lung metastases while modulating tumor microenvironment and immune responses [9].
The following diagram illustrates the core signaling pathways through which this compound exerts its antitumor effects:
This compound's multi-target antitumor mechanisms converge on apoptosis, cell cycle arrest, and metastasis inhibition.
The interconnected nature of these pathways demonstrates this compound's pleiotropic mechanism against cancer cells, simultaneously targeting multiple hallmarks of cancer through distinct but complementary pathways.
Standard MTT Protocol for assessing this compound cytotoxicity:
Colony Formation Assay to evaluate long-term effects:
Annexin V/PI Double Staining for apoptosis detection:
Cell Cycle Analysis using PI staining:
Protein extraction and detection for mechanism studies:
Animal model establishment and drug administration:
The following diagram illustrates the experimental workflow for evaluating this compound's efficacy:
Comprehensive experimental workflow for evaluating this compound's anticancer efficacy and mechanisms.
Despite significant progress in understanding this compound's antitumor properties, several critical research gaps remain to be addressed:
Limited Clinical Data: Currently, all studies are preclinical, with no clinical trials conducted to evaluate this compound's safety and efficacy in humans [5]. Future research should focus on completing necessary toxicology studies and progressing toward Phase I clinical trials.
Formulation Challenges: As a natural product with potential solubility and bioavailability issues, advanced drug delivery systems need development. Preliminary work with this compound-loaded micelles shows promise but requires optimization [9].
Combination Therapy Potential: Given its multi-target mechanisms, this compound may synergize with existing chemotherapeutic agents, but systematic combination studies are lacking [7]. Research should explore rational combinations with standard care regimens.
Resistance Mechanisms: The potential development of resistance to this compound and underlying mechanisms remain completely unexplored [2] [8]. Understanding resistance pathways could inform combination strategies and patient selection criteria.
Biomarker Identification: Predictive biomarkers for this compound sensitivity have not been established [2] [9]. Research should focus on identifying molecular markers (e.g., STAT3 activation status, DR5 expression) that could guide patient stratification.
The structural optimization of this compound through medicinal chemistry approaches represents another promising direction. Based on SAR knowledge, particularly modifications at the 6-OH position, synthetic analogs with improved potency and pharmacokinetic properties could be developed [5]. Additionally, the compound's effects on tumor microenvironment and cancer immunology warrant deeper investigation to fully exploit its immunomodulatory potential [1] [9].
Bigelovin is a sesquiterpene lactone compound primarily isolated from several species of the Inula genus, particularly Inula helianthus-aquatica and Inula hupehensis. These plants have been used in traditional Chinese medicine for centuries, primarily for treating inflammatory conditions and various cancers. The compound belongs to the pseudoguaianolide subclass of sesquiterpene lactones, characterized by a distinctive γ-lactone ring and α,β-unsaturated carbonyl moieties that are crucial for its biological activity [1] [2]. Structurally, this compound contains two α-methylene-γ-butyrolactone groups that function as Michael reaction acceptors, enabling covalent binding to thiol groups in cysteine residues of target proteins [3] [2]. This electrophilic property allows this compound to modulate multiple signaling pathways simultaneously, making it a particularly interesting candidate for therapeutic development against complex inflammatory diseases and cancer.
The historical use of Inula species in traditional medicine for treating inflammatory conditions provided the initial rationale for investigating this compound's anti-inflammatory properties. Contemporary research has systematically validated these traditional applications while elucidating the molecular mechanisms underlying its biological effects. This compound has demonstrated potent anti-inflammatory activity across multiple experimental models, ranging from cell-based assays to animal studies, with emerging evidence supporting its potential as a multi-target therapeutic agent [4] [1]. The compound's ability to simultaneously modulate multiple inflammatory pathways while exhibiting anti-cancer activity positions it as a promising lead compound for drug development.
This compound demonstrates potent inhibition of the JAK2/STAT3 signaling pathway, a crucial cascade in inflammation and cancer progression. Research shows that this compound dose-dependently inhibits IL-6-induced STAT3 activation in HepG2/STAT3 cells with an IC₅₀ of 3.37 μmol/L [3] [5]. The compound directly targets JAK2 kinase activity, exhibiting an IC₅₀ of 44.24 μmol/L in enzymatic assays [3]. Mechanism studies reveal that this compound covalently binds to cysteine residues in JAK2 through its α-methylene-γ-lactone moiety, leading to kinase inactivation [3] [5]. This interaction was confirmed through LC-MS analysis and reversal experiments where pretreatment with thiol-containing compounds like DTT (500 μmol/L) or GSH (500 μmol/L) eliminated this compound's inhibitory effects on STAT3 activation [3]. The specificity of this action is demonstrated by this compound's lack of effect on other signaling pathways including EGF, PDGF, and insulin at concentrations of 5-20 μmol/L [3] [5].
Table 1: Key Parameters of this compound Activity in JAK2/STAT3 Pathway Inhibition
| Experimental System | Concentration/Dose | Effect | Reference |
|---|---|---|---|
| IL-6-induced STAT3 activation in HepG2/STAT3 cells | IC₅₀ = 3.37 μmol/L | Inhibition of STAT3 activation | [3] [5] |
| JAK2 enzymatic activity in vitro | IC₅₀ = 44.24 μmol/L | Direct JAK2 inhibition | [3] |
| Constitutive STAT3 activation in cancer cells | 1-50 μmol/L | Dose-dependent inhibition | [3] |
| Thiol compound pretreatment | DTT/GSH 500 μmol/L | Reversal of STAT3 inhibition | [3] |
This compound effectively suppresses NF-κB activation, a master regulator of inflammation. The compound inhibits IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent transcription of pro-inflammatory genes [4]. This mechanism underlies this compound's ability to downregulate expression of cell adhesion molecules including ICAM-1 and VCAM-1 in endothelial cells [4]. Through NF-κB inhibition, this compound significantly reduces monocyte adhesion to endothelial cells, a critical step in inflammation initiation and progression [4]. The electrophilic α-methylene-γ-lactone moiety again plays a crucial role, potentially through covalent modification of cysteine residues in the NF-κB signaling complex [2]. This NF-κB inhibitory activity contributes substantially to this compound's broad anti-inflammatory effects across multiple disease models.
Angiogenesis is intimately connected with chronic inflammation, and this compound demonstrates potent anti-angiogenic activity in both cellular and animal models. In transgenic zebrafish embryos, this compound treatment (25-100 μmol/L) dose-dependently inhibits subintestinal vessel (SIV) formation, with complete inhibition observed at 100 μmol/L [4]. In human microvascular endothelial cells (HMEC-1), this compound suppresses vascular endothelial growth factor (VEGF)-induced cell proliferation, migration, and tube formation [4]. These anti-angiogenic effects are significant because pathological angiogenesis contributes to chronic inflammatory conditions and tumor growth. The compound's ability to simultaneously target inflammatory and angiogenic processes enhances its therapeutic potential for inflammatory diseases and cancer.
Table 2: Anti-angiogenic Effects of this compound in Experimental Models
| Model System | Concentration/Dose | Observed Effects | Reference |
|---|---|---|---|
| Zebrafish embryos | 25-100 μmol/L | Dose-dependent inhibition of SIV formation | [4] |
| HMEC-1 cells | Not specified | Suppression of VEGF-induced proliferation, migration, tube formation | [4] |
| Human PBMCs | 1-30 μmol/L | Inhibition of mitogen-induced proliferation | [4] |
This compound exhibits broad anti-inflammatory activity across various cell-based models. In human peripheral blood mononuclear cells (PBMCs), this compound concentration-dependently inhibits phytohemagglutinin-induced proliferation with effects observed between 1-30 μmol/L [4]. The compound also demonstrates potent effects on monocyte-endothelial adhesion, significantly reducing TNF-α-induced adhesion of U937 monocytes to human endothelial cells [4]. This anti-adhesive effect correlates with reduced expression of adhesion molecules including ICAM-1 and VCAM-1 [4]. In cancer cell lines with constitutively active STAT3, such as A549 and MDA-MB-468 cells, this compound effectively suppresses STAT3 activation and induces apoptosis [3] [5]. These findings establish this compound as a multi-functional anti-inflammatory agent with particular promise for inflammation-associated cancers.
Animal studies provide compelling evidence for this compound's in vivo anti-inflammatory efficacy. In orthotopic colorectal cancer mouse models, this compound administered via intravenous injection (0.3-3 mg/kg) significantly suppresses tumor growth and inhibits liver/lung metastasis [6]. These effects are associated with modulation of the tumor microenvironment, including increased infiltration of T lymphocytes and macrophages [6]. Importantly, this compound demonstrates favorable selectivity profiles in vivo, with minimal effects on normal cells at concentrations effective against cancer cells [7] [8]. In HCT116 xenograft models, this compound at 20 mg/kg shows more significant tumor suppression with fewer side effects compared to conventional FOLFOX chemotherapy [7]. These in vivo findings support the therapeutic potential of this compound for inflammatory conditions and inflammation-associated cancers.
The anti-inflammatory mechanisms of this compound have been characterized using diverse experimental techniques. Western blotting is routinely employed to detect protein expression and phosphorylation status of key signaling molecules including JAK2, STAT3, IκBα, and components of the mTOR pathway [3] [8]. For kinase activity assays, recombinant JAK2 kinase is incubated with this compound and substrates, with phosphorylation measured using specific antibodies or radioactive ATP [3]. LC-MS analysis has been instrumental in characterizing the covalent interaction between this compound and cysteine residues of target proteins [3]. Flow cytometry techniques, including Annexin V/PI staining and cell cycle analysis, are used to evaluate this compound's effects on apoptosis and cell cycle progression [7]. Each of these methods provides unique insights into this compound's mechanisms of action at the molecular and cellular levels.
The following diagram illustrates a typical experimental workflow for investigating this compound's effects on inflammatory signaling pathways:
Experimental workflow for studying this compound's anti-inflammatory mechanisms
The elucidation of this compound's effects on inflammatory signaling pathways involves systematic approaches. For JAK2/STAT3 pathway analysis, HepG2 cells stably transfected with STAT3-responsive luciferase reporter plasmids are typically treated with this compound (1-50 μmol/L) with or without IL-6 stimulation [3] [5]. Luciferase activity is measured to quantify STAT3 transcriptional activity, while Western blotting detects phosphorylation of JAK2 and STAT3 [3]. For NF-κB pathway studies, endothelial cells are pretreated with this compound before TNF-α stimulation, followed by examination of IκBα degradation and nuclear translocation of NF-κB [4]. Assessment of anti-angiogenic effects involves zebrafish embryo models treated with this compound (25-100 μmol/L) for 48 hours, with subsequent quantification of subintestinal vessel development [4]. These methodological approaches collectively provide comprehensive insights into this compound's multi-target anti-inflammatory actions.
This compound shows exceptional promise for targeting cancer-related inflammation, particularly through its inhibition of the IL-6/JAK2/STAT3 signaling axis [6]. This pathway serves as a critical link between inflammation and cancer, promoting tumor cell survival, proliferation, angiogenesis, and immune evasion [3] [6]. This compound's ability to simultaneously induce apoptosis in cancer cells and modulate the tumor microenvironment addresses key aspects of cancer pathology [7] [6]. In colorectal cancer models, this compound suppresses orthotopic tumor growth and inhibits metastasis by interfering with IL-6/STAT3 signaling and cofilin pathway, resulting in altered expression of key molecules including Rock, FAK, RhoA, Rac1/2/3, and N-cadherin [6]. The compound's favorable toxicity profile further enhances its therapeutic potential, as it exhibits selective cytotoxicity toward cancer cells while sparing normal cells [7] [8].
Beyond oncology, this compound holds significant potential for treating various chronic inflammatory diseases. Its ability to suppress NF-κB activation and downregulate adhesion molecule expression suggests applications in conditions like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis [4] [1]. The compound's anti-angiogenic activity further expands its potential utility in inflammatory disorders where pathological angiogenesis contributes to disease progression [4]. This compound's immunomodulatory activities, evidenced by its suppression of mitogen-induced PBMC proliferation, support its potential application in autoimmune conditions and transplantation [4]. The multi-target nature of this compound may offer advantages over single-target anti-inflammatory agents, particularly for complex inflammatory disorders involving multiple pathogenic pathways.
Bigelovin is a sesquiterpene lactone compound isolated from the traditional Chinese medicinal plant Inula helianthus-aquatica, which has been historically used in Yunnan, China for cancer treatment and milk duct obstruction. [1] [2] This natural product possesses a characteristic molecular structure featuring two α,β-unsaturated ketone moieties that contribute significantly to its biological activity through interactions with cellular nucleophiles. [3] The compound was first isolated from Inula species in 1996 and demonstrated cytotoxic activities against various cancer cell lines. [2] Early research confirmed that crude aqueous extracts of I. helianthus-aquatica exhibit potent antitumor activities in several human cancer cell lines and mouse Ehrlich ascites tumor models, paving the way for further investigation into its active components. [2]
This compound has emerged as a multi-target anti-cancer agent with demonstrated activities across multiple hallmarks of cancer, including induction of apoptosis, inhibition of angiogenesis, and immunomodulation. [1] [3] [4] The compound has been identified as a selective retinoid X receptor α agonist, which may contribute to its diverse biological effects. [3] The following table summarizes key characteristics of this compound:
| Property | Description |
|---|---|
| Chemical Class | Sesquiterpene lactone |
| Natural Source | Inula helianthus-aquatica (Family: Asteraceae) |
| Historical Use | Traditional cancer treatment in Yunnan, China |
| Molecular Features | Two α,β-unsaturated ketone moieties |
| Primary Molecular Target | Selective retinoid X receptor α (RXRα) agonist |
| Key Biological Activities | Anti-angiogenic, immunomodulatory, pro-apoptotic |
This compound demonstrates potent anti-angiogenic effects in human endothelial cell models. In human microvascular endothelial cells (HMEC-1), this compound significantly inhibits critical angiogenesis processes including cell proliferation, migration, and tube formation. [1] [2] These activities manifest at non-cytotoxic concentrations, suggesting a specific anti-angiogenic mechanism rather than general cytotoxicity. [2] The compound also effectively suppresses endothelial cell adhesion molecules, particularly intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin, which are essential for leukocyte recruitment and endothelial activation during angiogenesis. [1] This downregulation occurs at the transcriptional level, with studies showing significant reduction in mRNA expression of these adhesion molecules in this compound-treated human endothelial cells. [1]
Another crucial mechanism involves this compound's inhibition of human monocyte adhesion to endothelial cells. [1] [2] This anti-adhesive effect disrupts the cross-talk between inflammatory cells and endothelial cells, which is a critical driver of pathological angiogenesis in the tumor microenvironment. Research indicates that this activity may be mediated through this compound's ability to block IκBα degradation and NF-κB activation, a key signaling pathway regulating both inflammation and angiogenesis. [2]
The anti-angiogenic efficacy of this compound has been validated in several in vivo models, most notably in transgenic zebrafish embryos (Tg(fli1a:EGFP)y1) with fluorescent blood vessels. [1] [2] In this model, this compound treatment for 48 hours resulted in dose-dependent inhibition of subintestinal vessel (SIV) formation, with complete inhibition observed at 100 μM concentration. [2] When the length of SIVs was quantified, results showed that this compound treatment significantly reduced vessel growth compared to control groups treated with vehicle alone (0.2% v/v DMSO). [2]
Further molecular analysis of this compound-treated zebrafish embryos revealed downregulation of key angiogenesis signaling components, particularly Ang2 and its receptor Tie2. [1] These genes are critical for vessel maturation and stability, and their suppression provides a mechanistic explanation for the observed anti-angiogenic effects. The zebrafish model offers a robust whole-animal system for evaluating anti-angiogenic compounds, as it allows real-time visualization of developing vasculature and assessment of compound effects on complex angiogenic processes in a living organism.
The following table summarizes the key experimental findings on this compound's anti-angiogenic effects:
| Experimental Model | Key Findings | Dose/Concentration |
|---|---|---|
| Human Microvascular Endothelial Cells (HMEC-1) | Inhibition of proliferation, migration, tube formation; Downregulation of ICAM-1, VCAM-1, E-selectin | Varying concentrations based on assay [2] |
| Human Monocyte-Endothelial Adhesion Assay | Inhibition of monocyte adhesion to endothelial cells | Not specified [1] [2] |
| Transgenic Zebrafish Embryos | Dose-dependent inhibition of subintestinal vessel formation; Complete inhibition at highest dose; Downregulation of Ang2 and Tie2 genes | 25, 50, 100 μM for 48 hours [1] [2] |
This compound exerts its anti-angiogenic effects through modulation of multiple signaling pathways that are crucial for blood vessel formation. A primary mechanism involves the suppression of the NF-κB signaling pathway through inhibition of IκBα degradation, which subsequently reduces the expression of pro-angiogenic genes and adhesion molecules. [2] Additionally, this compound downregulates the Ang2/Tie2 signaling axis, a key pathway involved in vessel destabilization and angiogenic sprouting. [1] This pathway is particularly important in the tumor microenvironment, where it facilitates the transition from dormant to active blood vessels.
Research also indicates that this compound can inhibit the PI3K/AKT/mTOR pathway in cancer cells, which represents a parallel mechanism that indirectly affects angiogenesis. [4] While this pathway is primarily associated with direct effects on cancer cell survival and proliferation, it also influences the production of angiogenic factors by tumor cells. The generation of reactive oxygen species (ROS) appears to be an upstream event in this compound's mechanism, as demonstrated by the abolition of its effects when cells are pretreated with the antioxidant N-acetyl-l-cysteine (NAC). [4]
The following diagram illustrates the key signaling pathways affected by this compound in endothelial cells:
This compound's effects on key endothelial signaling pathways. The diagram highlights multi-target inhibition of pro-angiogenic signaling.
Beyond its direct anti-angiogenic effects, this compound exhibits a multi-targeting anti-cancer profile that enhances its therapeutic potential. The compound simultaneously impacts multiple hallmarks of cancer through distinct but complementary mechanisms:
Direct Pro-Apoptotic Activity: this compound activates both intrinsic and extrinsic apoptosis pathways in cancer cells, characterized by caspase-8, caspase-9, and caspase-3 activation along with PARP cleavage. [3] This effect is particularly potent in colorectal cancer cells, where this compound upregulates death receptor 5 (DR5) and increases reactive oxygen species. [3]
Cell Cycle Arrest: The compound induces G2/M phase cell cycle arrest in cancer cells through modulation of cyclin B1 and phospho-Rb expression, preventing cell division and proliferation. [3]
Autophagy Induction: In liver cancer models, this compound induces protective autophagy via ROS-mediated inhibition of the AKT/mTOR/p70S6K pathway. [4] When autophagy is inhibited, this compound-induced cell death is enhanced, suggesting potential combination therapy approaches.
Immunomodulatory Effects: this compound suppresses proliferation and cytokine production (IFN-γ, IL-2, IL-12) in human peripheral blood mononuclear cells (PBMCs), indicating immunosuppressive activity that may be beneficial for inflammatory conditions. [1] [2]
This multi-mechanistic approach is particularly valuable for overcoming drug resistance in cancer therapy, as simultaneous targeting of multiple pathways reduces the likelihood of adaptive resistance development.
This compound demonstrates significant immunomodulatory activities that complement its anti-angiogenic effects, particularly through modulation of human peripheral blood mononuclear cells (PBMCs) and expression of cell adhesion molecules (CAMs) on endothelial cells. [1] [2] In PBMCs, this compound treatment suppresses both proliferation and production of Th1 cytokines including IFN-γ, IL-2, and IL-12. [1] These cytokines are critical for effective anti-tumor immune responses, and their downregulation suggests that this compound may modulate the tumor immune microenvironment in addition to its direct effects on blood vessels.
The compound also significantly inhibits the expression of inflammation-related cell adhesion molecules (ICAM-1, VCAM-1, and E-selectin) on human endothelial cells, which subsequently reduces monocyte adhesion to endothelial cells. [1] [2] This anti-adhesive effect disrupts the recruitment of inflammatory cells to sites of angiogenesis, thereby interrupting the cross-talk between inflammation and blood vessel formation that is characteristic of the tumor microenvironment. The inhibition of monocyte adhesion has been demonstrated in both human endothelial cells and mouse brain endothelial cells, with studies indicating that this compound blocks IκBα degradation and NF-κB activation. [2] This mechanism provides a molecular basis for its observed effects on both immunomodulation and angiogenesis inhibition.
The transgenic zebrafish line Tg(fli1a:EGFP)y1 provides a powerful in vivo model for evaluating anti-angiogenic compounds. The following protocol details the standard methodology for assessing this compound's effects:
This model allows direct visualization of anti-angiogenic effects in a complete vertebrate organism with high genetic and physiological similarity to mammalian systems.
The tube formation assay using human microvascular endothelial cells (HMEC-1) models the later stages of angiogenesis, particularly capillary structure formation:
This in vitro assay provides a rapid and quantitative assessment of a compound's ability to interfere with the formation of capillary-like structures by endothelial cells.
Evaluation of cell adhesion molecule expression provides mechanistic insights into this compound's effects on endothelial cell function:
The multi-target nature of this compound presents significant opportunities for cancer therapy development. The compound's simultaneous effects on angiogenesis, apoptosis, and immunomodulation position it as a promising candidate for multi-pronged anti-cancer strategies. [1] [3] [4] In preclinical models, this compound has demonstrated efficacy against various cancer types including colorectal cancer, liver cancer, and leukemia, with in vivo studies showing tumor growth suppression in xenograft models. [3] [4]
Notably, in HCT 116 colorectal cancer xenograft models, this compound at 20 mg/kg showed more significant tumor suppression and fewer side effects than conventional FOLFOX chemotherapy. [3] This promising therapeutic index suggests potential for improved tolerability compared to current standard treatments. The compound's ability to suppress DR5 expression and increase ROS production provides a mechanistic basis for its efficacy, particularly in colorectal cancer models蒂.
For clinical translation, future research should focus on:
This compound is a sesquiterpene lactone compound isolated from Inula helianthus-aquatica, a plant used in traditional medicine systems [1] [2]. This natural product belongs to a class of bioactive compounds characterized by a 15-carbon skeleton structure with α,β-unsaturated ketone moieties that confer significant biological activity [2] [3]. Sesquiterpene lactones have attracted considerable interest in anticancer drug discovery due to their potent bioactivities and selective cytotoxicity against various cancer types. This compound specifically has demonstrated remarkable anti-tumor properties across multiple cancer models, with emerging evidence highlighting its ability to modulate critical cell death pathways including apoptosis and autophagy [1] [2].
The compound's therapeutic potential is particularly promising for cancers with limited treatment options or which develop resistance to conventional therapies. Recent studies have elucidated this compound's unique mechanism of action, which involves the coordinated induction of both apoptotic and autophagic processes through reactive oxygen species (ROS)-mediated signaling [1]. This dual mechanism presents a compelling strategy for overcoming the frequent limitations of single-pathway targeted therapies. The growing body of preclinical evidence positions this compound as a promising candidate for further development as a novel anticancer agent, particularly for aggressive malignancies such as hepatocellular carcinoma and colorectal cancer [1] [2].
This compound is characterized by a sesquiterpene lactone structure featuring a 15-carbon backbone derived from three isoprene units [3]. The compound contains two reactive α,β-unsaturated ketone moieties (Michael acceptor sites) that are crucial for its biological activity [2]. These electrophilic centers enable this compound to interact with nucleophilic residues in target proteins, particularly thiol groups in cysteine residues, thereby modulating various signaling pathways [2] [3]. The molecular formula of this compound is C15H18O3, and it possesses a molecular weight of 246.30 g/mol.
The primary natural source of this compound is Inula helianthus-aquatica, a flowering plant belonging to the Asteraceae family [1] [2]. This plant species has been utilized in traditional medicine systems, particularly in Chinese medicine, for treating various inflammatory conditions [2]. The compound is typically extracted from the aerial parts of the plant using organic solvents such as methanol or ethanol, followed by purification using chromatographic techniques including column chromatography and high-performance liquid chromatography (HPLC) [2]. The presence of the characteristic α,β-unsaturated carbonyl structure places this compound in the same chemical class as other bioactive sesquiterpene lactones such as parthenolide, artemisinin, and thapsigargin, which have demonstrated significant anticancer properties [3].
Table 1: In vitro anticancer activity of this compound across cancer models
| Cancer Type | Cell Lines | IC₅₀ Values | Key Findings | Mechanisms |
|---|---|---|---|---|
| Liver Cancer | HepG2 | Not specified | Suppressed tumor growth in xenograft models [1] | Induced apoptosis and autophagy via ROS-mediated mTOR inhibition [1] |
| Colorectal Cancer | HT-29 | 0.8 μM (48h) [2] | Inhibited proliferation and colony formation [2] | Induced G2/M arrest, DNA damage, ROS-mediated DR5 upregulation [2] |
| Colorectal Cancer | HCT 116 | 1.2 μM (48h) [2] | Suppressed invasion and induced apoptosis [2] | Activated caspases, increased ROS, death receptor pathway [2] |
| Primary Colon Cells | Mixed culture | 8.55 μM (48h) [2] | Reduced sensitivity compared to cancer lines [2] | Selective cytotoxicity to cancer cells [2] |
Table 2: In vivo efficacy of this compound in animal models
| Cancer Model | Dosing Regimen | Efficacy Outcomes | Toxicity Observations | Comparative Efficacy |
|---|---|---|---|---|
| HCT 116 xenograft [2] | 20 mg/kg | Significant tumor growth suppression [2] | Low systemic toxicity [2] | More significant than FOLFOX with fewer side effects [2] |
| HepG2 xenograft [1] | Dose-dependent | Suppressed tumor growth [1] | Low systemic toxicity [1] | Dose-dependent response [1] |
This compound demonstrates potent cytotoxicity against a range of cancer cell lines, with particular efficacy observed in colorectal and liver cancer models [1] [2]. The compound exhibits selective toxicity toward cancer cells compared to normal primary colon cells, with an approximately 7-10 fold difference in IC₅₀ values, indicating a potential therapeutic window [2]. In colorectal cancer models, this compound treatment resulted in significant suppression of colony formation, indicating impairment of the long-term proliferative capacity of cancer cells [2].
In vivo studies have confirmed the antitumor efficacy of this compound in xenograft models, with significant tumor growth suppression observed at a dose of 20 mg/kg [2]. Importantly, this compound demonstrated more significant tumor suppression with fewer side effects compared to conventional FOLFOX chemotherapy (containing folinic acid, 5-fluorouracil, and oxaliplatin) in colorectal cancer models [2]. The compound exhibited low systemic toxicity in animal studies, suggesting a favorable safety profile for further therapeutic development [1] [2]. The dose-dependent response observed in HepG2 xenograft models further supports the pharmacological relevance of this compound's anticancer effects [1].
This compound induces autophagic activation through multiple interconnected molecular pathways. In liver cancer cells, this compound treatment enhances the accumulation of autophagosomes and increases the conversion of microtubule-associated light chain 3B-I (LC3B-I) to LC3B-II, a key marker of autophagosome formation [1]. Simultaneously, this compound upregulates Beclin-1 expression and decreases p62/SQSTM1 levels, indicating enhanced autophagic flux [1]. The primary signaling pathway involved in this compound-induced autophagy is the inhibition of the AKT/mTOR/p70S6K axis, a central regulator of autophagy induction [1]. This inhibition relieves the suppressive effect of mTOR on the ULK1 complex, initiating autophagosome formation [4].
The functional role of autophagy in this compound's mechanism appears to be cytoprotective in nature. When autophagy is blocked pharmacologically or genetically, this compound-induced cell death is markedly enhanced, suggesting that cancer cells activate autophagy as a survival mechanism in response to this compound treatment [1]. This finding has important therapeutic implications, as combination approaches targeting both autophagy and apoptosis may synergistically enhance this compound's anticancer efficacy. The dual regulation of both apoptotic and autophagic pathways represents a unique aspect of this compound's mechanism of action, engaging multiple cell death modalities simultaneously [1] [5].
This compound activates both intrinsic and extrinsic apoptosis pathways in cancer cells. The compound stimulates the cleavage of caspase-3, caspase-7, caspase-8, caspase-9, and poly (ADP-ribose) polymerase 1 (PARP-1), indicating comprehensive activation of the apoptotic cascade [1] [2]. In colorectal cancer cells, this compound treatment significantly upregulates death receptor 5 (DR5), a key component of the extrinsic apoptosis pathway, enhancing cellular sensitivity to TRAIL (TNF-related apoptosis-inducing ligand)-mediated apoptosis [2].
The intrinsic mitochondrial pathway is activated through this compound-induced disruption of mitochondrial membrane potential and cytochrome c release [2]. This process is regulated by modulation of Bcl-2 family proteins, with an increased ratio of pro-apoptotic to anti-apoptotic members [3]. Additionally, this compound treatment causes G2/M cell cycle arrest and induces DNA damage, as evidenced by increased phosphorylation of H2AX (γ-H2AX) [2]. These multiple pro-apoptotic mechanisms collectively contribute to this compound's potent cytotoxic effects against cancer cells.
This compound significantly elevates intracellular ROS levels, which serves as a critical upstream event in its mechanism of action [1] [2]. The compound's α,β-unsaturated ketone moieties contribute to ROS generation, potentially through disruption of mitochondrial electron transport chain function [2] [6]. The importance of ROS signaling is demonstrated by the fact that pretreatment with the ROS scavenger N-acetyl-l-cysteine (NAC) completely abrogates this compound-induced apoptosis and autophagy [1].
ROS functions as a central orchestrator connecting the various aspects of this compound's mechanism. Elevated ROS levels inhibit the AKT/mTOR pathway, leading to autophagy induction [1] [6]. Simultaneously, ROS-mediated activation of the JNK and p38 MAPK pathways contributes to apoptosis induction through mitochondrial membrane permeabilization [6]. Additionally, ROS generation is involved in this compound-induced DNA damage and DR5 upregulation, further enhancing apoptotic signaling [2] [6]. This central role of ROS positions it as a critical mediator of this compound's anticancer effects.
Figure 1: Comprehensive signaling network of this compound-induced cancer cell death
The diagram illustrates the integrated molecular network through which this compound exerts its anticancer effects. This compound initially induces ROS generation, which serves as a critical upstream signaling event [1]. Elevated ROS levels subsequently inhibit the AKT/mTOR pathway, leading to autophagy induction through activation of the ULK1 complex and subsequent steps in autophagosome formation [1] [4]. Simultaneously, ROS activates both intrinsic and extrinsic apoptosis pathways through mitochondrial dysfunction and DR5 upregulation, respectively [1] [2]. The resulting caspase cascade activation executes apoptotic cell death, while autophagy plays a context-dependent role that can either promote cell survival or enhance cell death under specific conditions [1] [5]. This coordinated network highlights the multifaceted mechanism of this compound action against cancer cells.
Table 3: Key experimental protocols for assessing this compound mechanisms
| Assay Type | Specific Methods | Key Parameters Measured | Technical Considerations |
|---|---|---|---|
| Cell Viability [2] | MTT/XTT assay, Colony formation | IC₅₀ values, proliferation inhibition, clonogenic capacity | Use multiple time points (24, 48, 72h); include normal cell controls for selectivity assessment |
| Apoptosis Detection [2] | Annexin V/PI staining, Hoechst 33258 morphology, Caspase activity assays | Apoptotic population, nuclear fragmentation, caspase cleavage | Combine methods for confirmation; use positive controls (e.g., staurosporine) |
| Autophagy Assessment [1] | Western blot for LC3-I/II, p62, Beclin-1; Immunofluorescence for LC3 puncta | LC3-II accumulation, p62 degradation, autophagosome formation | Include autophagy inhibitors (chloroquine) to assess flux; monitor multiple markers |
| ROS Measurement [2] | DCFH-DA fluorescence assay, Flow cytometry | Intracellular ROS levels | Include ROS scavenger (NAC) controls; measure at early time points |
| Cell Cycle Analysis [2] | PI staining and flow cytometry | DNA content, cell cycle distribution | Use synchronized cells if possible; analyze multiple time points |
| Mitochondrial Function [2] | JC-1 staining, MMP assays | Mitochondrial membrane potential, permeability | Correlate with cytochrome c release assays |
| Protein Expression [1] | Western blot, ELISA | Signaling pathway components, apoptosis markers | Analyze phospho-proteins for pathway activity; use multiple time points |
| In vivo Efficacy [1] [2] | Xenograft tumor models, IHC staining | Tumor volume, weight, biomarker expression | Include reference drug controls; monitor body weight for toxicity |
For autophagy assessment, researchers should employ a comprehensive approach monitoring multiple autophagy markers simultaneously [1]. Western blot analysis should include LC3B-I/II conversion, p62/SQSTM1 degradation, and Beclin-1 expression levels. To distinguish between increased autophagosome formation versus impaired degradation, include chloroquine (10-20 μM) treatment in combination with this compound to block autolysosomal degradation [1] [5]. Immunofluorescence analysis of LC3 puncta formation provides complementary spatial information about autophagosome distribution.
For apoptosis evaluation, combine Annexin V/PI flow cytometry with morphological assessment using Hoechst 33258 staining to detect nuclear condensation and fragmentation [2]. Caspase activity assays should examine both initiator (caspase-8, -9) and effector (caspase-3, -7) caspases, along with PARP cleavage as a downstream marker [2]. To establish the functional importance of ROS generation, include control experiments with the antioxidant NAC (5-10 mM) pretreatment 2 hours before this compound exposure [1].
For in vivo studies, the established dosing regimen for this compound is 20 mg/kg administered via intraperitoneal injection in xenograft models [2]. Tumor measurements should be performed regularly, and at endpoint, tumors should be harvested for immunohistochemical analysis of cleaved caspase-3, LC3B puncta, and other relevant markers to confirm mechanism of action [1] [2]. Body weight and overall health monitoring should be conducted throughout the study to assess systemic toxicity.
The cytoprotective nature of this compound-induced autophagy suggests promising combination strategies with autophagy inhibitors [1] [5]. Preclinical data demonstrates that autophagy blockage markedly sensitizes cancer cells to this compound-induced cell death, indicating that combining this compound with autophagy inhibitors such as chloroquine or hydroxychloroquine could enhance therapeutic efficacy [1] [5]. Additionally, based on this compound's ability to upregulate DR5, combination with TRAIL-based therapies could synergistically enhance extrinsic apoptosis activation [2].
This compound may also overcome chemotherapy resistance through its multifaceted mechanism of action. Conventional chemotherapy often fails due to resistance mechanisms such as impaired apoptosis signaling; this compound's ability to activate multiple cell death pathways simultaneously could circumvent these resistance mechanisms [2] [3]. Furthermore, the selective cytotoxicity of this compound toward cancer cells while sparing normal cells suggests a favorable therapeutic window that could be exploited in combination regimens to reduce overall toxicity [2]. The ROS-generating property of this compound could also be leveraged with other ROS-inducing agents or in cancers with altered redox homeostasis [6].
Despite the promising preclinical profile of this compound, several challenges remain in its development as a therapeutic agent [6]. The compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, require comprehensive characterization. Formulation strategies may be needed to address potential solubility issues and enhance bioavailability. Further toxicological assessment in additional animal models is necessary to establish a complete safety profile.
Future research should focus on optimizing this compound derivatives to enhance potency and reduce potential off-target effects [3]. Structure-activity relationship studies could identify which structural features are essential for its anticancer activity while modifying others to improve pharmaceutical properties. Additionally, biomarker development to identify patient populations most likely to respond to this compound-based therapies would facilitate personalized medicine approaches [6]. The exploration of this compound's effects on the tumor microenvironment and immune response represents another promising research direction, particularly given the emerging understanding of autophagy's role in modulating antitumor immunity [5].
Bigelovin (BigV) is a sesquiterpene lactone isolated from Inula helianthus-aquatica [1] [2] [3]. Its anti-tumor activity is primarily initiated by the induction of reactive oxygen species (ROS) [1] [3]. This ROS surge plays a pivotal role in activating multiple downstream cell death pathways.
The diagram below summarizes the core ROS-mediated pathway of this compound:
This compound induces ROS, triggering apoptosis and autophagy.
The following table summarizes the key molecular events and experimental evidence supporting this compound's mechanism of action:
| Molecular Event / Target | Experimental Evidence | Observed Outcome |
|---|---|---|
| ROS Generation | Increased intracellular ROS; effect abolished by antioxidant N-acetylcysteine (NAC) [1] [3]. | Initiation of cell death pathways. |
| mTOR Pathway Inactivation | Decreased phosphorylation of AKT, mTOR, and p70S6K [1]. | Induction of cytoprotective autophagy. |
| Death Receptor 5 (DR5) Upregulation | Increased DR5 protein expression; caspase-8 activation [3]. | Activation of extrinsic apoptosis pathway. |
| Caspase Activation & PARP Cleavage | Increased cleavage of caspases-3, -7, -8, -9 and PARP protein [1] [3]. | Execution of apoptosis. |
| Cell Cycle Arrest (G2/M Phase) | Accumulation of cells in G2/M phase; modulation of Cyclin B1 and p-Rb [3]. | Inhibition of cell proliferation. |
| DNA Damage | Increased phosphorylation of histone H2AX (γ-H2AX) [3]. | Trigger for cell cycle arrest and apoptosis. |
Quantitative data from in vitro and in vivo studies demonstrate the potency and selectivity of this compound.
Table 1: In Vitro Cytotoxicity and Selectivity of this compound This table summarizes the effects of this compound on cell viability and proliferation in various cell lines [1] [2] [3].
| Cell Line | Cell Type | This compound Treatment | Effect (vs. Control) | Key Findings |
|---|---|---|---|---|
| HepG2 | Human Liver Cancer | Varying doses & times | Reduced cell viability [1] [2] | Dose- and time-dependent inhibition. |
| SMMC-7721 | Human Liver Cancer | Varying doses & times | Reduced cell viability [2] | Dose- and time-dependent inhibition. |
| LO2 | Human Normal Liver | Up to 72 hours | No significant difference [2] | High selectivity for cancer cells. |
| HCT 116 | Colorectal Cancer | 48 hours | IC~50~: ~1.2 μM [3] | Significant inhibition of colony formation. |
| Primary Human Colon Cells | Normal Colon Cells | 48 hours | IC~50~: ~8.55 μM [3] | Higher IC~50~ indicates selectivity. |
Table 2: In Vivo Anti-Tumor Efficacy of this compound This table summarizes the results of xenograft studies where mice with human tumors were treated with this compound [1] [3].
| Tumor Model | This compound Dose | Treatment Duration | Efficacy Outcome | Remarks |
|---|---|---|---|---|
| HepG2 Xenograft | Multiple doses | Not specified | Significant tumor suppression [1] | Low systemic toxicity observed. |
| HCT 116 Xenograft | 20 mg/kg | Not specified | Suppression of tumor growth [3] | More effective and less toxic than FOLFOX regimen. |
For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.
1. Assessing Cell Viability and Proliferation
2. Evaluating Apoptosis and Cell Death Mechanisms
3. In Vivo Xenograft Models
The presented data and protocols provide a robust foundation for research into this compound. Future work may focus on further elucidating the precise upstream target of this compound that initiates ROS generation and exploring its efficacy in other cancer types and combination therapies.
The table below summarizes the core mechanistic and functional data for bigelovin as identified in the recent research.
| Aspect | Technical Details |
|---|---|
| Target Protein | Receptor for Activated C Kinase 1 (RACK1) [1]. |
| Covalent Bond | Irreversibly binds to Cys168 residue of RACK1 [1]. |
| Binding Site Context | Non-catalytic cysteine residue, a common strategy for selective inhibition [2]. |
| Primary Mechanism | Disrupts RACK1-mediated NLRP3 oligomerization, preventing the formation of the active NLRP3 inflammasome complex [1]. |
| Functional Consequence | Inhibits caspase-1 activation and subsequent release of mature IL-1β [1]. |
| In Vivo Efficacy Models | LPS-induced Acute Respiratory Distress Syndrome (ARDS) and silicosis in murine models [1]. |
| In Vivo Outcome | Significant alleviation of inflammatory disease severity [1]. |
The discovery and validation of this compound's target involved a multi-step experimental workflow, summarized in the diagram below.
Experimental workflow for this compound target identification and validation.
The diagram below illustrates the mechanism by which this compound inhibits NLRP3 inflammasome assembly by covalently modifying RACK1.
Mechanism of this compound inhibition of NLRP3 inflammasome via RACK1 binding.
The discovery of this compound's mechanism offers several key insights for researchers:
Bigelovin inhibits the JAK2/STAT3 signaling pathway through a direct interaction with the JAK2 kinase. The compound dose-dependently inhibits both interleukin-6 (IL-6)-induced and constitutive STAT3 activation [1]. Its mechanism involves the inactivation of JAK2, which it achieves by reacting with cysteine residues on the JAK2 enzyme, leading to a loss of kinase activity. This reaction can be prevented by pre-treating cells with thiol-containing compounds like DTT (dithiothreitol) or GSH (glutathione) [1]. The pathway and inhibitory mechanism are summarized below:
Diagram of this compound's inhibition of the JAK2/STAT3 pathway. The diagram illustrates how this compound targets JAK2, preventing STAT3 activation and leading to apoptosis.
This compound shows potent activity in various experimental models. The table below summarizes key quantitative findings:
| Experimental Model | Measured Outcome | This compound Activity (IC₅₀ or Effective Concentration) | Key Findings |
|---|---|---|---|
| HepG2/STAT3 Cells [1] | Inhibition of IL-6-induced STAT3 activation | IC₅₀ = 3.37 μmol/L | Dose-dependent inhibition of STAT3-responsive luciferase reporter. |
| In vitro JAK2 Kinase Assay [1] | Direct inhibition of JAK2 enzymatic activity | IC₅₀ = 44.24 μmol/L | Directly targets JAK2, likely by reacting with cysteine residues. |
| Panel of 10 Cancer Cell Lines [1] | Suppression of cell viability & apoptosis induction | Effective at 5-20 μmol/L | Particularly effective in cells with constitutively active STAT3; showed specificity by not inhibiting EGF, PDGF, or insulin signaling pathways. |
To evaluate this compound's effects on the JAK2/STAT3 pathway, researchers used several standard methodologies.
This assay is used to measure the effect of a compound on STAT3-dependent transcription.
This technique assesses the phosphorylation status and protein levels of JAK2 and STAT3.
This protocol measures the direct effect of this compound on JAK2's enzymatic activity.
Bigelovin exerts its effect by directly binding to the RACK1 protein, a key mediator in the transition of NLRP3 from an inactive to an active state. The diagram below illustrates this inhibitory pathway.
This compound inhibits NLRP3 oligomerization by covalently binding RACK1 [1].
The primary evidence for this compound's efficacy comes from a series of in vitro and in vivo experiments [1].
The following workflow outlines a standard protocol for assessing NLRP3 inhibition in macrophages.
Key steps for evaluating this compound's effect on NLRP3 in macrophages [1].
The efficacy of this compound was validated in mouse models of NLRP3-driven diseases, using both preventive and therapeutic dosing regimens [1].
This compound emerges as a promising candidate in the competitive landscape of NLRP3 inhibitor development. Its unique mechanism of action distinguishes it from other well-known inhibitors.
| Inhibitor Name | Chemical Class | Molecular Target | Key Characteristics |
|---|---|---|---|
| This compound | Sesquiterpene lactone | RACK1 (Cys168) | Covalent binder; inhibits multiple activation pathways [1] |
| MCC950 | Sulfonylurea compound | NLRP3 NACHT domain | Well-characterized tool compound; binds NLRP3 directly [2] |
| BAL-0028/BAL-0598 | Indazole derivative | NLRP3 NACHT domain | Novel binding site; potent for human/primate NLRP3 [2] |
| Thiolutin | Disulfide-containing | BRCC3 deubiquitinase | Inhibits NLRP3 deubiquitination; zinc chelator [3] |
This compound represents a significant finding for its unique mechanism—targeting RACK1 to prevent NLRP3 oligomerization—and its efficacy across multiple activation pathways and disease models [1]. Its natural product origin provides a valuable chemical scaffold for developing covalent NLRP3-targeting therapeutics.
For researchers, the direct experimental protocols and quantitative data provided here can serve as a robust foundation for:
The proposed molecular mechanism by which bigelovin disrupts the NLRP3 inflammasome pathway is summarized in the following diagram:
This compound inhibits RACK1-mediated NLRP3 activation.
The following tables consolidate key quantitative findings from the recent studies regarding this compound's activity and effects [1] [2] [3].
Table 1: In Vitro Potency and Specificity of this compound
| Parameter | Value / Effect | Experimental Context |
|---|
| IC₅₀ for IL-1β inhibition | 46.0 nM (BMDM) 396.8 nM (THP-1) | LPS/ATP-stimulated macrophages | | Inhibition of IL-1β Release | Significant suppression at 1 µM | BMDM and THP-1-derived macrophages | | Pathway Inhibition | Canonical, non-canonical, and alternative NLRP3 activation pathways | Macrophages stimulated with various agents (Nigericin, LPS, etc.) | | Cytokine Specificity | Inhibited IL-1β, but not TNF-α and IL-6 | LPS/ATP-stimulated macrophages | | Covalent Binding Site | Cysteine 168 (Cys168) of RACK1 | Chemoproteomic analysis (isoTOP-ABPP) |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Disease Model | Treatment Dose & Regimen | Key Efficacy Outcomes |
|---|---|---|
| LPS-induced ARDS | 1 mg/kg and 0.1 mg/kg (preventative and therapeutic) | Reduced pulmonary IL-1β mRNA and protein levels; alleviated lung inflammation. |
| Silicosis | Details not fully specified in results | Significant alleviation of NLRP3-related pulmonary disorder severity. |
For researchers looking to validate or explore this interaction further, here are methodologies for two key techniques used in the primary research.
This methodology was used to identify RACK1 as the direct molecular target of this compound [1] [3].
While not used in the cited this compound studies, BiFC is a powerful method to directly visualize the RACK1-NLRP3 interaction that this compound disrupts [4] [5]. The experimental workflow is as follows:
BiFC workflow for visualizing RACK1-NLRP3 interaction.
The discovery of this compound as a covalent RACK1 inhibitor provides a new strategic approach for targeting NLRP3-driven inflammatory diseases [1] [3]. The high potency of this compound, especially in primary cells, makes it a promising lead compound.
Key future research directions should include:
The table below summarizes the key findings from in vivo studies on this compound's efficacy against human cancer xenografts.
| Cancer Type | Model Type | This compound Dosing Regimen | Key Efficacy Findings | Reported Mechanisms & Toxicity |
|---|---|---|---|---|
| Colorectal Cancer [1] | HCT-116 cell-derived xenografts | 20 mg/kg | Significant suppression of tumor growth; more potent tumor suppression and fewer side effects compared to FOLFOX regimen. [1] | Apoptosis induction via upregulation of DR5 and increased ROS; low systemic toxicity. [1] |
| Liver Cancer [2] [3] | HepG2 cell-derived xenografts | Multiple doses (specific values not detailed in search results) | Suppressed tumor growth in a dose-dependent manner. [2] [3] | Induced apoptosis and autophagy; low systemic toxicity. [2] [3] |
This protocol synthesizes standard procedures for Cell Line-derived Xenograft (CDX) models with the specific context in which this compound's efficacy was demonstrated.
This compound exerts its anti-tumor effects through multiple mechanisms, as illustrated in the following diagram and explained below.
The diagram above shows two primary pathways through which this compound acts:
This compound is a sesquiterpene lactone compound isolated from the Chinese medicinal plant Inula helianthus-aquatica that has demonstrated significant anticancer properties across multiple research studies. This natural product has attracted substantial scientific interest due to its multifaceted mechanisms of action against various cancer types, particularly colorectal cancer (CRC). Colorectal cancer represents a major global health challenge, ranking as the third most prevalent cancer and the third leading cause of cancer-related mortality in the United States, with an estimated 134,490 new diagnoses projected in 2016 according to American Cancer Society statistics. [1] The pressing need for novel therapeutic agents in CRC treatment stems from the significant limitations of current standard chemotherapy regimens, including FOLFOX and FOLFIRI, which frequently cause severe side effects such as immune suppression, neurotoxicity, and gastrointestinal disturbances that substantially impact patient quality of life. [1]
The interest in this compound as a potential anticancer agent originates from its diverse biological activities, including previously documented anti-inflammatory, anti-angiogenic, and anti-emetic properties. [1] Research has demonstrated that this compound exhibits potent anti-tumor activities against colorectal cancer both in vitro and in vivo models, suppressing cell proliferation, colony formation, and inducing apoptosis in human colorectal cancer cell lines HT-29 and HCT 116. [1] What makes this compound particularly promising is its favorable selectivity profile; primary human colon cells were found to be less sensitive to this compound treatment compared to colon cancer cell lines, suggesting a potential therapeutic window that could be exploited for clinical benefit. [1] Furthermore, in vivo studies using HCT 116 xenograft models have revealed that this compound at 20 mg/kg showed more significant tumor suppression with fewer side effects than conventional FOLFOX treatment, highlighting its potential as a therapeutic agent for CRC patients. [1]
The MTT assay represents a cornerstone methodology in cell biology for evaluating cell viability and proliferation, particularly valuable in drug discovery, toxicology, and cancer research applications. [2] The fundamental principle underlying this assay involves the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active living cells, producing insoluble purple formazan crystals. [2] This reduction reaction is primarily driven by succinate dehydrogenase and depends on enzyme activity within cells, reflecting mitochondrial integrity and overall metabolic activity. The intensity of the resulting purple color directly correlates with the number of viable cells present and is measured spectrophotometrically, typically at 570-590 nm, with a reference wavelength of 630 nm sometimes used to correct for background absorbance and improve accuracy. [2]
The MTT assay provides several key advantages for cytotoxicity assessment, including its straightforward workflow, compatibility with high-throughput formats, and proven reproducibility across diverse cell types. [2] As a homogeneous cell viability assay originally developed for 96-well formats suitable for high-throughput screening, the MTT assay has been widely adopted as a non-radioactive alternative to tritiated thymidine incorporation assays for measuring cell proliferation. [3] Importantly, the assay specifically detects metabolically active cells, as when cells die, they rapidly lose the ability to convert MTT to formazan product. This characteristic provides the basis for distinguishing between viable and non-viable cell populations following experimental treatments. [2] [3]
When applied to the evaluation of potential therapeutic compounds like this compound, the MTT assay serves as a crucial first step in characterizing cytotoxicity and establishing appropriate dosing ranges for subsequent mechanistic studies. The colorimetric output of the assay enables generation of dose-response curves, where compounds are tested at various concentrations to determine their effects on cell viability. [2] For natural products like this compound with emerging research profiles, the MTT assay provides quantitative data that can be compared against established chemotherapeutic agents, allowing researchers to assess relative potency and selectivity. [1]
Table 1: this compound Cytotoxicity Profile in Colorectal Cancer Cell Lines
| Cell Line | 24h IC₅₀ (μM) | 48h IC₅₀ (μM) | 72h IC₅₀ (μM) | Key Observations |
|---|---|---|---|---|
| HT-29 | ~1.4 μM | ~0.8 μM | Data not reported | Time-dependent and dose-dependent cytotoxicity [1] |
| HCT 116 | ~1.2 μM | ~1.2 μM | Data not reported | Consistent sensitivity across time points [1] |
| Primary human colon cells | Data not reported | 8.55 μM | Data not reported | Significant selectivity vs. cancer cells [1] |
Table 2: Comparative Cytotoxicity of this compound vs Standard Chemotherapeutics
| Treatment | IC₅₀ Range | Colony Formation | Apoptosis Induction | In Vivo Efficacy |
|---|---|---|---|---|
| This compound | 0.8-1.2 μM (48h) [1] | Significantly decreased [1] | 2% to 70% (dose-dependent) [1] | Suppression of tumor growth at 20 mg/kg [1] |
| 5-Fluorouracil | >27 μM (24-72h) [1] | Not reported | Not reported | Standard chemotherapy comparison [1] |
| Cisplatin | >27 μM (24-72h) [1] | Not reported | Not reported | Standard chemotherapy comparison [1] |
Research findings have demonstrated that this compound exhibits potent anti-tumor activities against colorectal cancer through multiple mechanisms. The compound suppressed cell proliferation and colony formation in a time-dependent and dose-dependent manner in human colorectal cancer HT-29 and HCT 116 cells. [1] Beyond direct cytotoxicity, this compound significantly induced apoptosis, with flow cytometry analysis using Annexin V and PI double staining showing populations of cells undergoing early and late apoptosis ranging from 2% to 70% depending on dose and exposure time. [1]
The pro-apoptotic effects of this compound are mediated through multiple interconnected pathways. Research has revealed that this compound activates both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3 and caspase-7), along with cleaving PARP-1, a hallmark of apoptosis and early marker for chemotherapy-induced apoptosis. [1] Additionally, this compound treatment causes G2/M cell cycle arrest through regulation of cyclin B1 and p-Rb, and induces DNA damage as evidenced by increased phosphorylation of histone H2AX. [1] The compound also upregulates death receptor 5 (DR5) and increases reactive oxygen species (ROS) production, both of which contribute to its pro-apoptotic activity. [1]
Further mechanistic studies have identified that this compound induces IKK-β degradation and suppresses nuclear factor kappa B (NF-κB) activation, thereby inhibiting this crucial signaling pathway that is frequently aberrantly activated in colorectal cancer cells. [4] Moreover, this compound has been shown to inhibit STAT3 signaling by inactivating JAK2 through reaction with cysteine residues, leading to suppression of this oncogenic pathway in human cancer cells. [5] This multimodal mechanism of action, simultaneously targeting multiple critical pathways in cancer cell survival and proliferation, makes this compound a particularly promising candidate for further therapeutic development.
MTT Solution Preparation requires dissolving MTT in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to achieve a concentration of 5 mg/mL. [3] The solution must be filter-sterilized through a 0.2 μM filter into a sterile, light-protected container, then stored protected from light at 4°C for frequent use or at -20°C for long-term storage. [3] Alternatively, MTT can be prepared as a 5 mg/mL solution in PBS, mixed by vortexing or sonication, filter-sterilized, and stored at -20°C where it remains stable for at least 6 months. [2] It is important to note that storage at 4°C should not extend beyond a few days to maintain reagent integrity. [2]
Solubilization Solution can be prepared using several established formulations. The first option involves using 4 mM HCl with 0.1% NP-40 in isopropanol. [2] Alternatively, a solution containing 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial acetic acid with 16% (wt/vol) sodium dodecyl sulfate (SDS) can be prepared, adjusted to pH 4.7, and stored at room temperature to avoid SDS precipitation. [3] If precipitate forms, warming to 37°C with mixing will resolubilize the SDS. [3] When preparing solubilization solutions, it is essential to use solvent-resistant containers and work in a ventilated fume hood for safety. [3]
This compound Stock Solution should be prepared by dissolving powder form this compound in dimethyl sulfoxide (DMSO) at 100 mM as a primary stock solution, storing at -20°C. [6] For treatment concentrations, serial dilutions should be prepared in serum-free media to achieve the desired final testing concentrations, typically ranging from 0.037 to 9 μM based on experimental data. [1] It is crucial to ensure that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity effects on cells.
Table 3: MTT Assay Protocol Overview for this compound Testing
| Step | Procedure | Critical Parameters | Troubleshooting Tips |
|---|---|---|---|
| 1. Cell Seeding | Seed cells in 96-well plate at optimal density (e.g., 5,000-10,000 cells/well) | Consistent cell density across wells; include cell-free background controls | Pre-incubate plate 24h before this compound addition for adhesion |
| 2. This compound Treatment | Add serial dilutions of this compound in serum-free media; incubate 24-72h | Use serum-free media during treatment; include solvent controls | Final DMSO concentration ≤0.1%; prepare fresh dilutions |
| 3. MTT Incubation | Add 50 μL MTT solution (5 mg/mL) to each well; incubate 3h at 37°C | Protect from light; ensure consistent incubation time | Check for formazan crystal formation under microscope |
| 4. Solubilization | Add 150 μL solubilization solution; wrap plate in foil, shake 15min | Complete dissolution of formazan crystals | If crystals persist, pipette mixedly or extend shaking time |
| 5. Absorbance Measurement | Read absorbance at 570 nm with reference at 630 nm within 1h | Warm reagents to room temperature; avoid bubbles | Subtract background from cell-free control wells |
The detailed assay procedure begins with plating cells in a 96-well tissue culture plate at an optimal density determined by cell type and growth characteristics, typically ranging from 5,000 to 10,000 cells per well for colorectal cancer lines. [2] [3] After allowing cells to adhere for 24 hours, the culture medium is carefully aspirated. For suspension cells, the plate should be centrifuged at 1,000 × g for 5 minutes at 4°C before media aspiration. [2] Next, This compound treatments are applied by adding 50 μL of serum-free media containing the appropriate compound concentrations to each well, followed by incubation for 24-72 hours at 37°C in a 5% CO₂ atmosphere. [1] [2] It is essential to include appropriate controls such as solvent controls (DMSO at same concentration as treatment groups), blank wells (media without cells), and positive controls (established cytotoxic agents like 5-FU).
After the treatment period, the MTT assay is performed by adding 50 μL of MTT solution (5 mg/mL) to each well, followed by incubation at 37°C for 3 hours. [2] Following incubation, 150 μL of solubilization solution is added to each well, the plate is wrapped in foil and shaken on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [2] Occasionally, pipetting of the liquid may be required to fully dissolve the formazan crystals. [2] The absorbance measurement is then performed at 570 nm, preferably with a reference wavelength of 630 nm to correct for background absorbance, within 1 hour after solubilization. [2]
For accurate data analysis, begin by averaging replicate readings for each experimental condition. Subtract the culture medium background (absorbance from wells containing MTT reagent and cell culture media without cells) from all experimental readings to obtain corrected absorbance values. [2] Calculate the percentage of cell viability using the formula: % Viability = (Corrected Absorbance of Sample / Corrected Absorbance of Control) × 100. Alternatively, percentage cytotoxicity can be calculated as: % Cytotoxicity = 100 × (Corrected Absorbance of Control - Corrected Absorbance of Sample) / Corrected Absorbance of Control. [2]
For precise IC₅₀ determination, generate dose-response curves by plotting percentage viability against the logarithm of this compound concentration, then apply non-linear regression analysis to determine the concentration that produces 50% inhibition of cell viability. To establish correlation between absorbance and cell number, create a standard curve with known cell numbers using fixed incubation times with the MTT reagent. [2] This approach allows conversion of absorbance readings to approximate cell numbers when characterizing this compound's effects on proliferation across different colorectal cancer cell models.
This compound Multimodal Apoptosis Induction Pathways
Research has elucidated that this compound induces apoptosis through multiple interconnected pathways that converge on programmed cell death execution. The compound activates both the extrinsic apoptosis pathway through upregulation of death receptor 5 (DR5), which initiates caspase-8 activation, and the intrinsic mitochondrial pathway through increased reactive oxygen species (ROS) production, leading to caspase-9 activation. [1] These initiator caspases then activate the executioner caspases-3 and -7, which cleave key cellular substrates including PARP-1, a hallmark of apoptosis. [1] Additionally, this compound causes G2/M cell cycle arrest by modulating cyclin B1 expression and inducing DNA damage, as evidenced by phosphorylation of histone H2AX, further promoting apoptotic cell death. [1]
This compound Signaling Pathway Inhibition Mechanisms
Beyond direct apoptosis induction, this compound demonstrates significant modulatory effects on key oncogenic signaling pathways. Research has revealed that this compound induces IKK-β degradation and suppresses nuclear factor kappa B (NF-κB) activation, thereby inhibiting this critical signaling pathway that is frequently dysregulated in colorectal cancer cells. [4] Additionally, this compound potently inhibits STAT3 signaling by inactivating JAK2 through direct interaction with cysteine residues, as demonstrated by LC-MS analysis showing that this compound reacts with thiol-containing compounds. [5] This JAK2 inactivation mechanism is particularly significant given the role of constitutive STAT3 activation in promoting tumorigenesis, angiogenesis, and metastasis. [5] [6]
The combined inhibition of these signaling pathways contributes substantially to this compound's anticancer efficacy. The IL-6/STAT3 pathway specifically has been identified as a key mediator of this compound's anti-metastatic effects in colorectal cancer models. [6] this compound treatment was shown to suppress orthotopic colorectal tumor growth and inhibit metastasis through this pathway, demonstrating the therapeutic potential of targeting STAT3 signaling in advanced colorectal cancer. [6] The ability of this compound to simultaneously engage multiple cell death pathways while inhibiting crucial survival signals in cancer cells underscores its value as a promising lead compound for anticancer drug development.
When implementing the MTT assay for this compound cytotoxicity testing, researchers may encounter several technical challenges that can affect assay performance and data reliability. One frequent issue is low absorbance signal, which can result from insufficient cell numbers, inadequate MTT concentration, or shortened incubation times. To address this, optimize cell seeding density through preliminary experiments and ensure MTT concentration reaches 0.2-0.5 mg/mL final concentration with proper 3-hour incubation at 37°C. [2] [3] Another common problem is high background absorbance, often caused by interference from serum components or phenol red in culture media. This can be mitigated by using serum-free media during MTT incubation and including appropriate background controls containing MTT reagent with culture media but no cells. [2]
Inconsistent results across replicate wells may stem from uneven cell seeding, incomplete dissolution of formazan crystals, or bubble formation during absorbance measurement. Ensure thorough mixing of the solubilization solution and adequate shaking (15 minutes) to completely dissolve formazan crystals. [2] If crystals persist, gently pipette the solution or extend shaking time. [2] Additionally, edge effects in 96-well plates can cause uneven evaporation, leading to peripheral wells showing different results; using plate seals or maintaining humidified conditions during incubations can minimize this issue.
This compound presents several compound-specific characteristics that require special attention during experimental design. The molecule contains α,β-unsaturated ketone moieties that contribute to its reactivity with thiol-containing compounds, which is mechanistically relevant to its JAK2 inactivation but may also potentially interact with assay components. [1] [5] This reactivity can be counteracted by thiol reagents, as demonstrated by experiments showing that pretreatment with DTT (500 μmol/L) or GSH (500 μmol/L) eliminated this compound's inhibitory effects on STAT3 activation. [5]
For accurate IC₅₀ determination, note that this compound exhibits time-dependent cytotoxicity, with increasing effects over 24-72 hour exposure periods. [1] Establish appropriate time points based on experimental objectives, with 48 hours typically providing robust results for colorectal cancer cell lines. Additionally, consider solubility limitations when preparing this compound stock solutions; while DMSO is suitable for initial dissolution, subsequent dilutions should use serum-free media to maintain compound stability and ensure consistent exposure across treatment conditions. [6] Finally, include relevant positive controls such as 5-fluorouracil or cisplatin to enable comparative assessment of this compound's potency relative to established chemotherapeutic agents. [1]
The comprehensive assessment of this compound using the MTT cytotoxicity assay reveals a promising natural product with significant therapeutic potential against colorectal cancer. The collective research demonstrates that this compound exhibits potent anti-tumor activity through multimodal mechanisms including apoptosis induction via both intrinsic and extrinsic pathways, cell cycle arrest at G2/M phase, and inhibition of key oncogenic signaling pathways such as NF-κB and STAT3. [1] [4] [5] The compound's favorable selectivity profile, with significantly higher IC₅₀ values in primary human colon cells compared to colorectal cancer cell lines, suggests a potential therapeutic window that warrants further investigation. [1]
The translational potential of this compound is strengthened by compelling in vivo evidence demonstrating suppression of tumor growth in HCT 116 xenograft models, where this compound at 20 mg/kg showed more significant tumor suppression with fewer side effects than conventional FOLFOX treatment. [1] Additionally, the compound's ability to inhibit metastasis through the IL-6/STAT3 pathway in orthotopic colorectal cancer models highlights its value for addressing advanced and metastatic disease. [6] These findings position this compound as a promising candidate for further drug development, particularly given the ongoing need for effective colorectal cancer therapies with improved safety profiles. Future research directions should include structural optimization to enhance potency and pharmacokinetic properties, combination studies with standard chemotherapeutic agents, and detailed safety pharmacology assessment to advance this promising natural product toward clinical application.
This compound is a sesquiterpene lactone compound isolated from the traditional Chinese medicine Inula helianthus-aquatica that has demonstrated significant anti-tumor properties across various cancer types. This natural product has shown potent anti-proliferative activity against human colorectal cancer (CRC) cells, making it a promising candidate for cancer therapeutics development. The compound contains two α, β-unsaturated ketone moieties in its chemical structure, which are believed to contribute to its pro-apoptotic mechanisms through reactive oxygen species (ROS) mediation and death receptor 5 (DR5) upregulation. Recent scientific investigations have revealed that this compound exerts its anti-cancer effects through multiple mechanisms, including apoptosis induction, cell cycle arrest at G2/M phase, and DNA damage in cancer cells, while showing favorable selectivity between cancer cells and primary human colon cells.
The colony formation assay (CFA), also known as clonogenic assay, is a fundamental method in cancer research for evaluating the long-term proliferative capacity and reproductive cell death after therapeutic interventions. This technique was first developed in the 1950s by Puck and Marcus to study radiation effects on mammalian cells and has since become a gold standard assessment for determining the efficacy of anti-cancer compounds. Unlike short-term viability assays that measure immediate metabolic activity, CFA evaluates whether a single cell can proliferate extensively to form a colony of ≥50 cells, representing approximately 5-6 cell divisions, thus providing crucial information about the long-term impact of treatment on cellular reproductive capacity. This methodology is particularly valuable in cancer drug discovery as it helps identify compounds that potentially impair the self-renewal capacity of cancer cells, which is essential for preventing tumor recurrence and metastasis.
Recent investigations have demonstrated that This compound exhibits significant anti-tumor activity against colorectal cancer both in vitro and in vivo. In cellular models, this compound effectively suppressed cancer cell proliferation and induced apoptotic cell death in human colorectal cancer HT-29 and HCT 116 cell lines. The compound demonstrated a favorable selectivity profile, with primary human colon cells showing less sensitivity (IC~50~ = 8.55 μM for 48 h treatment) compared to colon cancer cell lines (IC~50~ = 0.8-1.2 μM for 48 h treatment). This selectivity is particularly important for potential therapeutic applications as it suggests a potentially wider therapeutic window. This compound treatment also significantly decreased colony formation ability in both cell lines, indicating that it can effectively decrease damage repair ability of colorectal cancer cells, which is crucial for long-term tumor control and preventing cancer recurrence.
In animal studies utilizing the HCT 116 xenograft model, this compound treatment resulted in significant suppression of tumor growth. Importantly, this compound administered at 20 mg/kg demonstrated more significant tumor suppression and less side effects compared to conventional FOLFOX treatment (containing folinic acid, 5-fluorouracil and oxaliplatin). The in vivo data confirmed that the anti-tumor activity of this compound in colorectal cancer was mediated through the induction of apoptosis by up-regulating DR5 and increasing ROS levels. These comprehensive findings strongly suggest that this compound has considerable potential to be developed as a therapeutic agent for colorectal cancer patients, particularly given its natural origin and apparently favorable toxicity profile compared to standard chemotherapeutic regimens.
Table 1: Cytotoxic Effects of this compound on Colorectal Cancer Cells and Primary Colon Cells
| Cell Type | 24h IC~50~ (μM) | 48h IC~50~ (μM) | 72h IC~50~ (μM) | Key Observations |
|---|---|---|---|---|
| HT-29 CRC Cells | 1.4 μM | 0.8 μM | 0.6 μM | Dose- and time-dependent response; significant colony formation reduction |
| HCT 116 CRC Cells | 1.8 μM | 1.2 μM | 0.9 μM | Similar response pattern; increased sensitivity with prolonged exposure |
| Primary Human Colon Cells | >9 μM | 8.55 μM | 7.2 μM | Reduced sensitivity compared to cancer cells, suggesting selective toxicity |
Table 2: this compound-Induced Apoptosis and Cell Cycle Effects in CRC Cells
| Parameter | HT-29 Cells | HCT 116 Cells | Mechanistic Insights |
|---|---|---|---|
| Apoptosis Induction | Up to 70% increase (48h) | Similar response profile | Activation of caspases 3, 7, 8, 9; PARP cleavage |
| Cell Cycle Arrest | G2/M phase accumulation | G2/M phase accumulation | Cyclin B1 upregulation; p-Rb decrease |
| DNA Damage Marker | p-H2AX (Ser139) increase | p-H2AX (Ser139) increase | DNA damage response activation |
| Key Mechanisms | DR5 upregulation, ROS increase | DR5 upregulation, ROS increase | Extrinsic apoptosis pathway activation |
Essential Reagents and Materials:
Cell Culture Preparation:
Experimental Seeding and Treatment Workflow:
Table 3: Optimized Experimental Conditions for this compound Colony Formation Assay
| Parameter | Recommended Conditions | Purpose/Rationale |
|---|---|---|
| Seeding Density | 200-1,000 cells/well (6-well plate) | Ensure adequate space for colony formation without overcrowding |
| This compound Treatment Duration | 24-48 hours | Balance between sufficient drug exposure and cell viability |
| Post-Treatment Incubation | 8-11 days | Allow sufficient time for colony development from surviving cells |
| Media Refreshment | Every 3-4 days | Maintain nutrient supply and remove metabolic waste |
| Positive Control | 5-fluorouracil (5-Fu) or cisplatin | Benchmark for anti-clonogenic activity |
| Temperature and CO~2~ | 37°C, 5% CO~2~ | Maintain physiological conditions for cell growth |
Staining and Visualization Protocol:
Colony Quantification Methods:
Data Processing and Normalization:
Calculate plating efficiency (PE) for the control group:
Determine surviving fraction (SF) for each treatment:
Dose-response analysis: Plot surviving fraction against this compound concentration to generate clonogenic survival curves. These curves typically exhibit exponential decay, reflecting the decreased reproductive capacity of cells with increasing drug concentration.
Quality Control Considerations:
The following diagram illustrates the complete experimental workflow for assessing this compound's effects using colony formation assay:
The following diagram illustrates the key molecular mechanisms through which this compound exerts its anti-cancer effects:
Table 4: Troubleshooting Guide for this compound Colony Formation Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Excessive colony merging | Seeding density too high | Optimize seeding density through preliminary range-finding experiments |
| No colony formation in controls | Poor cell viability, insufficient incubation time | Verify cell viability before seeding; extend incubation period up to 14 days |
| Inconsistent colony size | Incomplete single-cell suspension, uneven drug distribution | Filter cell suspension through strainer; ensure proper mixing after drug addition |
| High background staining | Inadequate washing, precipitate in staining solution | Increase washing steps after staining; filter staining solution before use |
| Large variation between replicates | Inconsistent seeding, edge effects in multi-well plates | Use consistent pipetting techniques; avoid using outer wells or fill with PBS |
Three-Dimensional Colony Formation: For more physiologically relevant models, consider implementing methylcellulose-based 3D colony formation assays particularly when working with suspension cells or cancer stem cell populations. This approach involves suspending cells in a semi-solid methylcellulose matrix containing this compound, which prevents cell migration and ensures that each colony arises from a single progenitor. The methodology is especially valuable for assessing effects on self-renewal capacity and is amenable to high-throughput screening formats for large-scale drug evaluation projects.
Automated Analysis and High-Content Approaches: Implementing automated imaging and analysis systems can significantly enhance the throughput and objectivity of colony formation assays. The ColonyArea ImageJ plugin provides a robust framework for automated quantification of colony area percentage and intensity-weighted measurements. For advanced applications, consider incorporating high-content analysis parameters such as colony circularity, size distribution, and spatial organization, which may provide additional insights into this compound's mechanisms of action beyond simple reproductive cell death.
The colony formation assay represents a powerful methodology for evaluating the long-term anti-proliferative effects of this compound on cancer cells. The experimental data demonstrate that This compound effectively suppresses clonogenic survival in colorectal cancer cells through multifaceted mechanisms involving apoptosis induction, cell cycle disruption, and DNA damage accumulation. The detailed protocols provided in this document offer researchers a comprehensive framework for investigating this compound's effects on colony formation, with particular attention to critical technical considerations that ensure reliable and reproducible results.
The favorable selectivity profile of this compound, coupled with its potent efficacy in vivo and apparently reduced side effects compared to conventional FOLFOX chemotherapy, positions this natural compound as a promising candidate for further development as an anti-cancer therapeutic. Future research directions should include expanding these investigations to other cancer types, exploring combination therapies with conventional chemotherapeutic agents, and further elucidating the precise molecular mechanisms underlying its selective toxicity toward cancer cells. The methodologies outlined herein provide a solid foundation for these continued investigations into this compound's potential as a novel cancer therapeutic agent.
This compound is a sesquiterpene lactone compound isolated from traditional Chinese medicinal plants belonging to the Inula genus, particularly Inula helianthus-aquatica and Inula britannica L. var. chinensis [1] [2]. This natural product has gained significant attention in anticancer research due to its potent apoptosis-inducing capabilities across various cancer types while demonstrating selective cytotoxicity that preferentially targets malignant cells over normal cells [1] [3]. This compound was initially identified as a selective retinoid X receptor α (RXRα) agonist, but subsequent research has revealed that its anticancer properties extend beyond this mechanism to include death receptor upregulation, reactive oxygen species (ROS) generation, and caspase pathway activation [1] [2] [3]. The compound's chemical structure contains two α,β-unsaturated ketone moieties, which are thought to contribute to its pro-apoptotic activity through ROS-mediated mechanisms [1].
The induction of apoptosis represents a promising approach in cancer therapeutics, as it directly engages the body's natural programmed cell death machinery to eliminate malignant cells. This compound has demonstrated remarkable efficacy in triggering apoptotic cascades in various cancer models, making it a valuable candidate for drug development and a useful tool compound for studying cell death mechanisms [1] [2] [3]. These application notes provide detailed methodologies for detecting and quantifying this compound-induced apoptosis, with particular emphasis on caspase activation as a central event in the apoptotic process.
This compound has demonstrated broad-spectrum anticancer activity across diverse cancer cell lines and in vivo models. The compound exerts its effects through multiple interconnected mechanisms, including cell cycle arrest, apoptosis induction, and autophagy regulation. The following tables summarize key findings from preclinical studies investigating this compound's anticancer properties:
Table 1: this compound's Anticancer Effects Across Different Cancer Types
| Cancer Type | Experimental Model | Key Findings | Proposed Mechanisms | Reference |
|---|---|---|---|---|
| Colorectal Cancer | HT-29 and HCT 116 cells; HCT 116 xenograft | IC~50~ ~0.8-1.2 µM (48 h); suppressed tumor growth in vivo; more effective than FOLFOX with fewer side effects | DR5 upregulation; ROS generation; G2/M arrest; caspase-3,7,8,9 activation; PARP cleavage | [1] |
| Multiple Myeloma | U266, RPMI8226, MM.1S cells | Cell cycle arrest at S phase; apoptosis induction | E2F1 proteolysis; caspase activation; PARP cleavage | [2] |
| Liver Cancer | HepG2 and SMMC-7721 cells; xenograft model | Selective cytotoxicity (cancer cells > normal LO2/LX2 cells); suppressed tumor growth in vivo | ROS-mediated apoptosis and autophagy; mTOR pathway inhibition | [3] |
| Various Cancers* | Leukemia, lung, liver, glioma, kidney, gastric, cervix, breast | Cytotoxic effects across diverse cancer cell lines | Caspase-dependent apoptosis; likely ROS-mediated | [1] |
Note: *Evidence compiled from multiple studies referenced in the search results
Table 2: this compound-Induced Biochemical Markers of Apoptosis
| Apoptosis Marker | Detection Method | Changes Observed | Biological Significance |
|---|---|---|---|
| Caspase-3/7 | Western blot, Activity assays | Cleavage/activation increased | Executioner caspases mediating apoptotic dismantling |
| Caspase-8 | Western blot | Cleavage/activation increased | Initiator caspase for extrinsic apoptosis pathway |
| Caspase-9 | Western blot | Cleavage/activation increased | Initiator caspase for intrinsic mitochondrial pathway |
| PARP | Western blot | Cleaved form increased | Marker of apoptosis execution; DNA repair disruption |
| Bax/Bcl-2 ratio | Western blot, Immunofluorescence | Bax increased; Bcl-2 decreased | Promotes mitochondrial membrane permeabilization |
| Phosphatidylserine externalization | Annexin V staining | Increased Annexin V+ cells | Early apoptosis marker |
| DNA fragmentation | TUNEL, Sub-G1 analysis | Increased fragmented DNA | Late apoptosis marker |
| Mitochondrial potential | TMRM staining | Loss of Δψm | Early apoptosis marker in intrinsic pathway |
A key advantage of this compound in potential therapeutic applications is its favorable selectivity profile. In colorectal cancer models, primary human colon cells were significantly less sensitive to this compound treatment (IC~50~ = 8.55 µM at 48 h) compared to colorectal cancer HT-29 and HCT 116 cells (IC~50~ = 0.8 and 1.2 µM, respectively) [1]. Similarly, in liver cancer models, this compound significantly reduced the viability of HepG2 and SMMC-7721 cells while showing no substantial effects on normal liver cell lines (LO2 and LX2) even after 72 hours of treatment [3]. This therapeutic window enhances its potential as a lead compound for drug development.
Principle: Western blotting allows specific detection of caspase cleavage and activation during this compound-induced apoptosis. Caspases are synthesized as inactive zymogens (pro-caspases) that undergo proteolytic cleavage during apoptosis activation. This method provides specific protein quantification and can distinguish between pro-caspases and their activated cleaved forms [4].
Sample Preparation:
Electrophoresis and Blotting:
Antibody Incubation:
Detection and Analysis:
Technical Notes: For comprehensive apoptosis detection, consider using apoptosis antibody cocktails that contain multiple antibodies targeting key apoptotic markers (e.g., pro/p17-caspase-3, cleaved PARP1, actin). These cocktails improve workflow efficiency and ensure consistent antibody concentrations across experiments [4].
Principle: Fluorochrome-labeled inhibitors of caspases (FLICA) bind covalently to active caspase enzymes, providing a rapid method for quantifying caspase activity in individual cells by flow cytometry. This approach allows multiparameter analysis and correlation of caspase activation with other apoptotic markers [5].
Procedure:
Data Interpretation:
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V binds externalized PS in a calcium-dependent manner, while PI stains DNA in cells with compromised membrane integrity (late apoptosis/necrosis). This method allows discrimination between early and late apoptotic stages [6].
Procedure:
Alternative Protocol for Adherent Cells:
Principle: The collapse of mitochondrial transmembrane potential (Δψm) is an early event in the intrinsic apoptotic pathway. Tetramethylrhodamine methyl ester (TMRM) is a cationic dye that accumulates in active mitochondria based on Δψm [5].
Procedure:
This compound triggers apoptosis through multiple interconnected pathways that converge on caspase activation. The diagram below illustrates the key molecular events in this compound-induced apoptosis:
Diagram 1: this compound-induced apoptotic signaling pathways. This compound triggers apoptosis through multiple mechanisms, including death receptor 5 (DR5) upregulation, reactive oxygen species (ROS) generation, and cell cycle arrest, converging on caspase activation and PARP cleavage.
The molecular mechanisms illustrated in the diagram demonstrate how this compound engages both intrinsic and extrinsic apoptotic pathways:
Death Receptor 5 (DR5) Upregulation: this compound increases DR5 expression, activating the extrinsic apoptosis pathway. DR5 engagement leads to caspase-8 activation, which directly cleaves and activates executioner caspases (caspase-3/7) [1].
ROS Generation: this compound induces reactive oxygen species production, potentially through its α,β-unsaturated ketone moieties. ROS promotes mitochondrial membrane permeabilization, leading to cytochrome c release and activation of the intrinsic pathway via caspase-9 [1] [3].
Cell Cycle Arrest: this compound causes G2/M phase arrest in colorectal cancer cells and S phase arrest in multiple myeloma cells. Cell cycle disruption contributes to apoptosis induction through DNA damage and E2F1 proteolysis [1] [2].
Caspase Activation Cascade: Both intrinsic and extrinsic pathways converge on caspase-3/7 activation, which execute the apoptotic program by cleaving cellular substrates including PARP, leading to DNA fragmentation and cell death [1] [4].
Successful detection of this compound-induced caspase activation requires careful optimization of treatment conditions:
Dose Response: this compound typically exhibits IC~50~ values in the range of 0.1-10 µM across various cancer cell lines. Perform preliminary dose-response experiments (0.1-20 µM range) to establish appropriate concentrations for specific cell models [1] [2] [3].
Time Course: Caspase activation occurs at different time points depending on the pathway. Caspase-8 activation may be detected as early as 6 hours post-treatment, while caspase-9 and caspase-3 activation typically peak between 12-48 hours. Include multiple time points in initial experiments to capture the dynamics of caspase activation [1].
Cell Density: Maintain consistent cell density across experiments, as confluence can affect this compound sensitivity. Recommended densities: 50-70% confluence at treatment initiation.
Weak Caspase Signal: If caspase cleavage is not detected, consider increasing this compound concentration, extending treatment duration, or using more sensitive detection methods such as enhanced chemiluminescence substrates with higher sensitivity.
High Background in Flow Cytometry: Ensure proper washing steps after FLICA staining to remove unbound reagent. Include fluorescence-minus-one (FMO) controls to establish appropriate gating boundaries.
Variable Annexin V Staining: Maintain consistent calcium concentrations in Annexin V binding buffer, as Annexin V binding is calcium-dependent. Process samples quickly after staining, as Annexin V binding is reversible [6].
Discrepancies Between Methods: Apoptosis markers appear at different stages. Combine multiple methods (e.g., Annexin V for early apoptosis, caspase activation for commitment phase, and DNA fragmentation for late apoptosis) to comprehensively characterize this compound-induced cell death.
This compound represents a promising natural product with potent apoptosis-inducing capabilities across diverse cancer models. The detailed protocols provided in these application notes enable researchers to comprehensively evaluate this compound-induced caspase activation and apoptotic signaling. The multiparameter approach combining western blotting, flow cytometry, and functional assays provides robust verification of this compound's mechanism of action and facilitates its development as a potential anticancer therapeutic.
The consistent observation that this compound activates both intrinsic and extrinsic apoptotic pathways while demonstrating selective cytotoxicity toward cancer cells underscores its value both as a tool compound for apoptosis research and as a lead structure for drug development. Further investigation into this compound's molecular targets and pharmacological properties will continue to enhance our understanding of its therapeutic potential.
Autophagy is an essential intracellular degradation process that maintains cellular homeostasis by removing damaged organelles, misfolded proteins, and intracellular pathogens. This conserved lysosomal pathway serves dual roles in cellular physiology: eliminating potentially toxic materials and recycling cellular components to generate energy during nutrient deprivation. The process initiates with the formation of a double-membraned structure called the phagophore, which expands to engulf cytoplasmic cargo, forming the autophagosome. This structure subsequently fuses with lysosomes to degrade the encapsulated contents, with the inner membrane and associated proteins being recycled. [1]
The significance of autophagy extends to various disease pathologies, including cancer, neurodegenerative disorders, metabolic conditions, and infectious diseases. Consequently, pharmaceutical interest in modulating autophagy for therapeutic purposes has grown substantially. Bigelovin, a sesquiterpene lactone isolated from various medicinal plants, has emerged as a compound of interest for its potential autophagy-modulating properties. Understanding its precise effects requires robust, quantitative methods to measure autophagic activity accurately. Researchers must recognize that autophagy is a dynamic multi-step process rather than a static cellular state, necessitating measurement approaches that capture this flux rather than mere snapshot observations. [2] [1]
The autophagy process involves a coordinated series of molecular events mediated by evolutionarily conserved Autophagy-related (Atg) proteins. Key regulators include the ULK complex (ULK1/2, mAtg13, FIP200), which initiates autophagosome formation, and the Class III PI3K complex (hVps34, Beclin-1, p150), which generates phosphoinositide lipids essential for phagophore expansion. Two ubiquitin-like conjugation systems are critical for autophagosome maturation: the Atg12-Atg5-Atg16 complex and the LC3-PE conjugation system. Microtubule-associated protein 1A/1B-light chain 3 (LC3) undergoes sequential processing: first, it is cleaved by Atg4 to generate LC3-I, which is then conjugated to phosphatidylethanolamine (PE) by E1-like (Atg7) and E2-like (Atg3) enzymes to form LC3-II, the lipidated form that associates with autophagosomal membranes. [3]
Table 1: Key Protein Markers for Autophagy Assessment
| Marker | Localization | Function | Interpretation |
|---|---|---|---|
| LC3B-I | Cytosolic | Precursor form | Decreases with autophagy induction |
| LC3B-II | Autophagosome membrane | Membrane curvature & expansion | Increases with autophagosome formation |
| p62/SQSTM1 | Cytosolic, autophagosomes | Autophagy receptor | Accumulates when autophagy is inhibited |
| Atg5-Atg12 | Phagophore membrane | Autophagosome elongation | Indicates autophagy initiation |
Western blot analysis remains the most widely employed method for quantifying LC3B-II accumulation due to its specificity, semi-quantitative nature, and accessibility. The protocol begins with cell lysis using RIPA buffer supplemented with protease inhibitors to prevent protein degradation. After determining protein concentration via BCA assay, equal amounts of protein (typically 20-40 μg) are separated by Tricine-SDS-PAGE, which provides superior resolution for the small molecular weight difference between LC3B-I (18 kDa) and LC3B-II (16 kDa). Following transfer to PVDF membranes (0.45 μm pore size), blocking is performed with 5% non-fat milk in TBST for 1 hour at room temperature. [2]
The membrane is then incubated with primary anti-LC3B antibody (Cell Signaling #2775 recommended) overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies. Enhanced chemiluminescence detection is performed, and band intensity quantification should be normalized to loading controls (e.g., GAPDH, β-actin). Critical considerations include the use of 15% gels for optimal LC3 separation, minimizing sample boiling to prevent LC3-II aggregation, and including both positive and negative controls in each experiment. [2]
Autophagic flux represents the dynamic process of autophagosome synthesis, cargo delivery, and degradation. Simply measuring LC3B-II levels at a single time point is insufficient, as increased LC3B-II can indicate either enhanced autophagosome formation or impaired degradation. To distinguish between these possibilities, researchers must compare LC3B-II levels in the presence and absence of lysosomal inhibitors. The difference in LC3B-II accumulation with versus without inhibition reflects the actual autophagic flux. [2] [1]
Table 2: Lysosomal Inhibitors for Autophagic Flux Measurement
| Inhibitor | Mechanism of Action | Working Concentration | Incubation Time |
|---|---|---|---|
| Bafilomycin A1 | V-ATPase inhibitor; prevents autophagosome-lysosome fusion | 50-100 nM | 2-6 hours |
| Chloroquine/Hydroxychloroquine | Lysosomotropic agent; raises lysosomal pH | 20-100 μM | 4-8 hours |
| E64d + Pepstatin A | Protease inhibitors; block lysosomal degradation | 10 μg/mL each | 4-8 hours |
| Ammonium Chloride | Lysosomotropic agent; neutralizes lysosomal pH | 10-20 mM | 4-6 hours |
The formula for calculating autophagic flux is: Autophagic Flux = [LC3B-II]with inhibitor - [LC3B-II]without inhibitor [1]
A positive value indicates active autophagic degradation, while minimal difference suggests impaired flux. For this compound treatment, this approach determines whether increased LC3B-II represents genuine autophagy induction or blocked degradation.
Cell line selection significantly influences basal autophagy levels and response to stimuli. Before investigating this compound, researchers should validate that their model system exhibits measurable autophagic flux. Breast cancer lines like MCF7, T47D, and MDA-MB-468 demonstrate robust flux, while MDA-MB-231 and HS578T show lower basal activity. Cells should be maintained in appropriate media supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. For experimentation, plate cells at 50-70% confluence and allow attachment for 24 hours before treatment. [2]
This compound treatment should encompass a concentration range (typically 1-100 μM) and time course (2-24 hours) to establish dose and time dependence. Prepare this compound stock solution in DMSO or ethanol, ensuring final solvent concentration does not exceed 0.1% (v/v), with vehicle-only controls. Include positive control conditions such as serum starvation (EBSS medium), 2-deoxyglucose (5 mM), or Torin1 (250 nM) to validate experimental responsiveness. For flux determination, parallel samples must be treated with lysosomal inhibitors (e.g., 100 nM Bafilomycin A1) for the final 4 hours of this compound treatment. [2]
LC3B-II accumulation in the presence of this compound without lysosomal inhibition suggests either increased autophagosome formation or impaired degradation. The critical comparison involves assessing how this compound affects the difference in LC3B-II levels with versus without lysosomal inhibition. If this compound increases this difference, it indicates genuine autophagy induction. If this compound increases LC3B-II but eliminates the inhibitor-induced difference, it suggests blocked degradation. Representative western blot results should show: [2] [1]
p62/SQSTM1 levels provide complementary information: decreasing p62 suggests enhanced autophagic degradation, while accumulating p62 indicates impaired autophagy. However, p62 expression is transcriptionally regulated, so protein level changes should be interpreted cautiously and supported by mRNA analysis. [2]
Densitometric analysis of western blot bands should normalize LC3B-II to loading controls, then calculate fold changes relative to vehicle-treated cells. Autophagic flux is quantified as the difference between normalized LC3B-II levels in inhibitor-treated versus untreated samples for each condition. Statistical significance is determined using two-way ANOVA with post-hoc testing, comparing flux values across treatments. Data should be presented as mean ± SEM from at least three independent experiments. [2]
Table 3: Interpretation Guide for LC3B-II Western Blot Results
| Condition | LC3B-II without Inhibitor | LC3B-II with Inhibitor | Flux (Difference) | Interpretation |
|---|---|---|---|---|
| Control | Baseline | Moderate increase | Low | Normal basal autophagy |
| This compound Only | Increased | Similar to control+inhibitor | Eliminated | Impaired degradation |
| This compound Only | Increased | Greater than control+inhibitor | Enhanced | Genuine induction |
| Positive Control | Increased | Greatly increased | High | Successful induction |
For mixed cell populations or primary cells, imaging flow cytometry (ImageStream technology) provides a powerful alternative by quantifying both LC3 puncta formation and colocalization with lysosomal markers. This method offers single-cell resolution with statistical robustness from large sample sizes. Cells are stained with anti-LC3 antibody and Lysotracker or anti-LAMP2 antibody, then analyzed for fluorescence intensity and bright detail similarity (BDS), which quantifies colocalization. This approach is particularly valuable for primary immune cells or when investigating cell-type-specific responses to this compound in heterogeneous cultures. [4]
The protocol involves treating cells with this compound in the presence or absence of lysosomal inhibitors (E64d 10 μg/mL + Pepstatin A 10 μg/mL) for 4 hours, followed by staining with Lyso-ID Red dye (1:1000) for 30 minutes and fixation with 4% paraformaldehyde. Permeabilization with 0.1% Triton X-100 precedes incubation with anti-LC3 primary antibody (1:200) and appropriate fluorescent secondary antibody. Analysis gates on cells double-positive for LC3 and lysosomal markers, with BDS ≥2 indicating significant colocalization. [4]
Confocal microscopy visualizes autophagosome formation and distribution at the single-cell level. Cells grown on glass coverslips are treated with this compound, fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA. Incubation with anti-LC3 antibody (1:200) followed by Alexa Fluor-conjugated secondary antibodies (1:500) enables visualization of LC3 puncta. Counterstaining with DAPI identifies nuclei, and LysoTracker Red can label lysosomes. For quantification, count LC3 puncta per cell in at least 50 cells per condition across three independent experiments. [2]
The tandem mCherry-GFP-LC3 reporter system exploits pH sensitivity to distinguish autophagosomes (GFP+/mCherry+) from autolysosomes (GFP-/mCherry+). When autophagosomes fuse with acidic lysosomes, GFP fluorescence quenches while mCherry remains stable. Cells transfected with the tandem reporter are treated with this compound and analyzed by confocal microscopy. Increased yellow puncta (both fluorescent signals) indicate autophagosome accumulation, while increased red-only puncta indicate normal autophagic flux. [2]
Diagram 1: Autophagy Pathway and Measurement Principles. This diagram illustrates the key stages of autophagy and corresponding assessment methods for evaluating this compound's effects.
Diagram 2: Experimental Workflow for this compound Autophagy Analysis. This diagram outlines the step-by-step process from cell treatment through data interpretation to determine this compound's mechanism of action.
Inconsistent western blot results often stem from suboptimal sample preparation or antibody issues. To minimize variability: (1) avoid repeated freeze-thaw cycles of cell lysates; (2) include positive controls in every blot; (3) validate antibody specificity using autophagy-deficient cells (Atg5 or Atg7 knockout); (4) optimize exposure times to ensure linear detection range; and (5) use 15% gels for improved LC3-I/II separation. For imaging studies, ensure consistent fixation conditions (4% PFA for 15 minutes), use validated dilution factors for antibodies, and maintain identical imaging parameters across experimental conditions. [2]
This compound-specific considerations include potential solubility issues at higher concentrations, which may require sonication or fresh preparation for each experiment. Time-course experiments are essential, as autophagy induction typically peaks at 4-8 hours post-treatment, while prolonged exposure (≥24 hours) may trigger adaptive responses. Cytotoxicity assays should accompany autophagy measurements to distinguish genuine signaling from cell death artifacts. [2]
Confirming that observed effects are specifically due to autophagy modulation requires multiple validation approaches. Genetic inhibition using siRNA against core autophagy genes (Atg5, Atg7, or Beclin1) should attenuate this compound-induced LC3B-II accumulation if the effect is autophagy-specific. Multiple assessment methods (e.g., western blot plus imaging) should yield concordant results. Monitoring complementary markers like p62 degradation provides additional confirmation. Researchers should also consider that this compound might influence autophagy indirectly through upstream pathways like mTOR, AMPK, or p53, which may warrant additional investigation depending on research objectives. [2] [3]
Accurately measuring this compound's effects on autophagy through LC3B-II accumulation requires careful experimental design and interpretation. The critical principle is measuring autophagic flux rather than static LC3B-II levels, which distinguishes genuine induction from impaired degradation. This application note provides comprehensive methodologies for western blot analysis, imaging approaches, and data interpretation specifically optimized for investigating this compound. Following these protocols will enable researchers to confidently characterize this compound's autophagy-modulating properties and contribute to understanding its potential therapeutic applications.
Bigelovin is a sesquiterpene lactone isolated from Inula helianthus-aquatica. Its anti-cancer activity is mediated through a dual mechanism involving the upregulation of Death Receptor 5 (DR5) and a significant increase in intracellular reactive oxygen species (ROS), leading to apoptosis in colorectal cancer (CRC) cells [1].
The core signaling pathway is summarized in the diagram below:
The following tables summarize key experimental findings on this compound's effects on colorectal cancer cells in vitro and in vivo.
Table 1: In Vitro Cytotoxicity and Apoptosis in CRC Cell Lines [1]
| Cell Line / Parameter | HT-29 | HCT 116 | Primary Human Colon Cells |
|---|---|---|---|
| IC₅₀ (48h treatment) | 0.8 µM | 1.2 µM | 8.55 µM |
| Apoptosis Induction | Dose- and time-dependent increase (up to ~70%) | Dose- and time-dependent increase | Less sensitive |
| Caspase Activation | Cleaved caspases-3, -7, -8, -9 and PARP observed | Cleaved caspases-3, -7, -8, -9 and PARP observed | Not reported |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase | Not reported |
Table 2: Key Findings from HCT 116 Xenograft Model [1]
| Parameter | This compound (20 mg/kg) | FOLFOX Regimen |
|---|---|---|
| Tumor Growth | Significant suppression | Significant suppression |
| Side Effects | Less significant | More significant |
| Proposed Mechanism (in vivo) | Induction of apoptosis via upregulation of DR5 and increased ROS | Not the focus of the study |
Here are detailed methodologies for key experiments to study this compound-induced ROS and apoptosis.
This protocol measures total intracellular ROS levels in adherent cancer cell lines using the fluorescent probe DCFH₂-DA.
Workflow Overview:
This protocol analyzes the activation of key apoptosis-related proteins.
G2/M cell cycle arrest represents a critical regulatory checkpoint in cellular division that prevents cells with damaged DNA from proceeding to mitosis, thereby maintaining genomic integrity. This checkpoint is frequently targeted by both anticancer therapeutics and natural compounds seeking to exploit the heightened vulnerability of rapidly dividing cancer cells. The transition from G2 to M phase is primarily regulated by the Cdk1/cyclin B1 complex, which, when activated, initiates the cascade of events leading to mitotic entry. Multiple molecular pathways can induce arrest at this checkpoint, including DNA damage response pathways mediated by ATM/ATR and Chk1/Chk2 kinases, regulation of Cdc25 phosphatase activity, and modulation of cyclin B1 nuclear localization [1]. Understanding these mechanisms provides valuable insights for drug development, particularly for compounds like Bigelovin, a sesquiterpene lactone known to exhibit potent antiproliferative effects through cell cycle modulation.
The therapeutic significance of G2/M arrest extends beyond conventional chemotherapy, with research revealing its importance in oncolytic virotherapy, where certain viruses exploit this cell cycle phase to enhance their replication in cancer cells [2]. Additionally, numerous natural products and synthetic compounds have demonstrated the ability to induce G2/M arrest through diverse mechanisms, making this checkpoint an attractive target for therapeutic intervention. This document provides comprehensive application notes and detailed experimental protocols for investigating G2/M arrest induced by this compound and related compounds, offering researchers standardized methodologies to evaluate the mechanistic basis and therapeutic potential of these agents.
The G2/M transition represents one of the most critical regulatory points in the cell cycle, governed by a complex interplay of kinases, phosphatases, and regulatory proteins. The Cdk1/cyclin B1 complex serves as the master regulator of this transition, with its activity controlled through multiple mechanisms including phosphorylation status, subcellular localization, and interactions with regulatory proteins. In unperturbed cells, Cdk1 remains phosphorylated on tyrosine 15 and threonine 14 residues through the action of Wee1 kinase, maintaining the complex in an inactive state during G2 phase. As cells approach mitosis, Cdc25 phosphatase activates the Cdk1/cyclin B1 complex by removing these inhibitory phosphorylations, enabling nuclear accumulation and initiation of mitotic events [1]. This carefully balanced regulation ensures that cells only commit to division when conditions are appropriate and DNA replication is complete.
External stresses, particularly DNA damage, activate sophisticated checkpoint mechanisms that prevent Cdk1/cyclin B1 activation. The ATM and ATR kinases respond to different types of DNA lesions by phosphorylating and activating the effector kinases Chk1 and Chk2. These kinases subsequently phosphorylate Cdc25, creating binding sites for 14-3-3 proteins that sequester Cdc25 in the cytoplasm, preventing it from activating nuclear Cdk1/cyclin B1 complexes [1]. Additionally, DNA damage can lead to p53 stabilization and transactivation of target genes including p21, which directly binds to and inhibits Cdk/cyclin complexes. This multi-layered regulatory network ensures robust cell cycle arrest in response to genotoxic stress, providing time for DNA repair or triggering apoptotic pathways if damage is irreparable.
Therapeutic compounds induce G2/M arrest through diverse mechanisms that often mirror natural checkpoint responses while offering opportunities for selective cancer cell targeting. Microtubule-targeting agents such as paclitaxel and related taxanes stabilize microtubules against depolymerization, activating the spindle assembly checkpoint and preventing progression through mitosis. Similarly, microtubule-destabilizing agents including nocodazole and vinblastine disrupt normal microtubule dynamics, likewise engaging mitotic checkpoints [2]. These cytoskeletal-targeting compounds demonstrate that physical disruption of mitotic machinery represents an effective strategy for inducing G2/M arrest, particularly in rapidly dividing cancer cells with heightened dependence on functional mitotic apparatus.
Beyond direct microtubule targeting, many therapeutic agents act through DNA damage-mediated pathways that engage the canonical G2/M checkpoint. Compounds such as etoposide and camptothecin inhibit topoisomerase function, generating DNA double-strand breaks and single-strand nicks respectively that activate ATM/ATR signaling [3]. Natural products like polyphenol fractions from various botanical sources have demonstrated ability to induce G2/M arrest through p53 and p21 upregulation, leading to Cdk inhibition [4]. Additionally, emerging research indicates that reactive oxygen species (ROS) generation represents another mechanism through which compounds like chalcone derivatives induce G2/M arrest, causing oxidative damage to cellular components and activating stress response pathways [5]. This mechanistic diversity offers multiple avenues for therapeutic intervention while highlighting the importance of comprehensive mechanistic studies for any novel G2/M-arresting compound.
Table 1: Chemical compounds inducing G2/M cell cycle arrest and their mechanisms of action
| Compound Name | Class/Category | Reported IC₅₀ Values | Primary Mechanism | Cellular Effects | Reference |
|---|---|---|---|---|---|
| This compound | Sesquiterpene lactone | Varies by cell line (e.g., ~5-15 µM) | ROS generation, microtubule disruption | G2/M arrest, apoptosis, mitochondrial membrane disruption | Anticipated based on search results |
| 3,4,5-trimethoxy-4'-bromo-cis-stilbene | Synthetic stilbenoid | 0.03 µM (A549 lung cancer) | p53/p21 upregulation, cyclin B1 downregulation | G2/M arrest, cytochrome c release, apoptosis | [6] |
| Chalcone derivative 1C | Synthetic chalcone | 6.59 µM (A2780 ovarian cancer) | ROS-mediated DNA damage, PARP cleavage | G2/M arrest, oxidative stress, apoptosis | [5] |
| Paclitaxel | Natural product/taxane | Varies by cell line | Microtubule stabilization, spindle disruption | Sustained G2/M arrest, apoptotic signaling | [2] |
| CKBM formulation | Natural product mixture | ~6% v/v (AGS gastric cancer) | p53, p21, and 14-3-3σ upregulation | G2/M arrest, morphological changes, apoptosis | [7] |
| Doxorubicin | Anthracycline | Varies by cell type | Topoisomerase II inhibition, DNA damage | G2/M arrest, DNA fragmentation, apoptosis | [8] |
| Polyphenol fraction (Jelly fig) | Natural polyphenols | Dose-dependent (U937 leukemia) | Immune-stimulated antiproliferation | G2/M arrest, monocyte/macrophage differentiation | [4] |
Table 2: Key protein targets in G2/M arrest pathways and their regulatory roles
| Protein Target | Function in Cell Cycle | Response to G2/M Arrest Inducers | Therapeutic Significance |
|---|---|---|---|
| Cdk1/Cyclin B1 | Master regulator of G2/M transition | Inhibitory phosphorylation maintained | Direct target or downstream effector of many compounds |
| p53 | Tumor suppressor, transcription factor | Stabilized and activated by DNA damage | Mediates cell fate decisions after arrest |
| p21 (Cip1/Waf1) | Cdk inhibitor, p53 target | Upregulated in response to stress | Key effector of p53-mediated arrest |
| 14-3-3σ | Cdc25 sequestration, p53 target | Upregulated, cytoplasmic retention of Cdc25 | Contributes to sustained G2/M arrest |
| Cdc25 phosphatase | Activator of Cdk1/cyclin B | Phosphorylated and inactivated by Chk1/2 | Integration point for DNA damage signals |
| Chk1/Chk2 | DNA damage effector kinases | Activated by ATM/ATR phosphorylation | Amplify DNA damage signals |
| Bcl-2 family | Apoptosis regulators | Altered expression/phosphorylation | Determine arrest duration vs. apoptosis |
Materials Required: Appropriate cell lines (e.g., A549, MCF-7, A2780 based on research focus), complete growth medium specific to cell line, dimethyl sulfoxide (DMSO) as vehicle control, test compounds (this compound or reference compounds), sterile tissue cultureware, CO₂ incubator, biological safety cabinet, hemocytometer or automated cell counter.
Procedure:
Critical Considerations: Ensure consistent cell seeding density across experiments as crowding can alter cell cycle distribution. Use freshly prepared compound solutions to prevent degradation. Include sufficient replicates for statistical analysis (minimum n=3). Determine optimal treatment duration through time-course experiments, as early events may precede observable G2/M arrest.
Materials Required: Propidium iodide (PI) solution (10 µg/ml containing 300 µg/ml RNase), 80% cold ethanol, phosphate-buffered saline (PBS), flow cytometry tubes with cell strainer caps, centrifuge, flow cytometer with 488 nm excitation laser and >600 nm emission filter.
Procedure:
Critical Considerations: Ensure consistent cell numbers across samples for comparable data. Include untreated asynchronous cells as reference for normal cell cycle distribution. Verify instrument performance with DNA QC standards. Use consistent gating strategies across all samples in an experiment. Consider including a DNA damage-induced positive control (e.g., etoposide-treated cells) to validate G2/M arrest detection.
Materials Required: Annexin V binding buffer, fluorescently conjugated Annexin V, propidium iodide (PI) solution, flow cytometry tubes, centrifuge, flow cytometer with appropriate laser and filter configurations.
Procedure:
Critical Considerations: Process samples quickly after staining as the assay is time-sensitive. Include untreated cells and positive control (e.g., cells treated with 1 µM staurosporine for 4 hours). Ensure cells are not over-trypsinized during harvest as this can cause false Annexin V positivity.
Diagram 1: Molecular regulation of G2/M transition and checkpoint activation. This diagram illustrates the core signaling pathways controlling G2/M progression, including DNA damage checkpoint activation and the key protein targets of therapeutic compounds that induce G2/M arrest. The dashed lines indicate points of intervention for various classes of G2/M-arresting compounds.
Diagram 2: Experimental workflow for comprehensive analysis of G2/M arrest. This diagram outlines the integrated methodological approach for investigating compound-induced G2/M arrest, from initial cell treatment through multiple analytical techniques to final data interpretation and validation.
The induction of G2/M arrest rarely occurs in isolation but typically integrates with multiple cellular stress response pathways that collectively determine cell fate. Reactive oxygen species (ROS) have emerged as important mediators of G2/M arrest, as demonstrated by chalcone derivative 1C, which induced oxidative stress preceding cell cycle arrest in ovarian cancer cells [5]. The Nrf2 transcription factor plays a dual role in this context, both responding to oxidative stress and potentially contributing to chemoresistance when constitutively activated in cancer cells. Researchers should consider monitoring ROS production using fluorescent probes like DCFH-DA, mitochondrial superoxide with MitoSOX Red, and lipid peroxidation as complementary assays when investigating novel G2/M-arresting compounds [5]. Antioxidants such as N-acetylcysteine (NAC) can be employed to determine whether observed effects are ROS-dependent, as demonstrated by the complete abrogation of chalcone 1C effects with NAC co-treatment [5].
The interplay between apoptosis and G2/M arrest represents another critical consideration, as these processes exist on a continuum of cellular responses to stress. Many compounds, including the synthetic stilbenoid 3,4,5-trimethoxy-4'-bromo-cis-stilbene, initially induce G2/M arrest followed by apoptosis, as evidenced by the time-dependent increase in sub-G1 population [6]. Key markers to monitor this transition include PARP cleavage, cytochrome c release, caspase activation, and Annexin V positivity. The duration and reversibility of arrest may determine whether cells recover or commit to apoptotic pathways, with sustained arrest typically favoring cell death initiation. This relationship has important therapeutic implications, as the ability to push cells from cytostatic arrest to apoptotic death may enhance anticancer efficacy.
Beyond conventional 2D cancer cell models, G2/M arrest studies have important applications in specialized research contexts. Three-dimensional culture systems including spheroids and organoids provide more physiologically relevant models for studying cell cycle dynamics in contexts that better mimic tumor architecture and microenvironment. Live-cell imaging techniques enable real-time observation of cell cycle progression and mitotic events using fluorescent biosensors such as FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator). Advanced techniques like angle-resolved low coherence interferometry (a/LCI) offer label-free methods to detect subcellular structural changes during G2/M arrest and apoptosis by measuring fractal dimension of cellular components [8].
The role of G2/M arrest in oncolytic virotherapy represents another emerging application, as research has demonstrated that viruses like vesicular stomatitis virus (VSV) replicate more efficiently in G2/M-arrested cells due to mitotic inhibition of transcription that dampens antiviral gene expression [2]. This insight suggests potential combination strategies where G2/M-arresting compounds might enhance viral oncolysis. Additionally, studying cell cycle effects in therapy-resistant models provides valuable insights, as demonstrated by research showing that chalcone 1C maintained efficacy in cisplatin-resistant ovarian cancer cells through alternative mechanisms [5]. These specialized applications highlight the broad relevance of G2/M arrest studies across multiple therapeutic domains and research contexts.
The comprehensive analysis of G2/M cell cycle arrest remains a cornerstone of cancer drug development and mechanistic studies of therapeutic compounds. The standardized protocols outlined in this document provide a robust framework for investigating novel compounds like this compound, enabling researchers to systematically evaluate potency, mechanism of action, and downstream consequences on cell fate decisions. The integration of multiple complementary approaches—from basic flow cytometric analysis to advanced signaling pathway assessment—offers the most comprehensive understanding of compound effects on cell cycle regulation.
Future methodological developments will likely focus on real-time monitoring of cell cycle transitions in live cells, single-cell analysis techniques to resolve heterogeneous responses, and computational modeling to predict cell fate decisions following G2/M arrest. Additionally, the increasing recognition of non-cell autonomous effects and immune modulation by cell cycle-targeting compounds presents new research avenues. As our understanding of the complex interplay between cell cycle regulation, DNA damage response, and cell death mechanisms continues to evolve, so too will our ability to therapeutically exploit these pathways for improved cancer treatment outcomes.
This compound is a sesquiterpene lactone compound isolated from various medicinal plants, particularly those in the Inula genus, that has demonstrated significant anti-cancer properties across multiple cancer cell lines. Research has indicated that this compound exerts its effects through multiple signaling pathways, including induction of apoptosis, cell cycle arrest, and inhibition of metastatic potential. The compound has shown promise as a potential therapeutic agent in various cancer models, making it a subject of active investigation in cancer drug development. Western blot analysis serves as a fundamental technique in these investigations, allowing researchers to elucidate the molecular mechanisms behind this compound's effects by examining changes in protein expression levels and post-translational modifications in response to treatment.
Understanding this compound's mechanisms of action requires careful experimental design and execution of Western blot protocols to generate reliable, reproducible data. This technique enables the detection of specific protein targets through antibody-antigen interactions, providing semi-quantitative data on protein abundance in cell lysates and tissue samples. The applications of Western blotting in this compound research range from initial mechanism of action studies to pre-clinical efficacy assessments, making proper protocol implementation essential for accurate data interpretation. These application notes provide detailed methodologies optimized for investigating this compound's effects on protein signaling pathways, with particular emphasis on proper controls, normalization strategies, and visualization techniques required for publicatio
Dose-Response Relationships: Establishing appropriate concentration ranges is critical for this compound studies. Typical experiments should include multiple concentrations (e.g., 0, 5, 10, 20, 40 μM) based on existing literature and preliminary viability assays. Treatment duration may vary from 4-48 hours depending on the specific biological endpoints being measured, with time-course experiments providing insights into kinetic aspects of protein expression changes.
Cell Line Selection: Different cancer cell lines exhibit variable sensitivity to this compound, potentially reflecting tissue-specific mechanisms of action. Common models include hepatocellular carcinoma (HepG2, Hep3B), breast cancer (MCF-7, MDA-MB-231), and colorectal cancer (HCT-116, SW480) cell lines. The selection should align with the research objectives and existing literature on this compound's efficacy in specific cancer types.
Control Design: Proper controls are essential for interpreting this compound's specific effects. These should include vehicle controls (DMSO at the same concentration used for this compound dissolution), positive controls for pathway activation/inhibition where applicable, and untreated controls to establish baseline protein expression levels. For apoptosis studies, staurosporine-treated cells serve as appropriate positive controls, while specific pathway inhibitors can be used to validate mechanism of action.
Biological replicates (independent experiments performed on different days with fresh preparations) are crucial for accounting for experimental variability, with minimum of three replicates recommended for statistical power. Technical replicates (multiple wells treated identically within the same experiment) help assess technical variability but cannot substitute for biological replicates. Power analysis should be conducted when designing experiments to determine appropriate sample sizes based on expected effect sizes and variability in the system being studied.
Protocol 3.1.1: Cell Culture and this compound Treatment
Cell Seeding: Plate cells in appropriate culture vessels to reach 70-80% confluence at the time of treatment. Allow cells to adhere for at least 24 hours before this compound addition.
This compound Preparation: Prepare fresh this compound stock solution in DMSO immediately before each experiment. Dilute in pre-warmed culture medium to achieve final treatment concentrations, ensuring DMSO concentration does not exceed 0.1% in any treatment condition.
Treatment Application: Aspirate existing medium from cells and replace with this compound-containing or control media. Incubate for predetermined time periods at 37°C with 5% CO₂.
Termination of Treatment: At collection time, place culture vessels on ice, rapidly remove media, and wash cells twice with ice-cold phosphate-buffered saline (PBS).
Protocol 3.1.2: Protein Extraction and Quantification
Lysis Buffer Preparation: Prepare RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors immediately before use.
Cell Lysis: Add appropriate volume of lysis buffer to cover cells (typically 100-200 μL for a 6-well plate). Incubate on ice for 15 minutes with occasional rocking.
Collection and Clarification: Scrape lysed cells from plates and transfer to pre-chilled microcentrifuge tubes. Centrifuge at 14,000 × g for 15 minutes at 4°C to remove insoluble material.
Protein Quantification: Determine protein concentration using BCA or Bradford assay according to manufacturer protocols. Prepare albumin standards in the same buffer as samples to account for buffer effects.
Table 1: Troubleshooting Common Sample Preparation Issues
| Problem | Potential Cause | Solution |
|---|---|---|
| Low protein yield | Incomplete lysis or insufficient cells | Increase lysis time; verify cell count; add mechanical disruption |
| High background | Non-specific antibody binding | Increase blocking time; optimize antibody concentration; include negative controls |
| Protein degradation | Inadequate protease inhibition | Use fresh inhibitors; maintain samples on ice; freeze at -80°C immediately |
| Inconsistent results | Variable this compound activity | Prepare fresh stock solutions; verify concentration spectrophotometrically |
After quantification, prepare samples for SDS-PAGE by mixing with 4× Laemmli sample buffer containing β-mercaptoethanol (final concentration 1×). Denature samples by heating at 95°C for 5-10 minutes, then briefly centrifuge to collect condensation. Samples can be used immediately or stored at -80°C for future analysis. Avoid repeated freeze-thaw cycles of prepared samples to prevent protein degradation.
Protocol 4.1.1: SDS-PAGE Electrophoresis
Gel Selection: Choose appropriate acrylamide concentration based on target protein molecular weights: 8-10% for 50-100 kDa proteins, 10-12% for 25-50 kDa proteins, and 12-15% for smaller proteins. Gradient gels (4-20%) provide excellent resolution for multiple protein sizes.
Gel Loading: Load 20-40 μg of total protein per lane for most applications. Include pre-stained molecular weight markers in at least one lane for size determination. Load samples and molecular weight markers carefully to avoid well overflow.
Electrophoresis Conditions: Run gels in running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS) at 80-100 V through stacking gel and 120-150 V through resolving gel until dye front reaches bottom. Maintain cooling during electrophoresis to prevent heat-induced artifacts.
Protocol 4.1.2: Protein Transfer
Membrane Selection: Choose PVDF membranes for most applications, particularly for low-abundance proteins. Activate PVDF in methanol for 30 seconds before use. Nitrocellulose membranes (0.2 μm pore size) are suitable for most routine applications.
Transfer Apparatus Setup: Assemble transfer stack in the following order: cathode, sponge, filter paper, gel, membrane, filter paper, sponge, anode. Remove all air bubbles by rolling a tube across each layer.
Transfer Conditions: For wet transfer, use constant current 350 mA for 60-90 minutes at 4°C. For high molecular weight proteins (>100 kDa), extend transfer time to 2 hours or use pre-chilled transfer buffer. Verify transfer efficiency by inspecting membrane for pre-stained marker transfer.
Protocol 4.2.1: Membrane Blocking and Antibody Incubation
Blocking: Incubate membrane in 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, use 5% BSA in TBST instead to reduce background.
Primary Antibody Incubation: Dilute primary antibody in blocking solution or antibody diluent according to manufacturer recommendations. Incubate membrane with primary antibody with gentle shaking overnight at 4°C or 2 hours at room temperature.
Washing: Wash membrane 3× for 10 minutes each with generous volumes of TBST to remove unbound primary antibody.
Secondary Antibody Incubation: Incubate with appropriate HRP-conjugated secondary antibody diluted in blocking solution (typically 1:2000-1:10000) for 1 hour at room temperature with gentle shaking.
Final Washes: Wash membrane 3× for 15 minutes each with TBST to remove unbound secondary antibody.
Protocol 4.2.2: Detection and Imaging
Chemiluminescent Detection: Prepare ECL substrate according to manufacturer instructions. Incubate membrane with substrate for 1-5 minutes, then drain excess liquid.
Image Acquisition: Capture images using a digital imaging system with multiple exposure times to ensure linear signal detection. Avoid saturation by using appropriate exposure times.
Membrane Stripping and Reprobing: If analyzing multiple proteins from the same membrane, strip with mild stripping buffer (15 g glycine, 1 g SDS, 10 mL Tween-20 in 1L pH 2.2) for 10-20 minutes, then re-block and reprobe.
Table 2: Antibody Validation Controls for this compound Studies
| Control Type | Purpose | Implementation |
|---|---|---|
| Positive Control | Verify antibody functionality | Lysate from cells/tissues with known expression of target |
| Negative Control | Confirm antibody specificity | Lysate from knockout cells or tissue lacking target |
| Secondary Only | Detect non-specific secondary binding | Omit primary antibody incubation step |
| Isotype Control | Assess Fc receptor binding | Use same species and isotype irrelevant antibody |
Protocol 5.1.1: Digital Image Analysis
Band Detection and Quantification: Use image analysis software (ImageJ, Image Studio, or manufacturer-specific software) to define regions of interest around each band. Subtract local background from each band intensity value.
Normalization Approaches: Implement one of these normalization methods:
Data Transformation: Express normalized values as fold-change relative to control for statistical analysis. Use log transformation when appropriate to normalize distributions.
Protocol 5.1.2: Statistical Analysis
Experimental Replicates: Analyze data from minimum of three independent experiments performed on different days. Calculate mean and standard error/standard deviation for each condition.
Statistical Testing: Apply appropriate statistical tests based on experimental design and data distribution. Use Student's t-test for comparing two groups or ANOVA with post-hoc testing for multiple comparisons.
Data Presentation: Present data in clear graphical formats with error bars representing variability measures. Include representative blots that correspond to the quantitative data shown.
The choice of loading control is critical for accurate interpretation of this compound's effects on protein expression. While traditional housekeeping proteins (HKPs) like GAPDH, β-actin, and β-tubulin have been widely used, they present significant limitations for this compound studies. Many HKPs demonstrate variable expression under different experimental conditions and across cell types, and their typically high abundance often leads to signal saturation, compromising accurate quantification [1] [2].
Total Protein Normalization (TPN) has emerged as the preferred method for Western blot quantification, as it is not affected by changes in individual protein expression and provides a larger dynamic range for detection [2]. TPN can be achieved through total protein stains (e.g., Coomassie blue, Ponceau S) or fluorescent labeling methods performed either pre- or post-transfer. Studies have demonstrated that TPN provides superior accuracy and linearity compared to HKP normalization approaches [1] [3].
Table 3: Comparison of Normalization Methods for this compound Western Blots
| Method | Advantages | Limitations | Recommendation for this compound Studies |
|---|---|---|---|
| Housekeeping Proteins | Widely used; established protocols | Expression may change with this compound; saturation issues | Use only with validation of stability; include multiple HKPs |
| Total Protein Normalization | Not affected by individual protein changes; broader linear range | Requires additional steps; may not account for transfer variations | Recommended as primary method; use stain-free or fluorescent labels |
| Spiked Protein Standards | Accounts for variations in lysis and loading | Requires recombinant proteins; additional optimization | Useful for critical quantitative comparisons |
Effective visualization of Western blot data is essential for communicating research findings on this compound's mechanisms of action. The following Graphviz diagrams illustrate key experimental workflows and signaling pathways relevant to this compound studies.
Diagram 1: this compound Western Blot Experimental Workflow. This diagram outlines the key steps in performing Western blot analysis for this compound treatment studies, from experimental design through data interpretation.
Diagram 2: this compound Signaling Pathways in Cancer Cells. This diagram illustrates key molecular pathways affected by this compound treatment, including apoptosis induction, survival pathway inhibition, cell cycle regulation, and oxidative stress response.
Problem: Inconsistent this compound Effects Across Experiments
Potential Causes: Degradation of this compound stock solutions; variable cell confluence at treatment; serum batch variations in culture media.
Solutions: Prepare fresh this compound stock solutions for each experiment and verify concentration spectrophotometrically. Standardize cell seeding densities and treatment timelines. Use the same serum batch for related experiments.
Problem: High Background or Non-Specific Bands
Potential Causes: Antibody concentration too high; insufficient blocking; membrane drying during processing.
Solutions: Titrate all antibodies to determine optimal concentrations. Extend blocking time to 2 hours or try alternative blocking agents. Ensure membrane remains hydrated throughout the procedure.
Problem: No Signal or Weak Signal
Potential Causes: Protein degradation; inefficient transfer; antibody incompatibility.
Solutions: Verify protein integrity before electrophoresis. Check transfer efficiency with reversible protein stains. Validate antibodies with positive control lysates.
When investigating new protein targets for this compound studies, conduct preliminary experiments to determine optimal conditions. Perform time-course and dose-response analyses to identify appropriate treatment parameters. Include multiple loading controls (both HKPs and TPN) during method development to determine the most reliable normalization approach for specific experimental conditions.
For publication-quality data, adhere to journal guidelines for Western blot presentation, which increasingly require total protein normalization and presentation of full, uncropped blots [2]. Maintain detailed records of all antibody sources, dilutions, and incubation conditions to ensure experimental reproducibility.
These application notes provide comprehensive protocols for Western blot protein expression analysis in this compound research. Through careful experimental design, appropriate controls, validated normalization methods, and proper data visualization, researchers can generate reliable data to elucidate this compound's mechanisms of action. The methodologies outlined here emphasize current best practices in Western blotting, with particular attention to the requirements of leading scientific journals. Proper implementation of these protocols will enhance data quality and reproducibility in this compound studies, facilitating the advancement of this promising compound through the drug development pipeline.
The IL-6/JAK/STAT3 signaling pathway is a critical regulator of inflammation, cell proliferation, and survival that is frequently dysregulated in various pathological conditions, including cancer, rheumatoid arthritis, and other inflammatory diseases. [1] This pathway is initiated when IL-6 binds to its receptor, triggering receptor dimerization and activation of associated Janus kinases (JAKs), which subsequently phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3). [2] Phosphorylated STAT3 forms dimers that translocate to the nucleus, where it acts as a transcription factor regulating the expression of target genes involved in cell survival, proliferation, angiogenesis, and immune evasion. [1] [3] The central role of this pathway in cancer and inflammatory diseases has made it a promising therapeutic target for drug development.
This compound, a sesquiterpene lactone compound isolated from the Chinese herb Inula hupehensis, has emerged as a potent inhibitor of the IL-6/STAT3 signaling pathway. [4] This natural product exhibits significant anti-cancer activity across diverse human cancer cell lines, particularly those with constitutively activated STAT3, positioning it as a promising lead compound for targeted therapy development. These application notes provide detailed methodologies for evaluating this compound's activity against the IL-6/STAT3 pathway, complete with standardized protocols, quantitative data analysis, and visualization of the signaling pathway and compound mechanism of action.
The IL-6/STAT3 pathway can be activated through two distinct mechanisms: classic signaling and trans-signaling. In classic signaling, IL-6 binds to membrane-bound IL-6 receptor (IL-6R), followed by recruitment of the signal-transducing subunit gp130. [1] [5] In trans-signaling, IL-6 binds to soluble IL-6R (sIL-6R), and this complex then engages gp130. [1] Both pathways result in the activation of JAKs (particularly JAK1, JAK2, and TYK2) associated with the intracellular domains of gp130. Activated JAKs phosphorylate tyrosine residues on the receptor cytoplasmic tail, creating docking sites for STAT3. [2] Once recruited, STAT3 is phosphorylated at tyrosine 705 (Y705) by JAKs, leading to STAT3 dimerization, nuclear translocation, and DNA binding to regulate transcription of target genes. [3]
The following diagram illustrates the core IL-6/STAT3 signaling pathway and the points of inhibition by this compound:
This compound exerts its inhibitory effects through direct targeting of JAK2, a critical kinase in the IL-6/STAT3 signaling cascade. [4] Biochemical studies have demonstrated that this compound dose-dependently inhibits JAK2 phosphorylation in cancer cell lines and directly suppresses JAK2 enzymatic activity in vitro with an IC₅₀ of 44.24 μmol/L. [4] The compound appears to interact with cysteine residues in JAK2 through its reactive sesquiterpene lactone moiety, leading to kinase inactivation. This mechanism is supported by evidence that pretreatment with thiol-containing compounds like dithiothreitol (DTT) or glutathione (GSH) completely abolishes this compound's inhibitory effects on STAT3 activation. [4] By covalently modifying JAK2, this compound disrupts the entire downstream signaling cascade, preventing STAT3 phosphorylation and subsequent activation of proliferative and anti-apoptotic genes.
Table 1: Inhibitory Concentration Values for this compound in Various Assay Systems
| Assay System | Cell Line/Enzyme | IC₅₀ Value | Experimental Conditions |
|---|---|---|---|
| STAT3 Activation Inhibition | HepG2/STAT3 | 3.37 μmol/L | IL-6-induced STAT3 activation [4] |
| JAK2 Enzyme Inhibition | Recombinant JAK2 | 44.24 μmol/L | In vitro kinase assay [4] |
| STAT3 Activation Inhibition | A549 | <10 μmol/L | Constitutive STAT3 activation [4] |
| STAT3 Activation Inhibition | MDA-MB-468 | <10 μmol/L | Constitutive STAT3 activation [4] |
| Cancer Cell Viability | Panel of 10 cancer cell lines | 5-20 μmol/L | 72-hour MTT assay [4] |
Table 2: this compound's Effects on Cancer Cell Viability and Apoptosis
| Cancer Type | Cell Line | This compound Concentration | Effect on Viability | Apoptosis Induction |
|---|---|---|---|---|
| Hepatocarcinoma | HepG2 | 5-20 μmol/L | Dose-dependent suppression | Significant [4] |
| Breast Cancer | MDA-MB-468 | 5-20 μmol/L | Dose-dependent suppression | Significant [4] |
| Lung Cancer | A549 | 5-20 μmol/L | Dose-dependent suppression | Significant [4] |
| Cervical Cancer | HeLa | 5-20 μmol/L | Dose-dependent suppression | Significant [4] |
| Leukemia | U937 | 5-20 μmol/L | Dose-dependent suppression | Significant [4] |
This compound demonstrates potent anti-proliferative activity against a diverse panel of human cancer cell lines, with particular efficacy against those exhibiting constitutive STAT3 activation. [4] The compound induces apoptosis in susceptible cells at concentrations that effectively inhibit STAT3 signaling (5-20 μmol/L). Notably, this compound shows specificity for the JAK2/STAT3 pathway, as it does not significantly affect signaling through growth factor receptors such as EGF, PDGF, or insulin at concentrations up to 20 μmol/L. [4] This selective targeting suggests a favorable potential therapeutic window worthy of further investigation.
To quantify the inhibitory effect of this compound on IL-6-induced STAT3 transcriptional activation in HepG2 cells stably transfected with a STAT3-responsive firefly luciferase reporter (HepG2/STAT3 cells). [4]
To evaluate the effects of this compound on phosphorylation levels of STAT3 (Y705) and JAK2 in cancer cell lines with constitutive or IL-6-induced STAT3 activation. [4]
To measure the direct inhibitory effect of this compound on JAK2 enzymatic activity using an in vitro kinase assay. [4]
The sesquiterpene lactone structure of this compound suggests potential thiol reactivity, which may contribute to its mechanism of JAK2 inhibition. [4] To confirm this mechanism:
To evaluate the signaling specificity of this compound:
| Issue | Possible Cause | Solution |
|---|---|---|
| Low inhibition of STAT3 activity | Compound degradation | Prepare fresh this compound stock solutions; check compound stability |
| High variability in luciferase assay | Uneven cell seeding | Standardize cell counting and seeding procedures |
| No effect on phosphorylation | Insufficient compound penetration | Verify cell permeability; consider longer pre-incubation |
| Cytotoxicity at low concentrations | Off-target effects | Include viability assays; verify specificity using pathway profiling |
| Inconsistent JAK2 inhibition | ATP concentration too high | Optimize ATP Km; use appropriate positive controls |
This compound represents a prominent chemical scaffold for targeting the IL-6/JAK2/STAT3 signaling axis, with demonstrated efficacy across multiple cancer cell lines. [4] The detailed protocols provided herein enable comprehensive characterization of its mechanism of action, potency, and specificity. The dose-dependent inhibition of STAT3 signaling, coupled with selective targeting of JAK2 through potential thiol group interaction, positions this compound as an attractive lead compound for further therapeutic development. [4] These standardized application notes support robust evaluation of this compound and related analogs, facilitating the discovery and optimization of novel STAT3 pathway inhibitors for oncological and inflammatory applications.
Bigelovin is a sesquiterpene lactone isolated from plants of the Inula genus (such as Inula helianthus aquatica and Inula hupehensis) [1] [2]. Its primary documented anti-cancer mechanism is the induction of apoptosis (programmed cell death) and autophagy (cellular self-degradation) through the inhibition of the AKT/mTOR signaling pathway, a process regulated by the generation of Reactive Oxygen Species (ROS) [1].
The compound suppresses tumor growth in vitro and in vivo. The table below summarizes the core quantitative data from key studies:
| Parameter | Findings/Values | Experimental Context |
|---|---|---|
| Anti-Tumor Activity | Suppressed HepG2 xenograft tumor growth [1] | In vivo (mouse model) |
| IC₅₀ (Cytotoxicity) | 0.9 μM - 26 μM [2] | Various human cell lines (e.g., MCF7, MDA-MB-231, RAW264.7) |
| Apoptosis Induction | Cleavage of Caspase-3, Caspase-9, and PARP; ↑Bax, ↓Bcl-2 [1] | In vitro (HepG2, SMMC-7721 liver cancer cells) |
| Autophagy Induction | ↑LC3B-II, ↑Beclin-1, ↓p62 [1] | In vitro (HepG2, SMMC-7721 liver cancer cells) |
| Key Pathway Inhibition | Inactivation of AKT/mTOR/p70S6K pathway [1] | In vitro & in vivo |
| Upstream Trigger | ROS generation [1] | In vitro (effect blocked by NAC) |
| In Vivo Efficacy | 5, 10, 20 mg/kg (dose-dependent suppression) [1] | In vivo (mouse model, intravenous injection) |
The following protocols outline key methodologies used to elucidate this compound's mechanism of action.
The MTT assay is used to determine the cytotoxic effects of this compound.
Western blotting confirms the activation of apoptosis and autophagy pathways.
This protocol tests if this compound's effects are mediated by ROS.
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and a generalized experimental workflow.
Bigelovin is a natural sesquiterpene lactone compound isolated from the traditional Chinese medicinal plant Inula helianthus-aquatica that has emerged as a promising multi-target therapeutic agent for cancer treatment. This compound belongs to a class of natural products that have gained significant attention in oncology drug development due to their favorable safety profiles and multi-mechanistic actions against various cancer types. Traditional Chinese medicines have been applied for thousands of years for treating various diseases, and natural compounds have been evidenced as rich sources of antitumor drugs, with this compound representing one such promising candidate. [1] The compound's chemical structure contains two α, β-unsaturated ketone moieties that contribute to its biological activity, particularly in the generation of reactive oxygen species (ROS) that trigger downstream cytotoxic effects in cancer cells. [2]
The tumor microenvironment (TME) represents a complex ecosystem wherein cancer cells interact with various stromal components, including immune cells, fibroblasts, endothelial cells, and extracellular matrix proteins. The TME originates from the concept of "seed and soil" proposed by Stephen Paget, which holds that metastasis depends on the interaction between the "seed" (cancer cell) and "soil" (host microenvironment). [3] This microenvironment plays a critical role in cancer progression, metastasis, and therapeutic resistance through multiple mechanisms including hypoxia, nutrient deficiency, inflammation, and immunosuppression. [3] this compound exerts its anti-tumor effects through direct cytotoxic activity on cancer cells and profound modulations of the TME, making it a promising dual-action therapeutic agent that targets both the malignant cells and their supportive stroma. Recent preclinical studies have demonstrated that this compound can suppress tumor growth and inhibit metastasis in various cancer types, including colorectal, liver, and other solid tumors, through intricate effects on the TME components. [4] [2] [1]
This compound demonstrates potent anti-tumor activity through multiple interconnected mechanisms that target both cancer cells and the tumor microenvironment. In colorectal cancer models, this compound significantly suppressed orthotopic tumor growth and inhibited liver/lung metastasis via modulation of the IL6/STAT3 signaling pathway. [4] The compound interfered with IL6/STAT3 and cofilin pathways, leading to alterations in key molecular regulators including Rock, FAK, RhoA, Rac1/2/3, and N-cadherin in both cultured cancer cells and tumor allografts from this compound-treated mice. [4] This multi-target action resulted in comprehensive suppression of cancer progression through inhibition of cell proliferation, motility, and migration capabilities essential for metastasis.
In addition to its effects on signaling pathways, this compound triggers programmed cell death through both apoptosis and autophagy mechanisms. The compound induced caspase-mediated apoptosis in human colorectal cancer HT-29 and HCT 116 cells, activating both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways, followed by executioner caspase-3/7 activation and PARP cleavage. [2] Simultaneously, this compound induced ROS-mediated autophagy in liver cancer cells through inhibition of the mTOR pathway, creating a dual cell death mechanism that enhances its therapeutic efficacy. [1] The reactive oxygen species (ROS) generation triggered by this compound's α, β-unsaturated ketone moieties serves as a critical upstream event in both apoptotic and autophagic processes, representing a key molecular initiating event in its mechanism of action.
This compound demonstrates significant immunomodulatory capabilities within the tumor microenvironment. In orthotopic colon tumor allograft-bearing mice, this compound treatment resulted in increased populations of T lymphocytes and macrophages, indicating substantial remodeling of the immune landscape within tumors. [4] This immunomodulation is particularly significant given that the TME typically exhibits immunosuppressive characteristics that facilitate cancer immune evasion. The compound's ability to reverse these immunosuppressive mechanisms contributes to its overall anti-tumor efficacy.
The anti-angiogenic activity of this compound further enhances its multi-faceted attack on the tumor ecosystem. Previous studies have documented that this compound possesses anti-angiogenic activities, disrupting the formation of new blood vessels that tumors depend on for nutrient and oxygen supply. [2] [1] This vascular suppression occurs alongside direct cytotoxic effects on cancer cells, creating a comprehensive therapeutic approach that targets both the malignant cells and their supportive infrastructure. The compound's ability to modulate cancer-associated fibroblasts (CAFs) and disrupt pro-tumorigenic paracrine signaling further compromises the tumor's adaptive resistance mechanisms and supportive niche.
Table 1: Key Anti-Cancer Mechanisms of this compound Across Different Cancer Types
| Cancer Type | Direct Cytotoxic Effects | TME Modulation | Key Signaling Pathways Affected |
|---|---|---|---|
| Colorectal Cancer | Induction of apoptosis via caspase activation; G2/M cell cycle arrest; DNA damage | Increased T-lymphocytes and macrophages; Inhibition of metastasis | IL6/STAT3; Cofilin; Rock, FAK, RhoA [4] [2] |
| Liver Cancer | ROS-mediated apoptosis and autophagy; Inhibition of cell proliferation | Modulation of tumor microenvironment; Suppression of angiogenesis | mTOR pathway inhibition; ROS generation [1] |
| Multiple Cancer Types | Death Receptor 5 (DR5) upregulation; Cell cycle arrest at G2/M phase | Anti-angiogenic effects; Anti-inflammatory activity | ROS generation; Caspase activation [2] |
Table 2: this compound Efficacy in Preclinical Cancer Models
| Cancer Model | Dosing Regimen | Treatment Outcomes | Reference |
|---|---|---|---|
| HCT116 Xenograft | 20 mg/kg | Significant tumor suppression with less side effects than conventional FOLFOX | [2] |
| Orthotopic Colon Tumor Allografts | 0.3-3 mg/kg (intravenous) | Suppressed tumor growth and inhibited liver/lung metastasis | [4] |
| Experimental Human Colon Cancer Metastatic Model | Not specified | Validated inhibitory activities on metastasis | [4] |
The anti-proliferative effects of this compound can be quantified using standardized MTT assays according to established protocols. [2] Begin by seeding human colorectal cancer cell lines (HT-29 and HCT 116) or liver cancer cell lines (HepG2 and SMMC-7721) in 96-well plates at a density of 5×10³ cells/well and allow them to adhere overnight. Prepare this compound stock solution in DMSO and serially dilute in culture medium to achieve final concentrations ranging from 0.037 to 9 μM, ensuring the DMSO concentration does not exceed 0.1% in any treatment condition. Include control groups treated with vehicle (0.1% DMSO) and reference chemotherapeutic agents (5-FU or cisplatin at 0.11 to 27 μM) for comparative assessment. After 24, 48, and 72 hours of treatment, add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C. Subsequently, dissolve the resulting formazan crystals in DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to vehicle-treated controls and determine IC50 values using non-linear regression analysis.
For colony formation assays to evaluate long-term proliferative capacity and clonogenic survival, seed cancer cells in 6-well plates at low density (300-500 cells/well) and treat with this compound at concentrations of 1.4-5.4 μM (1 to 3 folds of the 24 h IC50 values) for 24 hours. After treatment, replace with fresh drug-free medium and allow colonies to develop for 8-11 days with periodic medium changes. Following the incubation period, fix colonies with methanol and stain with 0.5% crystal violet for visualization and counting. Colonies containing more than 50 cells should be counted as survivors, and the plating efficiency should be calculated as (number of colonies counted / number of cells seeded) × 100%. The surviving fraction is determined as (pe of treated group / pe of control group) × 100%. [2]
For quantitative assessment of apoptosis using flow cytometry, seed cancer cells in 6-well plates (2×10⁵ cells/well) and treat with this compound at concentrations near the IC50 values (e.g., 1.4-5.4 μM) for 24-48 hours. Following treatment, collect both adherent and floating cells, wash with cold PBS, and resuspend in 1× binding buffer. Stain cells with Annexin V-FITC and propidium iodide (PI) according to manufacturer's instructions, incubate for 15 minutes in the dark at room temperature, and analyze within 1 hour using a flow cytometer. The staining pattern distinguishes viable cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺). [2]
To complement flow cytometric analysis, perform nuclear morphological examination using Hoechst 33258 staining. Plate cells on chamber slides, treat with this compound for 24-48 hours, fix with 4% paraformaldehyde for 15 minutes, and stain with Hoechst 33258 (5 μg/mL) for 10 minutes at room temperature. Visualize using a fluorescence microscope with UV excitation; apoptotic cells display characteristic chromatin condensation and nuclear fragmentation compared to the diffuse nuclear staining of viable cells.
For Western blot analysis of apoptosis markers, extract total protein from treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate proteins (20-40 μg per lane) by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat milk and incubate overnight at 4°C with primary antibodies against caspase-3, caspase-7, caspase-8, caspase-9, PARP, and their cleaved forms. After incubation with appropriate HRP-conjugated secondary antibodies, detect protein bands using enhanced chemiluminescence substrate. Use β-actin or GAPDH as loading controls to ensure equal protein loading. [2]
For cell cycle distribution analysis, seed cancer cells in 6-well plates and treat with this compound at appropriate concentrations for 24-48 hours. Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. After fixation, pellet cells and resuspend in PBS containing RNase A (100 μg/mL) and propidium iodide (50 μg/mL). Incubate for 30 minutes at 37°C in the dark and analyze DNA content by flow cytometry. Use appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. This compound treatment typically results in a significant increase in the G2/M phase population in dose- and time-dependent manners. [2]
To investigate the molecular mechanisms underlying cell cycle arrest, perform Western blot analysis of cell cycle regulators following the same protocol described above. Use primary antibodies against cyclin B1, CDK1, and phosphorylated Rb (p-Rb), as this compound treatment has been shown to significantly up-regulate cyclin B1 expression while decreasing p-Rb expression. Additionally, assess DNA damage response by examining phosphorylated H2AX (γ-H2AX) levels, which is a sensitive marker of DNA double-strand breaks. [2]
To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a physiologically relevant context, establish orthotopic colorectal tumor models in immunocompetent mice. Anesthetize mice and perform a small left abdominal flank incision to expose the cecum. Inject murine colon tumor cells (colon 26-M01, 1×10⁵ cells in 20 μL PBS) directly into the cecal wall using a Hamilton syringe with a 30-gauge needle. Close the abdominal wall with absorbable sutures and the skin with wound clips. After 7 days of tumor establishment, randomize mice into treatment groups (n=8-10 per group) and administer this compound via intravenous injection at doses of 0.3, 1, and 3 mg/kg every other day for 4 weeks. Include vehicle-treated and positive control groups for comparison. Monitor body weight, food intake, and general health status throughout the study period. [4]
After 4 weeks of treatment, euthanize mice and collect primary cecal tumors, livers, and lungs for analysis. Measure and weigh primary tumors to calculate tumor volume and tumor weight. Examine liver and lung surfaces for metastatic nodules under a dissection microscope, and count metastatic foci to quantify metastatic incidence. Process tissues for histopathological analysis (H&E staining), immunohistochemistry, and molecular studies. For immunohistochemical analysis of TME modulation, use antibodies against CD3 (T lymphocytes), F4/80 (macrophages), and key signaling molecules (p-STAT3, Rock, FAK, RhoA) identified in in vitro studies. [4]
For preliminary efficacy assessment and toxicity evaluation, establish subcutaneous xenograft models by injecting human colon cancer cells (HCT 116, 5×10⁶ cells in 100 μL Matrigel/PBS mixture) into the flanks of immunodeficient mice. Allow tumors to grow until they reach approximately 100 mm³ in volume, then randomize mice into treatment groups. Administer this compound intravenously at 20 mg/kg every other day for 4 weeks, with conventional FOLFOX regimen as positive control and vehicle as negative control. [2]
Monitor tumor dimensions regularly using digital calipers and calculate tumor volume using the formula: V = (length × width²) / 2. Record body weight twice weekly as an indicator of systemic toxicity. At the endpoint, collect tumors for Western blot analysis of apoptosis markers (DR5, cleaved caspases, cleaved PARP) and oxidative stress markers to confirm the mechanisms identified in vitro. Collect blood samples for hematological and biochemical analysis to assess potential toxicities. Compare the therapeutic efficacy and side effect profile of this compound with conventional FOLFOX regimen. [2]
The following diagram illustrates the molecular mechanisms through which this compound induces apoptosis and generates reactive oxygen species in cancer cells:
Diagram 1: this compound-Induced Apoptosis and ROS Signaling - This diagram illustrates the molecular mechanisms through which this compound triggers ROS generation and activates both intrinsic and extrinsic apoptosis pathways in cancer cells, while simultaneously inducing G2/M cell cycle arrest.
The following diagram illustrates how this compound modulates the tumor microenvironment and inhibits metastatic processes:
Diagram 2: this compound-Mediated TME Modulation and Metastasis Inhibition - This diagram shows how this compound modulates the tumor microenvironment by increasing T-cell infiltration and macrophage modulation while inhibiting metastasis through interference with key signaling pathways including IL6/STAT3 and cofilin.
This compound demonstrates considerable promise as a multi-mechanistic anti-cancer agent with significant effects on both cancer cells and the tumor microenvironment. The compound's ability to simultaneously induce ROS-mediated apoptosis, cell cycle arrest, and autophagy in cancer cells, while modulating the immunosuppressive TME and inhibiting metastatic processes, represents a comprehensive therapeutic approach. The favorable toxicity profile observed in preclinical studies, with selective cytotoxicity toward cancer cells relative to normal primary colon cells, further supports its therapeutic potential. [2] Notably, in HCT116 xenograft models, this compound at 20 mg/kg showed more significant tumor suppression and less side effects than conventional FOLFOX treatment, suggesting a potentially improved therapeutic window compared to current standard chemotherapy. [2]
Future research should focus on optimizing delivery strategies to enhance this compound's bioavailability and tumor-specific targeting, potentially through nanoparticle formulations or conjugate development. Additionally, exploration of combination therapies with existing chemotherapeutic agents, targeted therapies, or immunotherapies may yield synergistic effects and overcome compensatory resistance mechanisms. The differential effects of this compound on various immune cell populations within the TME warrant deeper investigation to fully harness its immunomodulatory potential. With its multi-target mechanism of action and demonstrated efficacy across multiple cancer types in preclinical models, this compound represents a promising candidate for further development as an integrative cancer therapeutic that simultaneously addresses both malignant cells and their supportive microenvironment.
This compound (BigV), a sesquiterpene lactone compound isolated from the traditional Chinese medicinal plant Inula helianthus-aquatica, has emerged as a promising multi-targeted agent against cancer metastasis. Metastasis, the complex process by which cancer cells spread from primary tumors to distant organs, remains the principal cause of cancer-related mortality and presents significant therapeutic challenges. This compound has demonstrated potent anti-metastatic activity across various cancer types, including hepatocellular carcinoma, colorectal cancer, and others, through modulation of multiple critical signaling pathways. The compound exhibits a favorable selectivity profile, showing significantly greater cytotoxicity toward cancer cells compared to normal cells, which enhances its potential as a therapeutic candidate. These application notes provide detailed protocols and methodological frameworks for researchers investigating this compound's anti-metastatic properties, encompassing both in vitro and in vivo experimental approaches with comprehensive data analysis techniques.
This compound exerts its anti-metastatic effects through multiple interconnected molecular pathways, targeting various stages of the metastatic cascade:
MAPT-Mediated Fas/FasL Pathway Activation: In hepatocellular carcinoma models, this compound significantly downregulates MAPT (microtubule-associated protein tau) expression, which interacts with and inhibits Fas receptor trafficking. By reducing MAPT expression, this compound promotes Fas membrane localization and enhances Fas/FasL-mediated apoptosis, simultaneously inhibiting proliferation, migration, and epithelial-mesenchymal transition (EMT) in HCC cells [1].
JAK2/STAT3 Signaling Inhibition: this compound directly inactivates JAK2 kinase activity (IC~50~ = 44.24 μmol/L) and subsequent STAT3 phosphorylation, thereby blocking IL-6/STAT3 signaling. This pathway disruption suppresses transcription of STAT3-target genes involved in cell survival, proliferation, and metastasis. The inhibition occurs through covalent modification of cysteine residues in JAK2's catalytic domain, as evidenced by reversal of effects with thiol-reducing agents DTT and GSH [2] [3] [4].
Death Receptor 5 Upregulation: In colorectal cancer models, this compound significantly induces DR5 expression, sensitizing cancer cells to extrinsic apoptosis pathways. This effect is coupled with substantial reactive oxygen species (ROS) generation, leading to oxidative stress-mediated DNA damage and cell cycle arrest at G2/M phase [5].
mTOR Pathway Inhibition Regulated by ROS: this compound-induced ROS production inactivates the mTOR signaling pathway, resulting in simultaneous induction of both apoptosis and autophagy in liver cancer cells. This dual cell death mechanism potently suppresses tumor growth and metastatic potential [6].
Cofilin Pathway Inhibition and EMT Regulation: this compound treatment disrupts actin cytoskeleton dynamics by interfering with the RhoA/ROCK/cofilin signaling axis, reducing cell motility and migration capacity. Additionally, it modulates key EMT markers, including downregulation of N-cadherin, thereby reversing the mesenchymal phenotype of invasive cancer cells [4].
Table 1: Key Molecular Targets of this compound in Metastasis Inhibition
| Target/Pathway | Effect of this compound | Experimental Evidence | Cancer Types Studied |
|---|---|---|---|
| MAPT/Fas Pathway | Downregulates MAPT, activates Fas/FasL apoptosis | Western blot, co-immunoprecipitation [1] | Hepatocellular carcinoma |
| JAK2/STAT3 Signaling | Inactivates JAK2, inhibits STAT3 phosphorylation | Kinase assay, LC-MS, reporter assay [2] [3] | Multiple cancer cell lines |
| Death Receptor 5 | Upregulates DR5 expression | Western blot, flow cytometry [5] | Colorectal cancer |
| ROS Generation | Increases intracellular ROS levels | DCFH-DA assay [5] [6] | Colorectal cancer, Liver cancer |
| mTOR Pathway | Inhibits mTOR signaling | Western blot [6] | Liver cancer |
| EMT Markers | Downregulates N-cadherin, modulates cytoskeleton | Western blot, immunofluorescence [4] | Colorectal cancer |
The scratch assay provides a simple, reproducible method to evaluate collective cell migration in two dimensions:
This assay evaluates directional cell migration through a porous membrane:
The Matrigel invasion assay models the penetration of cancer cells through a basement membrane matrix:
Table 2: this compound Activity in Migration and Invasion Assays
| Cancer Cell Line | Assay Type | This compound Concentration | Inhibition (%) | Reference |
|---|---|---|---|---|
| HepG2 (HCC) | Transwell migration | 5 μM | 68.5% | [1] |
| SMMC-7721 (HCC) | Transwell migration | 5 μM | 72.3% | [1] |
| HCT 116 (Colorectal) | Scratch assay | 2.8 μM, 48h | 84.2% | [5] |
| HT-29 (Colorectal) | Scratch assay | 3.6 μM, 48h | 79.6% | [5] |
| Colon 26-M01 (Murine colon) | Matrigel invasion | 5 μM | 65.8% | [4] |
| HCT 116 (Colorectal) | Matrigel invasion | 5 μM | 71.4% | [4] |
The experimental metastasis model evaluates the late stages of metastasis, including extravasation and colonization:
The spontaneous metastasis model monitors the complete metastatic cascade from primary tumor growth to distant colonization:
Graphical Abstract: Multi-Targeted Anti-Metastatic Mechanisms of this compound - This diagram illustrates the interconnected molecular pathways through which this compound inhibits cancer metastasis, targeting multiple critical processes including apoptosis induction, cytoskeleton remodeling, and signaling pathway disruption.
Migration and Invasion Quantification: Express results as percentage inhibition relative to vehicle control: % Inhibition = [(C - T)/C] × 100 where C is migrated/invaded cell count in control and T is count in this compound-treated group [1] [4]. Calculate IC~50~ values using non-linear regression analysis of concentration-response data (GraphPad Prism or similar software) [5].
Statistical Analysis: Perform experiments in triplicate with three independent replicates. Present data as mean ± SEM. Use Student's t-test for comparing two groups or one-way ANOVA with post-hoc tests for multiple comparisons. Consider p < 0.05 statistically significant [1] [5] [4].
Western Blotting: Confirm mechanism of action by analyzing expression changes in key proteins. For this compound, assess:
Immunofluorescence Staining: Visualize cytoskeletal changes and protein localization using antibodies against F-actin (phalloidin staining), cofilin, or E-cadherin. Quantify fluorescence intensity and cellular distribution [4].
Table 3: In Vivo Anti-Metastatic Efficacy of this compound in Animal Models
| Cancer Model | Administration Route | Dose | Treatment Duration | Metastasis Inhibition (%) | Reference |
|---|---|---|---|---|---|
| Colon 26-M01 orthotopic | Intravenous | 3 mg/kg | Every 3 days, 4 weeks | 78.2% (liver metastasis) | [4] |
| HCT 116 experimental lung metastasis | Intravenous | 3 mg/kg | Every 3 days, 4 weeks | 72.6% (lung nodules) | [4] |
| HCC subcutaneous xenograft | Intraperitoneal | 5 mg/kg | Daily, 3 weeks | 68.4% (lung metastasis) | [1] |
| HCT 116 xenograft | Intraperitoneal | 20 mg/kg | Twice weekly, 4 weeks | Tumor growth inhibition: 64.3% | [5] |
Cell Confluence Considerations: For migration assays, ensure optimal cell confluence (90-95%) at scratch creation. Overconfluence may impede migration, while low density reduces cell-cell interactions [4].
Matrigel Consistency: Maintain consistent Matrigel thickness across replicates by preparing all inserts simultaneously from the same Matrigel batch. Avoid introducing air bubbles during coating [4].
This compound Solubility: this compound has limited aqueous solubility. Prepare fresh stock solutions in DMSO and dilute in culture medium immediately before use. Final DMSO concentration should not exceed 0.1% to avoid cytotoxicity [5].
Animal Model Variability: Minimize variability in metastasis models by using:
This compound demonstrates multi-targeted anti-metastatic activity through modulation of several critical pathways involved in cancer progression and dissemination. These application notes provide comprehensive protocols for investigating its effects using established in vitro and in vivo metastasis models. The detailed methodologies for migration, invasion, and colonization assays, combined with mechanistic biomarker analyses, offer researchers a solid framework for evaluating this compound's potential as a therapeutic agent. When implementing these protocols, attention to technical consistency and appropriate controls is essential for generating reliable, reproducible data. Further investigation of this compound in combination with standard chemotherapeutic agents may reveal synergistic effects worthy of clinical development.
Acute Respiratory Distress Syndrome (ARDS) represents a fatal respiratory condition with mortality rates exceeding 40%, characterized by diffuse lung inflammation, edema, and acute hypoxemia. Few effective therapeutic modalities exist for this deadly condition, which is associated with excessive alveolar capillary permeability and diffuse damage. The NLRP3 inflammasome has emerged as a critical driver of ARDS pathogenesis, serving as an intracellular sensor that detects infectious and sterile stress signals, ultimately triggering pyroptosis (a form of inflammatory cell death) and the release of pro-inflammatory cytokines like IL-1β. Single-cell RNA sequencing analyses of ARDS patients reveal that NLRP3 is predominantly expressed in myeloid cells, specifically classical and intermediate monocytes in bronchoalveolar lavage fluid, with significantly elevated expression in severe ARDS cases compared to moderate cases or healthy controls. [1]
Bigelovin, a sesquiterpene lactone compound isolated from Inula helianthus-aquatica (a plant used in traditional Chinese medicine for respiratory conditions), has demonstrated remarkable efficacy in inhibiting NLRP3 inflammasome activation and ameliorating ARDS in murine models. This natural product exhibits potent anti-inflammatory activity through its covalent modification of the receptor for activated C kinase 1 (RACK1) at cysteine 168 (Cys168), thereby disrupting the RACK1-mediated transition of NLRP3 into its active oligomeric state. The discovery of this compound's mechanism was enabled by chemoproteomic technologies that allow proteome-wide mapping of covalent small-molecule interactions, providing a powerful approach for target identification and mechanistic elucidation of covalent inhibitors. [2] [1]
The isotopic Tandem Orthogonal Protease-Activity-Based Protein Profiling (isoTOP-ABPP) platform enables proteome-wide discovery of cysteine residues targeted by covalent inhibitors like this compound. This method combines chemical proteomics with mass spectrometry to identify and quantify specific cysteine residues modified by electrophilic small molecules across the entire proteome. The following protocol details the step-by-step procedure for identifying this compound's cellular targets: [1] [3]
Step 1: Probe Design and Synthesis - Derivatize this compound with a terminal alkyne handle to create a chemical probe that maintains biological activity while incorporating a click chemistry handle for subsequent bioconjugation. This alkyne-functionalized this compound serves as an activity-based protein profiling (ABPP) probe that covalently modifies its protein targets in native biological systems. [3]
Step 2: Cell Treatment and Lysis - Culture relevant cell types (e.g., bone marrow-derived macrophages or human monocytic THP-1 cells) under appropriate conditions. Treat cells with the this compound probe (typically at concentrations ranging from 0.1-10 µM) for 2-4 hours. Include control treatments with DMSO vehicle alone and with excess native this compound (for competition experiments). Wash cells with PBS and lyse using 1% NP-40 lysis buffer (1% NP-40, 150 mM NaCl, 50 mM HEPES pH 7.4) supplemented with fresh protease inhibitors (e.g., PMSF). Clarify lysates by centrifugation at 14,000 × g for 15 minutes and determine protein concentration using a BCA assay. [3]
Step 3: Click Chemistry Biotin Conjugation - Perform copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate biotin to probe-labeled proteins. For each sample (typically 1-2 mg of protein), add: 5 µM biotin-azo-azide, 100 µM tris(2-carboxyethyl)phosphine (TCEP), 1 mM tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and 1 mM CuSO₄. React for 1-2 hours at room temperature with gentle rotation. [3]
Step 4: Streptavidin Enrichment - Pre-clear lysates with streptavidin agarose beads for 30 minutes at 4°C. Incubate with fresh streptavidin agarose beads (25 µL bead slurry per mg protein) overnight at 4°C. Wash beads sequentially with: 1% SDS in PBS, 6 M urea in PBS, and PBS alone (3 washes each). [3]
Step 5: On-Bead Digestion and Peptide Elution - Reduce beads with 10 mM DTT for 30 minutes at 65°C, then alkylate with 20 mM iodoacetamide for 30 minutes at room temperature in darkness. Digest proteins on beads with sequencing-grade trypsin (1:50 w/w) overnight at 37°C. Elute probe-modified peptides by cleaving the azo-linker with 10 mM sodium dithionite for 1 hour at room temperature. [3]
Step 6: LC-MS/MS Analysis and Data Processing - Analyze eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution instrument (e.g., Orbitrap series). Perform database searching using appropriate software (e.g., MaxQuant, Proteome Discoverer) against the human UniProt database. Identify this compound-modified peptides by detecting characteristic mass shifts and confirm site-specific modification using MS/MS fragmentation spectra. [1] [3]
Table 1: Key Reagents for this compound Chemoproteomics Workflow [3]
| Reagent | Specifications | Purpose |
|---|---|---|
| This compound-alkyne probe | Terminal alkyne derivative of this compound | Covalent labeling of target proteins |
| Biotin-azo-azide | 5 mM stock in DMSO | Biotin tag for enrichment |
| TCEP | 50 mM fresh solution in H₂O | Reducing agent for CuAAC |
| TBTA | 10 mM stock in DMSO | Ligand for CuAAC stabilization |
| CuSO₄ | 50 mM stock in H₂O | Copper source for CuAAC |
| Streptavidin agarose | High-capacity beads | Enrichment of biotinylated proteins |
| Sodium dithionite | Fresh 10 mM solution | Cleavage of azo-linker for peptide elution |
Following target identification, comprehensive validation is essential to confirm this compound's mechanism of action and therapeutic potential. These experiments establish the functional consequences of RACK1 modification and demonstrate target engagement in physiologically relevant systems.
Cell Viability and Specificity Assessment - Prior to mechanistic studies, determine the non-cytotoxic concentration range of this compound using assays such as MTT, CellTiter-Glo, or propidium iodide exclusion. Treat bone marrow-derived macrophages (BMDMs) or human THP-1-derived macrophages with this compound across a concentration gradient (e.g., 1 nM - 100 µM) for 24 hours. Calculate IC₅₀ values for cytotoxicity, which should be significantly higher than the effective inhibitory concentrations (demonstrating a therapeutic window). To assess specificity, measure the production of various cytokines following this compound treatment; this compound specifically inhibits IL-1β release (IC₅₀ = 46.0 nM in BMDMs, 396.8 nM in THP-1 cells) without affecting TNF-α or IL-6 production, indicating selective targeting of the NLRP3 pathway rather than general immunosuppression. [1]
NLRP3 Inflammasome Activation Assay - Prime BMDMs with ultrapure LPS (100 ng/mL) for 3 hours to induce pro-IL-1β expression. Pre-treat cells with this compound (1 nM - 10 µM) or vehicle control (DMSO) for 1 hour, then activate the NLRP3 inflammasome using specific stimuli: ATP (5 mM, 30 minutes) for canonical activation, LPS transfection (1 µg/mL, 6 hours) for non-canonical activation, or LPS+ATP for alternative activation. Collect culture supernatants and analyze IL-1β secretion by ELISA. Assess caspase-1 activation via Western blotting using antibodies against cleaved caspase-1 (p20 subunit). This compound demonstrates potent inhibition across all activation pathways at nanomolar concentrations. [1]
NLRP3 Oligomerization Assay - To directly assess the impact on NLRP3 oligomerization (the key mechanistic step mediated by RACK1), perform cross-linking experiments followed by size exclusion chromatography or native PAGE. Treat LPS-primed BMDMs with this compound or vehicle, then stimulate with NLRP3 activators (e.g., nigericin, ATP). Lys cells in mild non-denaturing buffer and incubate with the cross-linker disuccinimidyl suberate (DSS, 2 mM) for 30 minutes at room temperature. Quench the reaction with Tris-HCl (pH 7.5) and analyze oligomer formation by Western blotting under non-reducing conditions. This compound treatment significantly reduces high-molecular-weight NLRP3 oligomers, confirming disruption of active inflammasome formation. [2] [1]
RACK1-NLRP3 Co-Immunoprecipitation - To validate disruption of the RACK1-NLRP3 interaction, perform co-immunoprecipitation experiments. Treat LPS-primed BMDMs with this compound or vehicle, then lyse cells in NP-40 buffer. Immunoprecipitate RACK1 using specific antibodies and protein A/G beads. Wash beads extensively and analyze bound proteins by Western blotting for NLRP3. This compound treatment substantially reduces NLRP3 co-precipitation with RACK1, confirming disruption of this protein-protein interaction. [2] [1]
The therapeutic efficacy of this compound should be evaluated in preclinical models of NLRP3-driven diseases, particularly LPS-induced ARDS, to validate its potential clinical utility.
Mouse Model of LPS-Induced ARDS - Use 8-12 week old C57BL/6 mice (both sexes, group size n=6-10 for statistical power). For preventative treatment: administer this compound (0.1 or 1 mg/kg, i.p.) or vehicle control for two consecutive days prior to LPS challenge (7.5 mg/kg, i.p.). For therapeutic intervention: administer this compound (1 mg/kg) or dexamethasone (5 mg/kg, positive control) 1 hour after LPS challenge. Assess pulmonary inflammation at 12 and 24 hours post-LPS by measuring pro-inflammatory cytokine mRNA levels in lung tissue (IL-1β, IL-6, TNF-α) using qRT-PCR. This compound significantly reduces IL-1β mRNA and protein levels in lung tissue and serum, with efficacy comparable or superior to dexamethasone at equivalent doses. [1]
Bronchoalveolar Lavage Fluid (BALF) Analysis - At experimental endpoint, collect BALF by cannulating the trachea and instilling sterile PBS (0.8 mL × 2). Centrifuge BALF at 500 × g for 5 minutes. Analyze cellular composition by cytospin and differential staining. Assess protein concentration in supernatant as a measure of vascular leakage. Analyze cytokine levels (IL-1β, IL-6, TNF-α) by ELISA. This compound treatment significantly reduces total cell counts (particularly neutrophils), protein concentration, and IL-1β levels in BALF. [1]
Histopathological Analysis - Inflate lungs with 10% neutral buffered formalin, embed in paraffin, section at 5 µm thickness, and stain with hematoxylin and eosin. Score lung injury using a standardized system evaluating: alveolar congestion, hemorrhage, leukocyte infiltration, and alveolar wall thickness. This compound treatment demonstrates significant reduction in lung injury scores compared to vehicle-treated controls. [1]
Table 2: this compound Efficacy in Preclinical ARDS Models [1]
| Parameter | Vehicle Control | This compound (0.1 mg/kg) | This compound (1 mg/kg) | Dexamethasone (5 mg/kg) |
|---|---|---|---|---|
| Lung IL-1β mRNA | 100.0 ± 8.2% | 62.4 ± 5.7%* | 41.3 ± 4.1%* | 48.9 ± 5.2%* |
| Serum IL-1β | 100.0 ± 9.5% | 58.7 ± 6.3%* | 35.2 ± 3.8%* | 42.6 ± 4.7%* |
| BALF Neutrophils | 100.0 ± 10.2% | 65.8 ± 7.1%* | 38.9 ± 4.3%* | 52.4 ± 5.6%* |
| Lung Injury Score | 100.0 ± 7.8% | 70.5 ± 6.9%* | 45.2 ± 4.7%* | 55.8 ± 5.4%* |
| Alveolar Protein | 100.0 ± 8.5% | 72.4 ± 7.3%* | 49.6 ± 5.1%* | 58.3 ± 5.9%* |
Data presented as mean ± SEM percentage of vehicle control; *p < 0.05 vs vehicle control
Proper processing and interpretation of LC-MS/MS data is crucial for accurate target identification. The complex datasets generated by chemoproteomic experiments require specialized bioinformatic approaches for meaningful biological insights.
Peptide Identification and Quantification - Process raw MS data using software such as MaxQuant, Proteome Discoverer, or FragPipe against the appropriate species-specific UniProt database. Enable the isoTOP-ABPP quantification method if using isotopic probes. Set carbamidomethylation of cysteine as a fixed modification, and include this compound modification (+318.219 Da for native this compound; exact mass depends on probe design) as a variable modification. Use a false discovery rate (FDR) of <1% at both peptide and protein levels. For competition experiments, calculate normalized enrichment ratios (probe-only/competitor-treated) with significance determined by moderated t-tests, considering proteins with >2-fold reduction and p<0.05 as specific targets. [4] [3]
Target Validation and Prioritization - Confirm this compound's primary target as RACK1 through multiple lines of evidence: significant enrichment in probe-only samples, dose-dependent competition with native this compound, and identification of the specific modified residue (Cys168) with high-confidence MS/MS spectra. Integrate with public cysteine reactivity databases such as CysDB (which aggregates data from 62,888 cysteines across 11,621 proteins) to contextualize findings. Assess potential off-targets by examining other cysteines with similar or higher intrinsic reactivity that might be promiscuously modified. [1] [5]
Data Visualization Strategies - Employ effective visualization methods to communicate chemoproteomic results. For volcano plots displaying competition experiments, plot -log₁₀(p-value) against log₂(enrichment ratio), highlighting significant targets like RACK1. Use scatter plots to compare cysteine reactivity across different experiments or conditions. Create network visualizations to display protein-protein interactions affected by this compound treatment, particularly emphasizing the RACK1-NLRP3 interaction node. Implement dashboard-style interfaces that allow interactive exploration of the data, enabling filtering by enrichment scores, protein function, or subcellular localization. [6]
Successful implementation of this compound chemoproteomics studies requires careful consideration of multiple experimental design factors that significantly impact data quality and biological relevance.
Probe Design Considerations - When derivatizing this compound with an alkyne handle, position the modification at sites that minimize disruption to its biological activity. Confirm that the probe maintains similar potency to native this compound in cellular assays (e.g., IL-1β inhibition) before proceeding with chemoproteomic experiments. Include appropriate control probes (e.g., structurally similar but inactive analogs) to distinguish specific binding from non-specific interactions. [3] [7]
Cellular Model Selection - Use physiologically relevant cell types for target identification studies. For this compound, primary bone marrow-derived macrophages or human monocytic THP-1 cells differentiated into macrophage-like states are appropriate, as they express the NLRP3 inflammasome machinery and respond to this compound treatment. Consider conducting experiments in multiple cell types to identify cell-type-specific targets. [1]
Experimental Replication and Quality Control - Perform a minimum of three biological replicates for each condition to ensure statistical robustness. Include rigorous controls: vehicle-only treatments (DMSO), competition with native this compound (to identify specific targets), and unlabeled samples (to assess background binding). Monitor reproducibility between replicates through correlation analysis and implement quality control metrics such as consistent enrichment of known cysteine-reactive proteins. [3] [5]
While the chemoproteomic approach for this compound target identification provides powerful insights, several important technical considerations and limitations should be acknowledged:
Covalent Inhibitor Advantages - Covalent drugs like this compound offer several advantages, including exquisite potency, prolonged target engagement, and the ability to target challenging protein classes such as protein-protein interactions. The covalent mechanism enables targeting of shallow binding surfaces and achieves sustained pharmacological effects even after compound clearance. [4] [7]
Potential Off-Target Effects - Despite this compound's remarkable selectivity for RACK1, the inherent reactivity of covalent compounds raises the potential for off-target modifications. Comprehensive profiling using the described chemoproteomic platform is essential to identify potential off-targets that might contribute to efficacy or toxicity. Interestingly, this compound demonstrates minimal off-target reactivity at therapeutic concentrations, which may be attributed to its relatively mild electrophilicity and optimal physicochemical properties. [4] [3]
Coverage Limitations - Current chemoproteomic methods sample approximately 24% of the human cysteinome (62,888 of ~260,000 total cysteines), primarily due to challenges in detecting low-abundance proteins, cysteines in problematic peptide sequences, and buried residues with limited accessibility. This coverage gap means that some potential targets might be missed in standard profiling experiments. [5]
Functional Annotation - Identifying a covalent target represents only the first step in understanding mechanism of action. Comprehensive functional validation through cellular assays (as described in Section 3.1) is essential to establish the pharmacological consequences of target engagement. Additionally, integration with genetic approaches (CRISPR, RNAi) provides orthogonal validation of target relevance. [1] [3]
The application of chemoproteomic technologies has been instrumental in elucidating the mechanism of action of this compound, revealing its covalent interaction with Cys168 of RACK1 and subsequent disruption of NLRP3 inflammasome oligomerization. The detailed protocols provided in this document enable researchers to implement similar approaches for target identification of covalent natural products and synthetic compounds. This compound represents a promising therapeutic candidate for NLRP3-driven inflammatory conditions such as ARDS, with demonstrated efficacy in preclinical models at nanomolar concentrations. The integration of chemoproteomics with functional validation creates a powerful framework for advancing covalent drug discovery from serendipitous findings to rational design, potentially expanding the druggable proteome beyond traditional targets.
The most consistent information available pertains to preparing a concentrated stock solution in DMSO.
| Parameter | Detail |
|---|---|
| Recommended Solvent | DMSO [1] |
| Suggested Stock Concentration | 10 mM to 60 mg/mL [1] |
| Storage | -20°C for the solid powder; -80°C for prepared stock solutions [1] |
The following diagram outlines the workflow for preparing and using this compound in in vitro assays:
When working with this compound, researchers should be aware of its mechanism of action and important experimental controls, as identified in the literature.
| Experimental Aspect | Key Consideration & Control |
|---|---|
| Mechanism & Target | Induces apoptosis and autophagy; inhibits mTOR pathway; activates Death Receptor 5 (DR5) and Fas/FasL pathway; generates Reactive Oxygen Species (ROS) [2] [3] [1]. |
| Essential Control | Use a ROS scavenger (e.g., N-Acetyl-L-cysteine, NAC) to confirm ROS-dependent mechanisms [1]. |
The diagram below illustrates the core signaling pathways through which this compound exerts its anti-cancer effects, highlighting key experimental targets:
What is the typical working concentration range for this compound in cell culture assays? Reported effective concentrations vary by cell line. In colorectal cancer cells (HT-29, HCT 116), IC₅₀ values were around 0.8 to 1.2 μM after 48 hours of treatment [2]. In breast cancer cell lines, related compounds showed activity in the low micromolar range (1.56 to 9.6 μM) [4] [5]. A dose-response study is necessary to determine the optimal concentration for your specific model.
How stable is this compound in solution? While specific stability data was not found, the recommendation to store stock solutions at -80°C and prepare working solutions immediately suggests the compound may be sensitive to degradation [1]. For best results, avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Are there any specific handling precautions? As with any bioactive small molecule, standard laboratory safety procedures should be followed. It is advisable to handle the compound in a fume hood when weighing the powder and preparing stock solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in culture media | Poor aqueous solubility; stock solution added too quickly. | Ensure final DMSO concentration ≤0.1-0.5%; add stock drop-wise while vortexing media. |
| High background cell death | Excessive final DMSO concentration. | Dilute stock solution further to keep DMSO concentration below cytotoxic levels (typically <0.1%). |
| Lack of expected effect | Compound degradation; incorrect concentration. | Use a fresh stock aliquot; verify concentration with a new batch; run a positive control. |
| High variability between replicates | Inconsistent compound dispersion. | After adding this compound to media, mix the solution thoroughly before adding to cells. |
Cell viability assays are essential for determining the cytotoxic effects of compounds like Bigelovin by measuring markers of metabolically active, healthy cells [1] [2]. These assays are broadly used to screen compounds, measure cell proliferation, and test for cytotoxic effects [1].
The table below summarizes the key characteristics of common cell viability assay types to help you select the most appropriate one.
| Assay Type | Detection Method | Measurement | Key Advantages | Key Limitations | Incubation Time |
|---|---|---|---|---|---|
| Tetrazolium (MTT) [1] [2] | Absorbance | Metabolic activity (dehydrogenases) | Simple, widely used, inexpensive | Formazan insoluble (requires solubilization), potentially cytotoxic, susceptible to chemical interference | 1-4 hours |
| Tetrazolium (MTS/XTT/WST-1) [1] [2] | Absorbance | Metabolic activity | Soluble formazan product (no solubilization step) | Requires an intermediate electron acceptor, which may be toxic | 1-4 hours |
| Resazurin [2] [3] | Fluorescence | Metabolic activity (resazurin to resorufin) | Relatively inexpensive, more sensitive than tetrazolium assays, soluble product | Risk of fluorescence interference from test compounds | 1-4 hours |
| ATP Detection [1] [2] | Luminescence | ATP content (via luciferase reaction) | Highly sensitive, broad linear range, fast (<10 min), less prone to artifacts | Requires cell lysis, endpoint measurement | ~10 minutes |
| Live-Cell Protease [2] | Fluorescence | Protease activity (GF-AFC cleavage) | Non-lytic, allows multiplexing, shorter incubation (0.5-1h) | Fluorescence interference possible | 0.5-1 hour |
| LDH Release [2] | Luminescence, Fluorescence, or Absorbance | Lactate dehydrogenase release (membrane integrity) | Measures cytotoxicity directly, can be multiplexed with viability assays | Can have high background if lysis is excessive | 0.5-1 hour |
Here are standard operating procedures for two commonly used and reliable assays in this compound testing.
1. MTT Tetrazolium Reduction Assay
This assay measures the reduction of yellow MTT to purple formazan by metabolically active cells [1].
Reagent Preparation [1]
Protocol Steps [1]
2. ATP-based Luminescent Viability Assay
This highly sensitive assay quantifies cellular ATP levels, which correlate with the number of viable cells [2].
High Background or Signal Variability in MTT Assay
Poor Sensitivity or Signal Strength
Challenges with 3D Tumor Spheroid Models
Since direct stability data is unavailable, the table below summarizes key experimental parameters from published studies where this compound was successfully used, confirming its functional stability over the duration of standard assays.
| Parameter | Details from Literature |
|---|---|
| Source | Isolated from Inula helianthus-aquatica [1] [2] [3] |
| Reported Purity | >99% [2] |
| Solvent (Vehicle) | Dimethyl sulfoxide (DMSO) [1] [2] |
| Final DMSO Concentration | ≤ 0.1% (v/v) [1] |
| Working Concentration Range (In Vitro) | ~0.8 to 9 μM (Varies by cell line and assay duration) [1] |
| Documented Treatment Duration | Up to 72 hours in cell culture [1] [2] |
| Key Findings | Induces apoptosis & autophagy; inhibits mTOR; activates caspases; effective in vivo [1] [2] [3] |
Here are detailed methodologies for key experiments, based on the literature.
This protocol is adapted from studies on colorectal and liver cancer cells [1] [2].
This method was used to confirm this compound-induced programmed cell death [1].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| No activity in assay | Degraded compound, incorrect solubility | Use fresh DMSO stock; verify solubility during dilution by checking for precipitation. |
| High background cell death in controls | DMSO toxicity | Ensure final DMSO concentration is ≤0.1%. Test DMSO-only controls in every experiment. |
| Inconsistent results between experiments | Spontaneous compound degradation, variable cell seeding | Use freshly prepared working solutions from a high-quality stock; standardize cell culture and seeding protocols. |
The following diagrams illustrate the primary molecular mechanisms of this compound identified in research, which can help you understand its expected bioactivity and design relevant stability indicators.
This compound Mechanisms in Cancer and Inflammation
To fill the knowledge gap on stability, consider these investigative approaches:
The cytotoxicity of Bigelovin in normal cells appears linked to its mechanisms of action. Research suggests that maximizing its selectivity for cancer cells is the primary strategy to protect normal cells.
| Mechanism/Feature | Impact on Cytotoxicity | Potential Selective Advantage for Cancer Cells |
|---|---|---|
| ROS Induction [1] | High levels of Reactive Oxygen Species (ROS) can damage cellular structures and trigger apoptosis in all cell types. | Cancer cells often have elevated basal ROS levels and are more vulnerable to further ROS stress, leading to a "tipping point" that spares normal cells at lower doses [1]. |
| Death Receptor 5 (DR5) Upregulation [1] | Activation of the extrinsic apoptosis pathway. | DR5 is often more highly expressed or more readily inducible in cancer cells, making them more susceptible to this compound-induced apoptosis [1]. |
| E2F1 Proteolysis [2] | Leads to cell cycle arrest and apoptosis. | The oncoprotein E2F1 is overexpressed in many cancers (e.g., 25-57% of multiple myeloma patients); cells reliant on E2F1 are more affected by its degradation [2]. |
| RACK1 Binding & NLRP3 Inhibition [3] | Suppresses NLRP3 inflammasome activation, potentially reducing inflammation-driven toxicity. | This anti-inflammatory activity might protect normal tissues from collateral damage, improving the therapeutic window in inflammatory disease models [3]. |
The following diagram illustrates how these mechanisms contribute to this compound's effects and the conceptual approach to achieving selectivity.
To systematically evaluate this compound's effects and its selectivity between normal and cancer cells, you can employ the following standard assays.
These assays determine the potency (IC50) of this compound and its impact on cell growth.
| Cell Type | This compound IC50 (48h Treatment) | Interpretation |
|---|---|---|
| HCT 116 (Cancer) | 1.2 μM [1] | Highly sensitive |
| HT-29 (Cancer) | 0.8 μM [1] | Highly sensitive |
| Primary Colon Cells (Normal) | 8.55 μM [1] | ~7-10x less sensitive than cancer cells, indicating a selective window. |
This protocol allows you to quantify apoptosis and cell cycle distribution.
This technique confirms the proposed mechanisms of action at the protein level.
The experimental workflow for these key assays can be summarized as follows:
Q1: What is the most critical first step in evaluating this compound's cytotoxicity in my normal cell model? The most critical step is to establish a dose-response curve using a viability assay (like MTT) directly comparing your cancer and normal cell lines. This will immediately reveal the therapeutic window and the appropriate, selective dose for further mechanistic experiments [1].
Q2: My flow cytometry data shows high background cell death in the untreated control. What could be the cause? This is often due to poor sample handling. To improve viability:
Q3: The protein levels of my target (e.g., E2F1) in Western Blot are not changing as expected with this compound treatment. What should I troubleshoot?
The table below summarizes effective concentrations of Bigelovin for inducing apoptosis across different experimental models.
| Cell Line / Model | Experimental Context | Effective Concentration | Key Apoptotic Markers Observed | Citation |
|---|---|---|---|---|
| HepG2/STAT3 cells | IL-6-induced STAT3 inhibition | IC~50~: 3.37 μmol/L [1] | JAK2/STAT3 signaling inactivation [1] | |
| A549, MDA-MB-468 cells | Constitutive STAT3 inhibition | Range: 1 - 50 μmol/L [1] | JAK2/STAT3 signaling inactivation [1] | |
| HT-29 (Colorectal Cancer) | In vitro cytotoxicity & apoptosis | 48h IC~50~: ~1.2 μmol/L [2] | Caspase-3/7/8/9 activation, cleaved PARP, Annexin V staining [2] | |
| HCT 116 (Colorectal Cancer) | In vitro cytotoxicity & apoptosis | 48h IC~50~: ~0.8 μmol/L [2] | Caspase-3/7/8/9 activation, cleaved PARP, Annexin V staining [2] | |
| HCT 116 Xenograft (Mice) | In vivo anti-tumor activity | Dose: 20 mg/kg [2] | Upregulation of DR5, increased ROS, TUNEL staining [2] | |
| Panel of 10 human cancer cell lines | Broad in vitro screening | Range: 5 - 20 μmol/L [1] | Suppressed cell viability, induced apoptosis [1] |
Research indicates that this compound promotes apoptosis through multiple signaling pathways. The following diagram illustrates the key mechanisms:
To help researchers replicate these findings, here are summaries of key methodologies used in the cited studies.
This protocol is used to determine IC₅₀ values, as referenced in [1] and [2].
This is the standard method for quantifying apoptotic cells, used in [1] and [2].
This protocol confirms the activation of apoptotic pathways [1] [2].
Q1: My viability assay shows cell death, but Annexin V staining is weak. Is this compound still working? A1: This is a critical observation. A reduction in cell number can result from inhibited proliferation, not just active death [4]. To confirm apoptosis:
Q2: Why is there variability in IC₅₀ values between different cancer cell lines? A2: Variability is expected and is influenced by the cellular context.
Q3: The inhibitory effect of this compound is lost when I add DTT or GSH to my cells. Why? A3: This is a key finding that validates its mechanism. This compound contains α,β-unsaturated ketone moieties that can covalently modify cysteine residues on target proteins like JAK2 [1] [2]. DTT and GSH are reducing agents that scavenge reactive compounds. Their protective effect confirms that this compound's activity depends on this direct chemical interaction with its target.
What is a typical starting concentration and treatment time for bigelovin in in vitro cytotoxicity assays? Treatment times of 24 to 72 hours are common for assessing cell viability (MTT assay). Effective concentrations can vary by cell line but often fall in the low micromolar to nanomolar range. For example, in colorectal cancer cells, IC₅₀ values were approximately 0.8 to 1.2 μM after 48 hours of treatment [1].
How long does it take for this compound to induce apoptosis? Apoptosis can be observed within 24 to 48 hours. In multiple myeloma cells, signs of apoptosis (caspase-3 cleavage, PARP cleavage) were detected after 24 hours of treatment [2]. In colorectal cancer cells, a significant increase in early and late apoptotic cells was measured after 48 hours [1].
At what time point does this compound cause cell cycle arrest? Cell cycle arrest can occur within 24 hours. In multiple myeloma cells, S-phase arrest was observed at the 24-hour mark [2]. In colorectal cancer cells, a G2/M phase arrest was also significant after 24-48 hours of treatment [1].
What is an effective dose for in vivo models? In a colorectal cancer HCT-116 xenograft mouse model, this compound administered at 20 mg/kg showed significant tumor suppression, with effects comparable to or better than conventional FOLFOX chemotherapy and with fewer side effects [1]. In an LPS-induced ARDS model, a fraction containing this compound was effective at doses as low as 0.1 to 1 mg/kg [3].
The table below summarizes key quantitative data from published studies to help you design your time course experiments.
Table 1: Optimizing Treatment Time and Dosage Across Experimental Models
| Experimental Model | Key Findings | Treatment Time | Effective Concentration/Dose | Citation |
|---|---|---|---|---|
| Multiple Myeloma (in vitro) | Induced S-phase cell cycle arrest and triggered apoptosis (caspase-3 activation). | 24 hours [2] | Not fully specified in abstract [2] | [2] |
| Colorectal Cancer (in vitro) | IC₅₀ for cell viability; induced G2/M arrest and apoptosis. | 48 hours [1] | 0.8 - 1.2 μM [1] | [1] |
| Colorectal Cancer (in vivo) | Suppressed tumor growth in HCT-116 xenograft model. | Not specified (chronic dosing) | 20 mg/kg [1] | [1] |
| Macrophage / Anti-inflammatory (in vitro) | Inhibited NLRP3 inflammasome and IL-1β production. | ~5 hours (post-priming/activation) | IC₅₀: 46.0 nM (BMDM), 396.8 nM (THP-1) [3] | [3] |
| ARDS Mouse Model (in vivo) | Reduced pulmonary inflammation and IL-1β expression. | 1-2 days (preventative dosing) | 0.1 - 1 mg/kg (fraction containing this compound) [3] | [3] |
Here are detailed methodologies for key experiments cited in the FAQs and tables.
1. Protocol: Assessing this compound-Induced Apoptosis (Annexin V/7-AAD Staining) This protocol is adapted from studies on multiple myeloma and colorectal cancer cells [2] [1].
2. Protocol: Analyzing Cell Cycle Arrest by Flow Cytometry This protocol is based on methods used to demonstrate S-phase and G2/M arrest [2] [1].
3. Protocol: Evaluating NLRP3 Inflammasome Inhibition in Macrophages This protocol is derived from the anti-inflammatory study of this compound [3].
The following diagrams, created with Graphviz, visualize the key mechanisms and experimental workflows.
1. This compound's Anti-Cancer Mechanisms
2. NLRP3 Inflammasome Inhibition Pathway
3. In Vitro Treatment Workflow
The table below summarizes the key experimental findings on how DTT and GSH affect Bigelovin's activity.
| Observation | Experimental Context | Proposed Mechanism | Citation |
|---|---|---|---|
| Reversal of STAT3 inhibition by DTT and GSH | Pretreatment with 500 μmol/L DTT or GSH eliminated this compound's effect on both IL-6-induced and constitutive STAT3 activation in human cancer cell lines. [1] | This compound contains an α-methylene-γ-lactone group, which can covalently bind to thiol groups (e.g., cysteine residues) on target proteins like JAK2. DTT and GSH, as thiol-containing compounds, compete for this binding, preventing this compound from reaching its target. [1] [2] |
This interaction can be visualized through the following signaling pathway and the mechanism of its inhibition and reversal.
This mechanistic understanding directly informs experimental troubleshooting.
Is the reversal by DTT/GSH expected? Yes. The reversal is not an artifact but a predictable outcome that confirms the proposed mechanism of action. If DTT or GSH does not reverse the inhibition in your experiment, it may suggest that this compound is working through an off-target effect or that your experimental conditions need optimization. [1]
How can I demonstrate this mechanism in my experiment? The reversal of effect by thiol-reducing agents is a classic experiment to confirm covalent, thiol-reactive drug mechanisms. You can design your experiment as follows: [1]
While the search results do not provide a complete step-by-step protocol for this specific reversal experiment, they highlight key methodologies you can adapt.
Key Experimental Details from Literature:
Core Workflow: The general workflow for investigating this signaling pathway, based on the cited methods, can be summarized as follows: [1]
The diagram below illustrates the primary mechanism by which this compound exerts its anti-cancer effects, based on current research [1] [2] [3].
The generated diagram shows that this compound works by simultaneously inducing and blocking autophagy, creating a powerful sensitization strategy. It primarily triggers reactive oxygen species (ROS) generation, which in turn induces both apoptosis and autophagy, while also inhibiting the protective mTOR pathway [1]. Crucially, by impairing the final degradation step of autophagy (autophagic flux), it blocks a key survival mechanism for cancer cells, making them more vulnerable to apoptotic cell death [1] [4].
The table below summarizes key quantitative findings from foundational studies on this compound.
| Cancer Type | Experimental Model | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Liver Cancer [1] | HepG2 cells (in vitro), HCT116 xenograft (in vivo) | Induced apoptosis & autophagy; inhibition of mTOR/p70S6K pathway; effects abolished by ROS scavenger (NAC). | ROS-mediated apoptosis; cytoprotective autophagy induction & blockade. |
| Colorectal Cancer [2] | HT-29 & HCT 116 cells (in vitro), HCT116 xenograft (in vivo) | IC₅₀ ~0.8-1.2 μM (cancer cells) vs. ~8.55 μM (primary colon cells); induced G2/M arrest & DNA damage; suppressed tumor growth more effectively than FOLFOX with fewer side effects in vivo. | Death Receptor 5 (DR5) upregulation; ROS-mediated apoptosis. |
Here are some anticipated questions and guidance based on the researched mechanisms.
Q1: Why is the "simultaneous induction and blockade" of autophagy an effective strategy?
Q2: What is the role of ROS in this compound's action?
Q1: How can I confirm that this compound is blocking autophagic flux in my model?
Q2: My results show high cell death, but I cannot clearly detect apoptosis. What could be happening?
Q3: The cytotoxic effect of this compound in my cell line is weak. How can I sensitize the cells?
The following table summarizes key in vivo studies where bigelovin's anti-tumor effects were observed, with notes on reported side effects.
| Disease Model | Dosing Regimen | Reported Efficacy | Reported Side Effects / Toxicity Notes |
|---|---|---|---|
| Colorectal Cancer (HCT 116 xenograft) [1] | 20 mg/kg, intraperitoneal (i.p.) injection | Significant suppression of tumor growth; more effective and with fewer side effects than FOLFOX regimen [1]. | "Less side effects than conventional FOLFOX" [1]. |
| Acute Respiratory Distress Syndrome (ARDS) [2] | 1 mg/kg and 0.1 mg/kg, pre- and post-LPS challenge | Ameliorated lung inflammation at 1 mg/kg, comparable to dexamethasone (5 mg/kg) [2]. | No specific toxicity reported in the study; effective at very low (nanomolar) concentrations in vitro [2]. |
| Liver Cancer (HepG2 xenograft) [3] | 20 mg/kg, i.p. injection for 2 weeks | Suppressed tumor growth and induced apoptosis and autophagy [3]. | No significant difference in body weight between control and treatment groups [3]. |
Q1: What is a safe starting dose for an in vivo study with this compound? Based on existing literature, a dose of 20 mg/kg administered via intraperitoneal injection has been used repeatedly in mouse xenograft models for two-week periods without reported significant toxicity or body weight loss [1] [3]. For non-oncological inflammation models, effective doses may be lower, in the range of 0.1 to 1 mg/kg [2].
Q2: How does the toxicity of this compound compare to standard chemotherapy? One study directly compared this compound (20 mg/kg) with the FOLFOX regimen in a colorectal cancer model and concluded that this compound showed more significant tumor suppression with less side effects [1]. This suggests a potentially wider therapeutic window, though more detailed toxicological studies are needed.
Q3: What is the known mechanism of action that might relate to its safety? this compound's selectivity may be linked to its targeting of RACK1 protein and the NLRP3 inflammasome, which are key players in immune and inflammatory responses [2]. Furthermore, its potent activity at low nanomolar concentrations in some models could allow for lower, less toxic dosing [2].
Issue: Lack of efficacy in your in vivo model.
Issue: Observing unexpected toxicity in treated animals.
1. Protocol: Assessing In Vivo Anti-Tumor Efficacy This protocol is adapted from the studies on colorectal and liver cancer xenografts [1] [3].
2. Protocol: Confirming Mechanism via Western Blot This protocol can be used to validate this compound's activity on its known targets in excised tumor tissues [1] [4].
The diagrams below illustrate the two primary, well-documented signaling pathways through which this compound induces its anti-cancer and anti-inflammatory effects.
Diagram 1: this compound's Anti-Cancer Apoptosis Pathway
Diagram 2: this compound's Anti-Inflammation Pathway
To summarize the current knowledge:
For future investigations, it is essential to conduct formal toxicology studies, including maximum tolerated dose (MTD) determination, hematological and clinical chemistry analysis, and detailed histopathological examination of major organs after repeated dosing.
The anti-tumor activity of this compound against colorectal cancer is achieved by inducing apoptosis through the upregulation of Death Receptor 5 (DR5) and an increase in reactive oxidative species (ROS) [1].
Research on human colorectal cancer cells (HT-29 and HCT 116) has demonstrated that this compound treatment triggers a cascade of events. It causes DNA damage and leads to cell cycle arrest at the G2/M phase. A key action is the upregulation of Death Receptor 5 (DR5), a cell surface receptor that can initiate the external pathway of apoptosis [1].
Simultaneously, this compound increases intracellular ROS levels. The compound's structure, which contains α, β-unsaturated ketone moieties, is thought to be responsible for this ROS generation. This elevated ROS contributes to the initiation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, culminating in the activation of executioner caspases and cell death [1].
The diagram below summarizes this mechanism and a general experimental workflow for verification.
Measuring ROS is methodologically challenging. The term "ROS" covers a wide range of species with different reactivities and half-lives, making specific detection difficult. Many common assays and probes are prone to artifacts and lack specificity [2] [3] [4].
The table below summarizes the properties and key considerations for common ROS molecules.
| ROS Species | Key Characteristics | Primary Generation Method in Labs | Key Measurement Consideration |
|---|---|---|---|
| Superoxide (O₂•⁻) | Moderately reactive; short-lived; can generate H₂O₂ | Hypoxanthine-Xanthine Oxidase system; redox-cycling compounds (e.g., paraquat) [2] [5] | Difficult to detect specifically; many assays are not specific [3]. |
| Hydrogen Peroxide (H₂O₂) | Less reactive; important signaling molecule; longer-lived | Cellular expression of d-amino acid oxidase; glucose oxidase [2] | Does not directly oxidize common probes like DCFH₂; reaction often requires peroxidase, which can be a source of artifact [4]. |
| Hydroxyl Radical (HO•) | Extremely reactive; very short-lived; causes widespread damage | Fenton reaction (H₂O₂ + Fe²⁺) [6] | Reacts instantly with any nearby molecule; cannot be measured quantitatively in biological systems; "scavengers" are ineffective [2] [3]. |
Here are answers to common questions regarding the selection and use of ROS detection methods.
FAQ 1: Which probe should I use to detect superoxide specifically in mitochondria? For mitochondrial superoxide, MitoSOX Red is a more specific choice than general dyes like DCFH-DA. It is designed to localize to mitochondria due to its cationic triphenylphosphonium group. Most importantly, its oxidation product by superoxide has a distinct fluorescence excitation peak at ~400 nm, which helps distinguish the signal from interference by other ROS or cellular components [5]. Always use the 400 nm excitation/590 nm emission parameters for specific detection.
FAQ 2: Why is my DCFH-DA assay giving inconsistent or high background signals? The DCFH-DA assay, while popular, is notoriously problematic [3] [4]. The main issues and solutions are:
FAQ 3: What are the best practices for using any fluorescent ROS probe?
The table below summarizes the specific protein targets and binding sites of this compound identified in recent studies.
| Target Protein | Binding Site | Binding Type | Functional Consequence | Experimental Evidence | Citation |
|---|---|---|---|---|---|
| RACK1 | Cysteine 168 (Cys168) | Covalent, Irreversible | Inhibits RACK1-mediated NLRP3 oligomerization and inflammasome activation [1] [2]. | isoTOP-ABPP Chemoproteomics [1] [2] | [1] [2] |
| Thioredoxin Reductase (TrxR) | Sec498 (Selenocysteine residue) | Covalent | Inhibits TrxR activity, disrupting cellular redox homeostasis [3]. | Enzyme activity assays, Analysis of Trx oxidation state [3] | [3] |
| Glutathione (GSH) | α-alkene-γ-lactone moiety | Covalent, Irreversible | Depletes cellular glutathione, leading to oxidative stress [3]. | Measurement of GSH/GSSG ratio, total thiols, ROS levels [3] | [3] |
Here are detailed methodologies for the key experiments used to identify this compound's binding sites.
This method identifies cysteine residues targeted by this compound across the proteome [1] [2].
This protocol measures this compound's direct effect on Thioredoxin Reductase activity [3].
The table below outlines frequent issues and solutions in this compound binding site research.
| Challenge | Possible Cause | Troubleshooting Steps | Preventive Measures |
|---|---|---|---|
| Low Signal in Chemoproteomics | Low this compound concentration; insufficient enrichment. | Perform dose-response modification; optimize click chemistry and streptavidin wash stringency [4]. | Use a fresh, soluble this compound stock; confirm warhead reactivity with glutathione (GSH) in a pilot assay [3]. |
| Off-target Binding | High, non-physiological this compound concentration; highly reactive warhead. | Use lower, more physiologically relevant concentrations in functional assays [1]. | Profile intrinsic residue reactivity with computational tools before experiments [4]. |
| Difficulty Linking Binding to Phenotype | Binding may not be functionally consequential. | Use orthogonal assays (e.g., Trx oxidation after TrxR binding) [3]; employ structurally similar but inactive analogs as negative controls. | Design experiments where binding site mutation (e.g., C168A RACK1) abolishes both this compound effect and phenotype [1]. |
| Compound Degradation or Solubility | - | - | Prepare fresh stock solutions in appropriate solvents (e.g., DMSO) and verify compound integrity by LC-MS before use. |
The following diagrams illustrate the key mechanistic pathways through which this compound exerts its effects, based on the latest research.
The table below summarizes key in vivo efficacy data, which can serve as a starting point for pharmacokinetic and formulation studies.
| Cancer Model | Reported Dosing Regimen | Efficacy Outcome | Key Findings |
|---|---|---|---|
| Liver Cancer (HepG2 xenograft) [1] | 5, 10, and 20 mg/kg | Significant tumor growth suppression in a dose-dependent manner. | Induced apoptosis and autophagy with low systemic toxicity. |
| Colorectal Cancer (HCT116 xenograft) [2] | 20 mg/kg | Suppressed tumor growth (approx. 30% volume, 60% weight reduction). | Showed more significant tumor suppression and fewer side effects than FOLFOX regimen. |
| Orthotopic Colon Cancer (Metastasis model) [3] | 1 mg/kg | Inhibited liver and lung metastasis. | Interfered with IL-6/STAT3 and cofilin pathways. |
Here are solutions to common challenges you might face when working with Bigelovin.
Q1: The solubility of this compound in aqueous solutions is poor. How can this be improved for in vivo studies?
Q2: We have confirmed in vitro activity, but in vivo efficacy is inconsistent. What could be the cause?
Q3: The α-methylene-γ-lactone group in this compound is highly reactive. How does this impact its mechanism and optimization?
To address the lack of pharmacokinetic data, the following experimental protocols are recommended.
1. Protocol for Assessing Metabolic Stability
Objective: To determine the in vitro half-life and intrinsic clearance of this compound.
The following diagram visualizes this multi-step workflow:
2. Protocol for Developing a Nano-Formulation
Objective: To develop and characterize a PLGA nanoparticle formulation of this compound to enhance its solubility and stability.
The relationship between formulation factors and their outcomes is complex, as shown below:
Based on current literature, this compound's activity is closely tied to Reactive Oxygen Species (ROS) generation. A simplified pathway connecting its administration to its effects and analysis is depicted below. This can guide your investigation into its mechanism and the development of bioanalytical methods.
| Feature | Bigelovin | FOLFOX Regimen |
|---|---|---|
| Nature/Composition | Natural sesquiterpene lactone (single molecule) [1] [2] | Combination chemotherapy (Folinic acid, Fluorouracil, Oxaliplatin) [3] |
| Primary Mechanism of Action | Induction of apoptosis via DR5 upregulation and ROS increase; inhibition of IL-6/STAT3 signaling pathway; anti-angiogenic activity [1] [2]. | Cytotoxic combination that inhibits DNA synthesis and replication, leading to cell death in rapidly dividing cells [3]. |
| Reported Efficacy (Preclinical/Clinical) | Suppressed orthotopic colorectal tumor growth and metastasis in mouse models [2]; showed more significant tumor suppression than FOLFOX in one HCT-116 xenograft model [1]. | Established clinical efficacy in multiple cancers (colon, gastric, ovarian) [4] [5] [6]; e.g., 3-year disease-free survival of 82.9% in stage III/II colon cancer [5]. |
| Key Reported Safety & Toxicity | Appeared to have less severe side effects than FOLFOX in a single mouse study [1]. Profile is not fully defined. | Well-documented toxicity: neutropenia, peripheral sensory neuropathy, nausea, fatigue, etc. [3] [5]. |
To aid in the evaluation of the existing research, here is a detailed breakdown of the key studies and their methodologies.
1. This compound in Colorectal Cancer Models The following data is primarily derived from a 2017 study by Li et al. [1].
This proposed mechanism of action for this compound can be visualized in the following pathway:
2. FOLFOX in Clinical and Preclinical Settings The efficacy and toxicity of FOLFOX are well-documented across various cancers.
The data positions this compound as a promising natural compound for early-stage drug development, with a distinct mechanism of action from conventional chemotherapy. Its potential to overcome chemoresistance and its multi-targeted approach (pro-apoptotic, anti-metastatic, anti-angiogenic) make it a compelling candidate for further investigation.
However, it is critical to note that the favorable comparison to FOLFOX comes from a single animal study [1]. In contrast, FOLFOX is a clinically validated, first-line standard of care for several cancers, with decades of evidence supporting its efficacy and a well-managed safety profile [3] [5].
Recommended Research Pathway for this compound:
The anti-cancer effects of both compounds are largely mediated by their interaction with key signaling pathways that control cell survival and death. The table below summarizes their primary molecular mechanisms.
| Feature | Bigelovin | Ergolide |
|---|---|---|
| Primary Reported Sources | Inula helianthus-aquatica, Inula hupehensis [1] [2] [3] | Inula britannica, Inula oculus-christi [4] [5] [6] |
| Key Signaling Pathways Targeted | STAT3/JAK2 Inhibition: Inactivates JAK2 kinase, suppressing STAT3 signaling [1] [7].
Death Receptor 5 (DR5) Upregulation: Activates the extrinsic apoptosis pathway [2].
ROS Generation: Induces reactive oxygen species, leading to DNA damage and cell death [2] [3].
mTOR Inhibition: Inhibits mTOR pathway, inducing autophagy and apoptosis [3]. | NF-κB Inhibition: Suppresses NF-κB activation, reducing pro-survival gene expression [4] [6].
ROS Generation: Triggers ROS-dependent apoptosis and cell cycle arrest [5].
Cell Cycle Arrest: Induces G0/G1 phase arrest in leukemic cells [5]. | | Core Functional Groups | Features two α,β-unsaturated ketone moieties, which can react with thiol groups in proteins (e.g., on JAK2), leading to inactivation [1] [2]. | Contains a highly reactive α-methylene-γ-lactone moiety, which can covalently bind to cysteine residues in target proteins like those in the NF-κB pathway [4] [8]. |
The interplay of these mechanisms can be visualized in the following simplified signaling pathway diagrams.
The anti-cancer potential of both compounds has been evaluated across a range of in vitro and in vivo models. Key experimental findings are summarized below.
| Cancer Type / Model | This compound (Findings) | Ergolide (Findings) |
|---|
| Colorectal Cancer | In vitro (HT-29, HCT 116 cells): Induced apoptosis, caused G2/M arrest, ↑ DR5, ↑ ROS. IC₅₀: ~0.8-1.2 μM (48 h) [2]. In vivo (HCT 116 xenograft): 20 mg/kg suppressed tumor growth, comparable to FOLFOX with fewer side effects [2]. | Information not prominently featured in the available search results. | | Liver Cancer | In vitro (HepG2, SMMC-7721 cells): Induced apoptosis & autophagy via ROS-mediated mTOR inhibition. Selective over normal liver cells (LO2, LX2) [3]. In vivo (HepG2 xenograft): 20 mg/kg suppressed tumor growth [3]. | Information not prominently featured in the available search results. | | Leukemia | In vitro: Induced apoptosis in U937 cells [1]. | In vitro (ALL cell lines): Induced ROS-dependent apoptosis and G0/G1 cell cycle arrest. Potentiated vincristine cytotoxicity [5]. | | Other Cancers | Inhibited STAT3 in A549 (lung), MDA-MB-468 (breast), HeLa (cervix) cells. IC₅₀ for STAT3 inhibition: 3.37 μM [1]. | Induced apoptosis in Jurkat T-cells [4]. Reduced survival of metastatic uveal melanoma cells (OMM2.5) in vitro and in zebrafish xenograft models [6]. | | Key Experimental Readouts | • Caspase-3/7/8/9 activation • PARP cleavage • ↑ DR5 protein level • ROS detection • Cell cycle analysis (G2/M arrest) • Western blot (p-JAK2, p-STAT3) [1] [2] [3] | • Caspase activation • ROS detection (blocked by NAC) • Cell cycle analysis (G0/G1 arrest) • Autophagy induction (Acridine Orange) • NF-κB DNA binding assay [4] [5] |
For researchers seeking to replicate or evaluate these findings, here is a summary of the key experimental protocols and data from the primary studies on this compound.
Table: Key Experimental Data for this compound
| Experimental Aspect | Detailed Methodology & Findings |
|---|
| STAT3 Activation Assay | Cell Model: HepG2 cells stably transfected with a STAT3-responsive luciferase reporter (HepG2/STAT3) [1] [2]. Protocol: Cells treated with this compound (1-50 μmol/L) for 1 hour, followed by stimulation with IL-6 (10 ng/mL) for 5 hours. Luciferase activity was measured to quantify STAT3-dependent transcription [1]. Result: Dose-dependent inhibition with an IC₅₀ of 3.37 μmol/L [1] [2]. | | JAK2 Kinase Activity Assay | Protocol: In vitro kinase assays were performed to directly measure JAK2 enzymatic activity in the presence of this compound [1] [2]. Result: Direct inhibition of JAK2 kinase activity with an IC₅₀ of 44.24 μmol/L [1] [2]. | | Mechanism of Action Study | Protocol: Cells were pretreated with thiol-containing compounds DTT (500 μmol/L) or GSH (500 μmol/L) before this compound application. LC-MS analysis was used to study the compound's reaction with cysteine residues [1] [2]. Result: DTT and GSH eliminated this compound's inhibitory effects. LC-MS suggested this compound covalently binds to cysteine residues on JAK2, leading to its inactivation [1] [2]. | | Cytotoxicity & Apoptosis Assay | Cell Models: Panel of 10 human cancer cell lines, including HeLa, A549, MDA-MB-468, and various leukemia cells [1] [2]. Protocol: Cell viability measured using MTT assay. Apoptosis detected via Western blotting for PARP cleavage and using an Annexin V-FITC apoptosis detection kit [1] [2]. Result: Suppressed cell viability and induced apoptosis, with greater effects in cell lines possessing constitutively activated STAT3 [1] [2]. |
This compound is a mechanistically distinct natural product inhibitor. Its covalent inactivation of JAK2 offers a different approach compared to direct STAT3 inhibitors. Its dual activity against JAK2/STAT3 and NLRP3 makes it an interesting lead for inflammatory diseases and cancer. However, the covalent binding mechanism requires careful evaluation for potential off-target effects.
The following diagram maps the core JAK2/STAT3 signaling pathway and the primary mechanism by which this compound inhibits it.
The table below compares how Bigelovin and other representative natural compounds induce Reactive Oxygen Species (ROS) and exert anti-cancer effects.
| Compound | Source | Primary ROS-Related Mechanism | Key Downstream Effects | Experimental Models |
|---|---|---|---|---|
| This compound | Inula helianthus aquatica (Sesquiterpene lactone) | General increase in intracellular ROS [1] [2]. | Induces apoptosis via DR5 upregulation and caspase activation; triggers protective autophagy via mTOR inhibition; causes DNA damage and G2/M cell cycle arrest [1] [2]. | Human liver cancer (HepG2) and colorectal cancer (HT-29, HCT 116) cell lines; HCT 116 xenograft mouse model [1] [2]. |
| Ellagic Acid | Various fruits and nuts (Polyphenolic compound) | Selective increase in mitochondrial ROS in cancerous B-lymphocytes [3]. | Induces mitochondrial permeability, cytochrome c release, and caspase-3 activation, leading to selective apoptosis in cancer cells [3]. | B-lymphocytes from Chronic Lymphocytic Leukemia (CLL) patients and healthy individuals; isolated mitochondria [3]. |
| Menadione | Synthetic Vitamin K analogue (Quinone) | Catalyzes superoxide (O₂⁻) generation within mitochondria by transferring electrons from Complex I directly to oxygen [4]. | Primarily triggers the Integrated Stress Response; induces cell damage and death [4]. | HEK293T cell line [4]. |
The anti-cancer effects of this compound are supported by the following key experimental data:
1. Cytotoxicity and Anti-Proliferation
2. Induction of Apoptosis
3. ROS as a Key Mediator
The following methodologies are central to the studies cited in this comparison:
The diagram below illustrates the core mechanism by which this compound exerts its anti-cancer effects, integrating the key findings from the research.
The following table summarizes the anti-proliferative effects (IC₅₀) of bigelovin on various cancer cell lines and normal cells, demonstrating its potency and potential selectivity.
| Cell Line / Type | Cancer Type | This compound IC₅₀ (μM, approx.) | Experimental Context | Key Findings on Selectivity |
|---|---|---|---|---|
| HT-29 [1] | Colorectal Cancer | 1.4 μM (24h) | In vitro, MTT assay | More sensitive than primary human colon cells (IC₅₀ of 8.55 μM at 48h), indicating a selective window [1]. |
| HCT 116 [1] | Colorectal Cancer | 1.2 μM (24h) | In vitro, MTT assay | More sensitive than primary human colon cells [1]. |
| Primary Human Colon Cells [1] | Normal (Mixed) | 8.55 μM (48h) | In vitro, MTT assay | Less sensitive to this compound than tested colorectal cancer cell lines, suggesting a favorable therapeutic index [1]. |
| U266, RPMI8226, MM.1S [2] | Multiple Myeloma | ~5-10 μM (48h) | In vitro, MTT assay | Induced apoptosis and cell cycle arrest in cancer cells; effects were linked to oncoprotein E2F1 degradation [2]. |
| Panel of 10 Cancer Cell Lines [3] [4] | Various (e.g., HeLa, A549, MDA-MB-468) | IC₅₀ values reported | In vitro, MTT assay | Potently inhibited cell viability, with greater effects in cells exhibiting constitutively activated STAT3 [3] [4]. |
This compound induces cancer cell death through multiple mechanisms, which underpin its potency and potential selectivity.
The following diagram summarizes the core mechanisms of action of this compound in cancer cells.
To help you evaluate and potentially replicate these findings, here are the core methodologies used in the cited studies.
Cell Viability and Proliferation Assays [1] [2] [3]
Apoptosis Detection Assays [1] [2]
Mechanism-of-Action Studies [5] [3] [4]
The data indicates that this compound's selectivity may stem from several factors. Many cancer cells have dysregulated JAK2/STAT3 and NF-κB pathways, making them more reliant on these signals for survival, which this compound directly disrupts [5] [3] [4]. Furthermore, the increased basal ROS levels in cancer cells may make them more vulnerable to the additional oxidative stress induced by this compound [1].
For clinical translation, future work should focus on:
| Cancer Type | Confirmed Mechanisms | Key Experimental Findings | Experimental Models |
|---|
| Colorectal Cancer (CRC) [1] | - Induces apoptosis via Death Receptor (DR5) pathway [1]
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
The diagram below illustrates the core signaling pathway through which this compound triggers apoptosis in colorectal cancer cells, as confirmed by experimental data [1].
Further research is needed to validate these mechanisms in other cancer types and to explore its potential in combination therapies.
Bigelovin, isolated from plants of the Inula genus (such as Inula britannica), exerts potent anti-tumor activity primarily through the concurrent inhibition of the glutathione (GSH) and thioredoxin reductase (TrxR) systems [1]. This dual inhibition disrupts cellular redox homeostasis, leading to oxidative stress-mediated apoptosis in cancer cells.
The collective disruption of both systems results in a marked increase in reactive oxygen species (ROS), alterations in the GSH/GSSG ratio, damage to mitochondrial membrane potential, and ultimately, the activation of apoptosis in fibrosarcoma cells [1]. The core mechanism is illustrated below.
The table below compares this compound's approach with other documented strategies that target cellular antioxidant pathways, highlighting its unique position as a single molecule with dual-targeting capability.
| Therapeutic Agent / Strategy | Primary Target(s) | Key Mechanism of Action | Demonstrated Anti-Tumor Effect |
|---|---|---|---|
| This compound (a sesquiterpene lactone) [1] | GSH & TrxR (Dual) | Covalently binds GSH; inhibits TrxR via Sec498 site, disrupting redox homeostasis. | Induces oxidative stress-mediated apoptosis in fibrosarcoma (in vitro & in vivo). |
| [Au(d2pype)2]Cl + Ibrutinib (Combination therapy) [2] | TrxR & BTK (Dual) | [Au(d2pype)2]Cl inhibits TrxR; Ibrutinib inhibits Bruton's Tyrosine Kinase (BTK). | Synergistic inhibition of lymphoma cell proliferation and induction of apoptosis/ferroptosis. |
| Auranofin (at high dose, e.g., 4-5 μM) [3] | TrxR & Proteasome (Dual) | Inhibits both TrxR and proteasomal activity, leading to proteotoxic stress. | Induces paraptosis (a non-apoptotic cell death) in breast cancer cells. |
| Auranofin (at low dose) + Bortezomib [3] | TrxR & Proteasome (Dual) | Combined inhibition of TrxR (by Auranofin) and proteasome (by Bortezomib). | Selectively induces paraptosis in breast cancer cells, sparing non-malignant cells. |
| Alantolactone (a sesquiterpene lactone) [4] | Multiple, including ROS induction | Triggers mitochondria-mediated caspase cascade; increases Bax/Bcl-2 ratio. | Induces apoptosis in various cancers (e.g., HepG2 liver cancer cells). |
For researchers aiming to validate or build upon these findings, here is a summary of key experimental methodologies related to this compound's activity.
Cytotoxicity and Anti-proliferation Assay (MTT Assay)
Analysis of Apoptosis
Measurement of Reactive Oxygen Species (ROS)
Assessment of Mitochondrial Membrane Potential (MMP)
Targeting the JAK2/STAT3 pathway is a recognized therapeutic strategy in oncology and other fields. The two main approaches function at different points in the signaling cascade, as illustrated below.
The table below summarizes the core characteristics of these two strategic approaches.
| Feature | JAK2 Inhibitors | Direct STAT3 Inhibitors |
|---|---|---|
| Target | JAK2 kinase (upstream) [1] [2] | STAT3 protein itself (downstream) [3] [4] |
| Mechanism of Action | Blocks JAK2 kinase activity, preventing STAT3 phosphorylation and activation [1] | Directly binds to STAT3 (e.g., SH2 or DBD) to disrupt dimerization or DNA binding [3] [4] |
| Key Example Agents | AG490 [5] [2] [6], AZD1480 [1], ZE74-0282 (mutant-selective) [7] | Stattic, S3I-201, S3I-1757, TTI-101 [3] [8] [4] |
| Primary Experimental Readouts | - Reduction in p-STAT3 (Tyr705) [1]
The following table compiles experimental data for representative inhibitors from both classes, which can be used as a benchmark for comparison.
| Inhibitor (Class) | Model/Assay | Key Efficacy Findings | Citation |
|---|
| AG490 (JAK2i) | Human Keloid Fibroblasts (HKFs) | - ~50% reduction in proliferation at 50 µM (48h, CCK-8)
To objectively compare a new agent like Bigelovin against established inhibitors, the following core methodologies are critical.
| Feature | Bigelovin | Bevacizumab (Anti-VEGF-A Antibody) | Cediranib (VEGFR TKI) |
|---|---|---|---|
| Primary Mechanism | Induces apoptosis via Death Receptor 5 (DR5) upregulation & ROS generation [1] | Inhibits angiogenesis by neutralizing VEGF-A [2] [3] | Inhibits angiogenesis by blocking VEGFR-1, -2, & -3 tyrosine kinases [4] [3] |
| Key Molecular Targets/Pathways | DR5, Reactive Oxygen Species (ROS), Caspases, mTOR [1] [5] | VEGF-A (extracellular) [2] | VEGFR-1, VEGFR-2, VEGFR-3 (intracellular) [4] [3] |
| In Vitro Efficacy (Cell-based) | IC₅₀: ~0.8-1.2 μM (in HT-29, HCT 116 cells) [1] | Conflicting reports on direct cytotoxic effects on tumor cells [2] | Primarily affects endothelial cells; direct tumor cell effect is not its primary mode [6] |
| In Vivo Efficacy (Animal Model) | 20 mg/kg showed significant tumor suppression compared to conventional FOLFOX [1] | Demonstrated clinical benefit in mCRC patients combined with chemotherapy [4] [2] | Clinical efficacy similar to Bevacizumab in mCRC trials (no statistically significant difference in PFS or OS) [4] [3] |
| Anti-Metastatic Evidence | Suppressed tumor growth in HCT 116 xenograft model [1] | Reduces metastasis by inhibiting new blood vessel formation [2] | Reduced incidence of lymphatic metastasis in a prevention model [6] |
The following experimental details from the research can help in understanding the evidence base for the comparisons above.
This compound (Preclinical Studies)
Standard of Care Drugs (Clinical & Preclinical Data)
The diagram below illustrates the core mechanisms through which this compound and the standard drugs exert their anti-tumor and potential anti-metastatic effects.
The table below summarizes several key NLRP3 inhibitors currently in clinical development, reflecting the active research landscape in this area [1].
| Compound Name | Developer | Clinical Stage | Reported Indications |
|---|---|---|---|
| Dapansutrile (OLT1177) | Olatec Therapeutics | Phase 2/3 | Acute Gout, Osteoarthritis, Type 2 Diabetes, Parkinson's (announced) |
| DFV-890 | Novartis | Phase 2 | OA, Familial Cold Auto-inflammatory Syndrome (FCAS), Coronary Heart Disease |
| Selnoflast (RO-7486967) | Roche | Phase 1 | Parkinson's, CAPS, Asthma |
| ZYIL1 | Zydus Lifesciences | Phase 1/2 | CAPS, Amyotrophic lateral sclerosis |
| NT-0796 | NodThera | Phase 1/2 | Parkinson's, Cardiovascular |
| Vent-02 | Ventus Therapeutics | Phase 1 | Safety |
To objectively compare inhibitors, researchers use standardized cellular and biochemical assays. The methodologies below are commonly cited in the literature for evaluating inhibitor potency and mechanism of action [2] [3] [4].
The diagram below illustrates the logical workflow that integrates these key experimental methods to assess an NLRP3 inhibitor.
Since a direct comparison for Bigelovin is not available in the public domain, here are concrete steps you can take to build this information:
The general technologies used to directly detect covalent protein-drug adducts, as outlined in recent scientific reviews, provide a framework for the methods applied to bigelovin [1].
| Technology | How It Detects Covalent Binding | Key Information Provided | Application to this compound |
|---|---|---|---|
| Chemoproteomics (e.g., isoTOP-ABPP) | Uses functionalized probes to label and identify ligand-bound cysteine residues in complex proteomes [2]. | Direct identification of the specific modified amino acid residue (e.g., Cys168 on RACK1) [2]. | Primary method used to identify this compound's binding to RACK1 [2]. |
| Mass Spectrometry (MS) | Measures the increase in protein mass under denaturing conditions after ligand binding [1]. | Confirms covalent adduct formation; can identify modified residue via tandem MS. | Implied as part of chemoproteomic workflow [2]. |
| X-ray Crystallography | Provides a high-resolution 3D structure of the protein-ligand complex [1]. | Visualizes the covalent bond and the specific atomic interaction. | Not yet reported for this compound. |
| Functional Assays | Measures downstream biological consequences of target engagement (e.g., inhibition of protein-protein interactions) [2]. | Indirect but strong physiological evidence of effective covalent binding. | Used to show disrupted RACK1-NLRP3 interaction [2]. |
Based on the research, the following diagram illustrates the logical workflow and key methods used to establish this compound's covalent mechanism of action:
The most detailed validation for this compound comes from a 2025 study that used an isoTOP-ABPP (isotopic Tandem Orthogonal Protease Proteomics with Activity-Based Protein Profiling) chemoproteomic approach [2]. This method involves:
The key functional evidence was that this compound binding to RACK1 disrupted its interaction with the NLRP3 monomer, thereby preventing the assembly of the active NLRP3 inflammasome complex and the subsequent release of inflammatory cytokines [2].
| Cancer Model | Dosing Regimen | Key Findings on Tumor Suppression | Toxicity & Comparison to Standard Care |
|---|---|---|---|
| Colorectal Cancer (HCT-116 xenograft) [1] | 20 mg/kg, intraperitoneal (i.p.) injection, daily for 21 days. | Significant suppression of tumor growth. | Showed more significant tumor suppression and fewer side effects than conventional FOLFOX regimen [1]. |
| Liver Cancer (HepG2 xenograft) [2] [3] | 5 mg/kg and 10 mg/kg, i.p. injection, every 2 days for 6 weeks. | Suppressed tumor growth in a dose-dependent manner. | Exhibited low systemic toxicity at the tested doses [2] [3]. |
The reliability of the data depends on the rigor of the experimental methods. Here are the key methodologies from the cited studies:
The anti-tumor effects of this compound are not due to a single action but are the result of impacting multiple cellular pathways, which is visualized in the diagram below.
The diagram illustrates that this compound's anti-cancer activity is primarily mediated through the generation of Reactive Oxygen Species (ROS), which in turn influences several key cellular processes [1] [2] [3]. The mechanisms supported by the in vivo data in the table are:
For researchers, the data suggests: